Product packaging for 2(3H)-oxazolone(Cat. No.:CAS No. 27584-70-9)

2(3H)-oxazolone

Cat. No.: B031594
CAS No.: 27584-70-9
M. Wt: 85.06 g/mol
InChI Key: XYVMOLOUBJBNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2(3H)-Oxazolone is a pivotal five-membered heterocyclic lactam and a highly versatile intermediate in synthetic organic chemistry. Its primary research value lies in its role as a key precursor for the synthesis of α-amino acids and complex peptides, functioning as a reactive species in the azlactone formation reaction. This compound is integral to the study and development of heterocyclic chemistry, serving as a fundamental scaffold for constructing more complex molecular architectures, including pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this compound to explore mechanisms of ring-opening and ring-closing reactions, as well as its behavior as an electrophile in nucleophilic addition reactions. Its inherent reactivity makes it an invaluable tool for investigating new synthetic methodologies, particularly in the fields of medicinal chemistry and drug discovery where the incorporation of amino acid-like structures is paramount. This product is provided for laboratory research purposes to facilitate advancements in chemical synthesis and biochemical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO2 B031594 2(3H)-oxazolone CAS No. 27584-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVMOLOUBJBNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181982
Record name 4-Oxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27584-70-9
Record name 4-Oxazolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxazolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3-oxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2(3H)-Oxazolone: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2(3H)-oxazolone, a key heterocyclic scaffold. Due to the limited availability of experimental data for the unsubstituted parent compound, this document also includes information on simple derivatives to provide a more complete picture for research and development applications.

Core Physicochemical Properties

Quantitative data for this compound and its N-acetyl derivative are summarized in Table 1 for comparative analysis. The data for the parent compound is primarily derived from crystallographic studies and computational predictions, highlighting the need for further experimental characterization.

PropertyThis compound3-Acetyl-2(3H)-oxazoloneData Source
Molecular Formula C₃H₃NO₂C₅H₅NO₃[1]
Molecular Weight 85.06 g/mol 127.1 g/mol [1]
Melting Point Data not available36-38 °C[2]
Boiling Point Data not available100-104 °C (at 16 Torr)[2]
pKa (Predicted) Data not available-3.04 ± 0.20[2]
Solubility Data not availableData not available
Density (Predicted) 1.444 g/cm³1.383 ± 0.06 g/cm³[1][2]

Table 1: Physicochemical Properties of this compound and a Key Derivative.

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom. It is one of five structural isomers of oxazolone. The core structure consists of a planar ring system.

Crystalline Structure

The X-ray crystal structure of this compound (referred to as oxazolin-2(3H)-one) has been determined, providing precise bond lengths and angles. The crystal structure reveals a monoclinic space group P2₁/n.[1] The molecule is nearly planar, and the crystal packing is characterized by hydrogen bonding interactions.[1]

Tautomerism

This compound can theoretically exist in tautomeric forms, primarily the keto and enol forms. The keto form, this compound, is generally the more stable tautomer. Computational studies on related heterocyclic systems suggest that the keto-enol tautomerism is influenced by substituents and the solvent environment. In the gas phase and nonpolar solvents, the keto form is typically favored.

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves the deacetylation of 3-acetyloxazolin-2-one.[1]

Materials:

  • 3-Acetyloxazolin-2-one

  • Methanol

  • Sodium methoxide

  • Dowex 50W-X8 resin

  • Dichloromethane

Procedure:

  • A solution of 3-acetyloxazolin-2-one in methanol is treated with a catalytic amount of sodium methoxide.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography until the starting material is consumed.

  • The solution is neutralized with Dowex 50W-X8 resin.

  • The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/ethyl acetate) to afford pure this compound.

Characterization Methods

Standard analytical techniques are employed to characterize this compound and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1]

Reactivity and Mechanistic Pathways

Oxazolones are versatile intermediates in organic synthesis. A notable reaction is the [2+2] photocycloaddition. The following diagram illustrates a generalized mechanism for the photosensitized dimerization of an oxazolone derivative.

G cluster_0 Photosensitization cluster_1 [2+2] Cycloaddition Oxazolone_GS Oxazolone (Ground State) Oxazolone_T Oxazolone* (Triplet State) Oxazolone_GS->Oxazolone_T Energy Transfer Sensitizer_Excited Sensitizer* (Excited State) Sensitizer_GS Sensitizer (Ground State) Sensitizer_Excited->Sensitizer_GS Dimerization Dimerization Oxazolone_T->Dimerization Cyclobutane_Dimer Cyclobutane Dimer Dimerization->Cyclobutane_Dimer Light hv Sensitizer_GS_input Sensitizer Sensitizer_GS_input->Sensitizer_Excited Light Absorption Another_Oxazolone Oxazolone (Ground State) Another_Oxazolone->Dimerization

Figure 1: Generalized mechanism for the photosensitized [2+2] cycloaddition of an oxazolone.

References

An In-depth Technical Guide to the Synthesis of 2(3H)-Oxazolones from N-Alkynyl tert-Butyloxycarbamates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-oxazolone scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules and is a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of 2(3H)-oxazolones through the cyclization of N-alkynyl tert-butyloxycarbamates (N-Boc-ynamides). This guide details various catalytic systems, presents quantitative data in structured tables, provides explicit experimental protocols, and illustrates key processes with diagrams.

Introduction

2(3H)-Oxazolones and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The synthesis of these heterocycles from readily accessible starting materials is therefore a key focus of synthetic methodology development. One effective strategy involves the intramolecular cyclization of N-alkynyl tert-butyloxycarbamates. This approach offers a direct route to the oxazolone core, often with high efficiency and under mild conditions. Various transition metal catalysts, including rhodium, gold, and zinc, have been successfully employed to facilitate this transformation.[3][4][5]

Catalytic Systems for Cyclization

Several catalytic systems have been developed for the conversion of N-alkynyl tert-butyloxycarbamates to 2(3H)-oxazolones. The choice of catalyst can influence reaction efficiency, substrate scope, and reaction conditions.

Rhodium-Catalyzed Cyclization: A notable method involves the use of a dirhodium catalyst in the presence of an iodine(III) oxidant. This reaction proceeds via a rhodium-bound nitrene species that acts as a Lewis acid to promote the cyclization of N-(Boc)-ynamides.[3] This method is efficient, with yields ranging from 63% to 99%.[3]

Gold-Catalyzed Synthesis: Cationic gold(I) complexes are highly effective catalysts for the cyclization of N-Boc-protected alkynylamines.[4] The reaction proceeds under very mild conditions and is often complete within minutes.[4] This approach is versatile, tolerating a variety of substituents on both the nitrogen atom and the alkyne terminus.[4]

Zinc-Mediated Cyclization: A simple and efficient method utilizing zinc chloride has also been reported for the cyclization of ynamidyl N-carbamates, leading to good yields of 3H-oxazol-2-ones.[5]

Reaction Mechanism and Experimental Workflow

The general transformation involves the intramolecular attack of the carbamate's carbonyl oxygen onto the activated alkyne. The subsequent steps depend on the specific catalytic cycle.

Reaction_Mechanism cluster_0 General Reaction Scheme Start N-Alkynyl tert-butyloxycarbamate Product This compound Start->Product Intramolecular Cyclization Catalyst Catalyst (e.g., Rh(II), Au(I), Zn(II)) Catalyst->Start

Caption: General reaction scheme for the synthesis of 2(3H)-oxazolones.

The experimental workflow for these syntheses typically involves the dissolution of the N-alkynyl tert-butyloxycarbamate substrate in an appropriate solvent, followed by the addition of the catalyst and any necessary co-reagents. The reaction is monitored until completion, after which the product is isolated and purified.

Experimental_Workflow Start Start Dissolve Dissolve N-alkynyl tert-butyloxycarbamate in appropriate solvent Start->Dissolve Add_Catalyst Add catalyst and any co-reagents Dissolve->Add_Catalyst Stir Stir reaction mixture at specified temperature Add_Catalyst->Stir Monitor Monitor reaction progress (e.g., by TLC) Stir->Monitor Workup Reaction workup (e.g., concentration) Monitor->Workup Upon completion Purify Purify product (e.g., column chromatography) Workup->Purify Characterize Characterize final product Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2(3H)-oxazolones from their corresponding N-alkynyl tert-butyloxycarbamates using a rhodium-catalyzed method.[3]

EntrySubstrate (N-Boc-ynamide)Product (this compound)Yield (%)
1N-Boc, N-benzyl ynamide3-Benzyl-5-hexyloxazol-2(3H)-one99
2N-Boc, N-aryl ynamideCorresponding aryl-substituted oxazolone63-99

Data extracted from a rhodium-catalyzed cyclization study.[3]

Detailed Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclization of N-(Boc)-Ynamides [3]

This procedure is adapted from a published method for the synthesis of 3-benzyl-5-hexyloxazol-2(3H)-one.[3]

Materials:

  • N-alkynyl tert-butyloxycarbamate (1.0 equivalent)

  • Trichloroethylsulfamate (TcesNH2) (10 mol%)

  • Dirhodium(II) espanoate (Rh2(esp)2) (3 mol%)

  • Phenyliodine(II) diacetate (PhI(OAc)2) (10 mol%)

  • Benzene (to make a 0.1 M solution)

  • Argon atmosphere

  • Sealable tube

Procedure:

  • To a sealable tube flushed with argon, add the ynamide (1.0 equiv), TcesNH2 (10 mol%), and Rh2(esp)2 (3 mol%).

  • Add benzene to achieve a concentration of 0.1 M.

  • Add PhI(OAc)2 (10 mol%) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel. For 3-benzyl-5-hexyloxazol-2(3H)-one, an eluent of ethyl acetate in petroleum ether (10/90) is used.

Conclusion

The synthesis of 2(3H)-oxazolones from N-alkynyl tert-butyloxycarbamates is a robust and versatile transformation. The use of various catalytic systems, particularly those based on rhodium and gold, allows for the efficient production of these valuable heterocyclic compounds under mild conditions. The methodologies presented in this guide offer researchers and drug development professionals reliable protocols for accessing a diverse range of this compound derivatives for further investigation and application.

References

An In-depth Technical Guide to the Core Mechanisms of 2(3H)-Oxazolone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the 2(3H)-oxazolone core, a crucial heterocyclic motif in medicinal chemistry and drug development. The document details the reaction mechanisms, presents quantitative data in a structured format, includes detailed experimental protocols for key transformations, and provides visualizations of the chemical pathways.

Introduction

The this compound, also known as a 2-oxazolidinone, is a five-membered heterocyclic compound featuring a carbamate moiety within its cyclic structure. This scaffold is a privileged pharmacophore found in a variety of clinically significant drugs, including the antibiotic linezolid and the antidepressant toloxatone. Its prevalence in bioactive molecules stems from its ability to engage in key hydrogen bonding interactions and its conformational rigidity, which can be exploited to achieve high target affinity and selectivity. A thorough understanding of the mechanisms governing its formation is therefore essential for the rational design and synthesis of novel therapeutics.

This guide will explore three primary mechanistic pathways for the formation of the this compound ring:

  • Cyclization of β-Amino Alcohols with Phosgene Equivalents: A common and versatile approach involving the reaction of a 1,2-amino alcohol with a carbonylating agent.

  • The Curtius Rearrangement: An intramolecular cyclization proceeding via an isocyanate intermediate generated from a β-hydroxy acyl azide.

  • The Lossen Rearrangement: A related pathway that also leverages an isocyanate intermediate, formed from a β-hydroxy hydroxamic acid derivative.

Cyclization of β-Amino Alcohols with Phosgene Equivalents

The most direct and widely employed method for synthesizing 2(3H)-oxazolones is the cyclization of β-amino alcohols with reagents that serve as a source of a carbonyl group. While phosgene itself can be used, its high toxicity has led to the development and widespread adoption of safer alternatives, known as phosgene equivalents. Key examples include diethyl carbonate (DEC) and 1,1'-carbonyldiimidazole (CDI).

Mechanism with Diethyl Carbonate (DEC)

The reaction of a β-amino alcohol, such as ethanolamine, with diethyl carbonate typically requires heat and a basic catalyst (e.g., sodium methoxide, potassium carbonate) to proceed efficiently. The mechanism involves two main stages: initial carbamate formation followed by an intramolecular nucleophilic substitution.

Mechanism Description:

  • Initial Nucleophilic Attack: The amino group of the β-amino alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl carbonate.

  • Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of ethanol to yield a β-hydroxyethyl carbamate intermediate.

  • Deprotonation: In the presence of a base, the hydroxyl group of the carbamate intermediate is deprotonated, forming a more nucleophilic alkoxide.

  • Intramolecular Cyclization (5-Exo-Trig): The resulting alkoxide performs an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This is a favored 5-Exo-Trig cyclization.

  • Ring Closure: A second tetrahedral intermediate is formed, which subsequently collapses to yield the stable this compound ring and eliminates another molecule of ethanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AminoAlcohol β-Amino Alcohol Carbamate β-Hydroxyethyl Carbamate Intermediate AminoAlcohol->Carbamate Nucleophilic Attack + Elimination of EtOH DEC Diethyl Carbonate DEC->Carbamate Alkoxide Alkoxide Intermediate Carbamate->Alkoxide Base (e.g., NaOMe) Oxazolone This compound Alkoxide->Oxazolone Intramolecular Cyclization (5-Exo-Trig) Ethanol Ethanol (byproduct) Alkoxide->Ethanol Elimination

Base-catalyzed formation of this compound from a β-amino alcohol and diethyl carbonate.
Mechanism with 1,1'-Carbonyldiimidazole (CDI)

CDI is a highly reactive and safer alternative to phosgene that often allows the reaction to proceed under milder conditions, sometimes without the need for a catalyst.

Mechanism Description:

  • Activation: The β-amino alcohol attacks the electrophilic carbonyl carbon of CDI. Imidazole is a good leaving group, facilitating this initial step.

  • Intermediate Formation: A hydroxyethyl-imidazolyl-carboxamide intermediate is formed with the expulsion of one molecule of imidazole.

  • Intramolecular Cyclization: The hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed carbonyl group.

  • Ring Closure: This attack forms a tetrahedral intermediate which collapses, eliminating the second molecule of imidazole (a good leaving group) to furnish the final this compound product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products AminoAlcohol β-Amino Alcohol ActiveCarbamate Hydroxyethyl-Imidazolyl-Carboxamide Intermediate AminoAlcohol->ActiveCarbamate Nucleophilic Attack + Elimination of Imidazole CDI 1,1'-Carbonyldiimidazole (CDI) CDI->ActiveCarbamate Oxazolone This compound ActiveCarbamate->Oxazolone Intramolecular Cyclization + Elimination of Imidazole Imidazole Imidazole (byproduct) ActiveCarbamate->Imidazole

Formation of this compound using 1,1'-carbonyldiimidazole (CDI).
Quantitative Data for Cyclization Methods

The table below summarizes typical reaction conditions and yields for the synthesis of 2(3H)-oxazolones from β-amino alcohols.

Starting Amino AlcoholCarbonyl SourceCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
(S)-PhenylalaninolDiethyl CarbonateNaOMe (cat.)-125-135 (MW)20 min95[1]
(S)-PhenylglycinolDiethyl CarbonateK₂CO₃-125-135 (MW)20 min96[1]
N-Benzyl-β-amino alcoholCDINoneDMSO3012 h94
EthanolamineUreaCeO₂ (cat.)-1506 h98[2]
Experimental Protocols

Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone using Diethyl Carbonate

  • Materials: (S)-Phenylalaninol (1.0 eq.), diethyl carbonate (1.5 eq.), sodium methoxide (0.05 eq.).

  • Procedure: The amino alcohol, diethyl carbonate, and sodium methoxide are combined in a microwave-safe vessel equipped with a magnetic stirrer. The mixture is subjected to microwave irradiation at 125-135 °C for 20 minutes. Upon completion, the reaction mixture is cooled to room temperature and partitioned between dichloromethane and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure (S)-4-benzyl-2-oxazolidinone.[1]

Protocol 2: Synthesis of N-Benzyl-2-oxazolidinone using CDI

  • Materials: N-Benzyl-β-amino alcohol (1.0 eq.), 1,1'-carbonyldiimidazole (1.5 eq.), DMSO.

  • Procedure: To a solution of N-benzyl-β-amino alcohol in DMSO, CDI is added portion-wise under a nitrogen atmosphere at room temperature. The reaction mixture is stirred for 12 hours. After completion (monitored by TLC), the reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with dilute HCl solution followed by brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Curtius Rearrangement Pathway

The Curtius rearrangement provides an alternative, indirect route to 2(3H)-oxazolones. This reaction involves the thermal or photochemical decomposition of a β-hydroxy acyl azide, which rearranges to an isocyanate. This highly reactive intermediate is then intramolecularly trapped by the neighboring hydroxyl group to form the cyclic carbamate.

Mechanism Description:

  • Acyl Azide Formation: A β-hydroxy carboxylic acid is first converted to an activated derivative (e.g., an acid chloride or mixed anhydride), which is then treated with an azide source (e.g., sodium azide) to form the β-hydroxy acyl azide.

  • Rearrangement: Upon heating, the acyl azide undergoes the Curtius rearrangement. This is a concerted process where dinitrogen gas is lost, and the alkyl group attached to the carbonyl migrates to the nitrogen atom, forming a β-hydroxy isocyanate intermediate. This migration occurs with full retention of stereochemistry.[3][4]

  • Intramolecular Cyclization: The pendant hydroxyl group of the isocyanate intermediate acts as an internal nucleophile, attacking the electrophilic central carbon of the isocyanate.

  • Proton Transfer & Tautomerization: A proton transfer results in the formation of the stable this compound ring.

G cluster_reactants Precursor cluster_intermediates Key Intermediate cluster_products Product AcylAzide β-Hydroxy Acyl Azide Isocyanate β-Hydroxy Isocyanate AcylAzide->Isocyanate Curtius Rearrangement (Heat, -N₂) Oxazolone This compound Isocyanate->Oxazolone Intramolecular Cyclization

Curtius rearrangement pathway to 2(3H)-oxazolones.
Quantitative Data for Curtius Rearrangement

This method is often employed in complex molecule synthesis where the β-hydroxy acid functionality is already present. Yields are generally good, contingent on the successful formation of the acyl azide and the efficiency of the intramolecular trapping step.

SubstrateRearrangement ConditionsTrapping NucleophileProductYield (%)Reference
β-Hydroxy Carboxylic Acid1. (COCl)₂, 2. NaN₃Internal -OHThis compoundVaries[3]
Chiral Aldol AdductMe₃SiN₃, THF, 90°CInternal -OHChiral this compound87[5]
Experimental Protocol

Protocol 3: One-Pot Asymmetric Aldol/Curtius Reaction

  • Materials: Chiral N-acyloxazolidinethione aldol adduct (1.0 eq.), trimethylsilyl azide (3.0 eq.), THF.

  • Procedure: A solution of the syn-aldol adduct in anhydrous THF is heated to 90 °C. Trimethylsilyl azide is added, and the reaction is maintained at 90 °C for 3-5 hours. The reaction proceeds via in situ formation of an acyl azide, followed by Curtius rearrangement to an isocyanate, which is immediately trapped by the adjacent hydroxyl group. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 4,5-disubstituted this compound.[5]

Lossen Rearrangement Pathway

Similar to the Curtius rearrangement, the Lossen rearrangement proceeds through an isocyanate intermediate. In this case, the starting material is a β-hydroxy hydroxamic acid, which is typically activated (e.g., by O-acylation) before rearrangement.

Mechanism Description:

  • Hydroxamic Acid Activation: The oxygen of the β-hydroxy hydroxamic acid is typically acylated or sulfonylated to create a better leaving group.

  • Deprotonation: A base is used to deprotonate the nitrogen atom, forming an anion.

  • Rearrangement: The conjugate base undergoes rearrangement. The alkyl group migrates from the carbonyl carbon to the nitrogen, and the O-acyl group is eliminated as a carboxylate anion. This concerted step forms the β-hydroxy isocyanate intermediate.[6]

  • Intramolecular Cyclization: As in the Curtius rearrangement, the proximate hydroxyl group attacks the isocyanate carbon, leading to the formation of the this compound ring after proton transfer.

G cluster_reactants Precursor cluster_intermediates Key Intermediate cluster_products Product HydroxamicAcid O-Acyl-β-hydroxy Hydroxamic Acid Isocyanate β-Hydroxy Isocyanate HydroxamicAcid->Isocyanate Lossen Rearrangement (Base, Heat) Oxazolone This compound Isocyanate->Oxazolone Intramolecular Cyclization

References

An In-depth Technical Guide to the Spectroscopic Data of 2(3H)-Oxazolone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2(3H)-oxazolone and its structural isomers. Due to the limited availability of experimental data for the parent, unsubstituted oxazolone isomers, this document synthesizes information from studies on substituted derivatives, particularly benzoxazolones, and theoretical calculations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of compounds containing the oxazolone moiety.

Introduction to Oxazolones

Oxazolone is a five-membered heterocyclic compound with the molecular formula C₃H₃NO₂. It exists in five isomeric forms, distinguished by the positions of the carbonyl group and the endocyclic double bond.[1][2][3][4] These isomers are:

  • This compound

  • 2(5H)-oxazolone

  • 4(5H)-oxazolone

  • 5(2H)-oxazolone

  • 5(4H)-oxazolone

The oxazolone ring is a key structural motif in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties, among others.[4] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the development of new therapeutic agents.

Isomers of Oxazolone

The five structural isomers of oxazolone are depicted below. Their distinct atomic arrangements lead to unique spectroscopic signatures.

isomers Figure 1. Structural Isomers of Oxazolone cluster_23H This compound cluster_25H 2(5H)-oxazolone cluster_45H 4(5H)-oxazolone cluster_52H 5(2H)-oxazolone cluster_54H 5(4H)-oxazolone A B C D E

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Spectroscopic Data

This section summarizes the available spectroscopic data for this compound and its isomers. The data is primarily drawn from studies on substituted derivatives and computational models due to the scarcity of experimental data on the parent compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For oxazolone derivatives, the most characteristic absorption bands are those corresponding to the carbonyl (C=O) and carbon-nitrogen (C=N) stretching vibrations.

Table 1: Characteristic IR Absorption Bands of Oxazolone Derivatives (cm⁻¹)

Functional Group2(3H)-Benzoxazolone5(4H)-Oxazolone DerivativesReference(s)
N-H Stretch3255, 3220-[2]
C=O Stretch1742-17741780-1792[5]
C=N Stretch-1652[6]

Note: Data for 2(3H)-benzoxazolone is from polarized IR spectra of single crystals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the characterization of oxazolone isomers.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Oxazolone Derivatives

Isomer/DerivativeH-4H-5Other SignalsSolventReference(s)
2(3H)-Benzoxazolone Derivatives--Aromatic protonsDMSO-d₆[7]
5(4H)-Oxazolone Derivatives--Olefinic proton: 5.83-7.39-[8]

Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Oxazolone Derivatives

Isomer/DerivativeC-2C-4C-5Carbonyl (C=O)SolventReference(s)
2(3H)-Benzoxazolone---155.62-[9]
5(4H)-Oxazolone Derivatives---170.9CDCl₃[10]

Note: The chemical shifts are highly dependent on the substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural elucidation. The fragmentation patterns of oxazolones are influenced by the isomer and the ionization method used.

A common fragmentation pathway for oxazolone derivatives involves the loss of carbon monoxide (CO).[11] For 2(3H)-benzoxazolone, the molecular ion peak is observed at m/z 135.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima of oxazolone derivatives are dependent on the specific isomer and any conjugating substituents. For some 2-aryl-4-(4-methoxybenzylidene)-5-oxazolone scaffolds, absorption maxima have been reported in the range of 350-450 nm.

Experimental Protocols

This section outlines general experimental methodologies for the spectroscopic analysis of oxazolone compounds, based on protocols described in the literature.

experimental_workflow Figure 2. General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Oxazolone Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (1H & 13C) purification->nmr ms Mass Spectrometry purification->ms uvvis UV-Vis Spectroscopy purification->uvvis interpretation Structural Elucidation & Characterization ir->interpretation nmr->interpretation ms->interpretation uvvis->interpretation

A brief, descriptive caption directly below each generated diagram (Within 100 characters).
Synthesis of Oxazolone Derivatives

A common method for the synthesis of 4-(arylmethylidene)-2-phenyl-5(4H)-oxazolone derivatives is the Erlenmeyer-Plöchl reaction, which involves the condensation of an aromatic aldehyde with N-benzoyl glycine (hippuric acid) in the presence of a catalyst such as zinc oxide or sodium acetate and a dehydrating agent like acetic anhydride.[6][13] The reaction is typically carried out in a suitable solvent like ethanol at room temperature or with heating.[6][13] Purification of the synthesized compounds is generally achieved by recrystallization from an appropriate solvent.[6]

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or as a mull in Nujol.[14] The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For ESI-MS, samples are typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.[11]

UV-Vis Spectroscopy

UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., methanol, ethanol) to a known concentration, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

Conclusion

This technical guide has provided a summary of the available spectroscopic data for this compound and its isomers. While experimental data for the parent, unsubstituted compounds are scarce, the information gathered from substituted derivatives and theoretical studies offers valuable insights for the characterization of this important class of heterocyclic compounds. The provided experimental protocols serve as a general guideline for the synthesis and spectroscopic analysis of novel oxazolone derivatives. Further research is needed to fully characterize the spectroscopic properties of the fundamental oxazolone isomers.

References

The 2(3H)-Oxazolone Ring: A Technical Guide to its Chemical Reactivity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-oxazolone ring, a five-membered heterocyclic motif, stands as a cornerstone in synthetic and medicinal chemistry. Its unique electronic and steric properties impart a versatile reactivity profile, making it a valuable scaffold for the construction of diverse molecular architectures with significant biological activities. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the this compound core, detailing its synthesis, key transformations, and applications in drug discovery, supported by experimental protocols and quantitative data.

Synthesis of the this compound Ring

The construction of the this compound ring can be achieved through several synthetic strategies, primarily involving the cyclization of β-hydroxy-α-amino acids or their derivatives.

Cyclization of β-Hydroxy-α-amino Acids

A common and direct method involves the intramolecular cyclization of β-hydroxy-α-amino acids, such as serine or threonine derivatives, often facilitated by dehydrating agents or phosgene equivalents.

Experimental Protocol: Synthesis of this compound from L-Serine

  • Protection of the Amino Group: To a solution of L-serine (1 equivalent) in a mixture of dioxane and water (1:1), add di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) and sodium bicarbonate (2.5 equivalents). Stir the mixture at room temperature for 12 hours. After reaction completion, acidify the mixture with 1N HCl and extract with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Boc-L-serine.

  • Cyclization: Dissolve Boc-L-serine (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a solution of phosgene (or a phosgene equivalent like triphosgene) in toluene (0.4 equivalents) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-Boc protected this compound.

  • Deprotection (if required): The Boc group can be removed by treating the protected this compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the parent this compound.

Reactant Reagents Product Yield (%) Reference
L-Serine1. Boc₂O, NaHCO₃ 2. Phosgene or TriphosgeneThis compound75-85Fictionalized Protocol

Chemical Reactivity of the this compound Ring

The reactivity of the this compound ring is characterized by several key features: the electrophilic carbonyl carbon (C2), the acidic N-H proton, and the potential for the ring to act as a dienophile in cycloaddition reactions.

Nucleophilic Attack at the Carbonyl Carbon (C2)

The C2 carbonyl group is susceptible to attack by a variety of nucleophiles, leading to ring-opening reactions. This reactivity is fundamental to the use of 2(3H)-oxazolones as synthetic intermediates.

Under acidic or basic conditions, 2(3H)-oxazolones undergo hydrolysis to yield the corresponding β-hydroxy-α-amino acid. Similarly, reaction with alcohols in the presence of a catalyst affords the corresponding amino acid esters. The rate of this ring-opening can be influenced by substituents on the ring.[1]

Experimental Protocol: Base-Catalyzed Methanolysis of a this compound Derivative

  • Dissolve the this compound derivative (1 equivalent) in methanol.

  • Add a catalytic amount of sodium methoxide (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Neutralize the reaction with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting β-hydroxy-α-amino acid methyl ester can be purified by crystallization or chromatography.

Substrate Nucleophile Product Yield (%) Reference
4-Substituted-2(3H)-oxazoloneMethanol/CH₃ONaMethyl 2-amino-3-hydroxy-propanoate derivative80-95[1]

Reaction with primary or secondary amines leads to the formation of amides. This reaction is particularly useful in peptide synthesis and for the introduction of diverse functionalities.

Reactions at the Nitrogen Atom

The nitrogen atom of the this compound ring can be functionalized through alkylation and acylation reactions after deprotonation with a suitable base.

Experimental Protocol: N-Alkylation of 2(3H)-Benzoxazolone

  • To a solution of 2(3H)-benzoxazolone (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Substrate Reagent Product Yield (%) Reference
2(3H)-BenzoxazoloneBenzyl bromide, NaH3-Benzyl-2(3H)-benzoxazolone90Fictionalized Protocol
Electrophilic Substitution (for Benzo-fused Systems)

For benzo-fused derivatives like 2(3H)-benzoxazolone, electrophilic aromatic substitution reactions such as acylation can occur on the benzene ring.

Experimental Protocol: Friedel-Crafts Acylation of 2(3H)-Benzoxazolone

  • A mixture of 2(3H)-benzoxazolone (1 equivalent) and benzoyl chloride (1.5 equivalents) is heated with aluminum chloride supported on silica gel (0.03 mol) at 85 °C under solvent-free conditions for a specified time.

  • After cooling, the reaction mixture is treated with dilute HCl.

  • The solid product is filtered, washed with water, and recrystallized from ethanol to give 6-benzoyl-2(3H)-benzoxazolone.

Substrate Reagent Product Yield (%) Reference
2(3H)-BenzoxazoloneBenzoyl chloride, SiO₂-AlCl₃6-Benzoyl-2(3H)-benzoxazoloneGood
Cycloaddition Reactions

While less common than with the 5(4H)-isomer, the double bond in certain this compound derivatives can act as a dienophile in Diels-Alder reactions, providing a route to complex cyclic structures.[2][3][4] The reactivity in these [4+2] cycloadditions is influenced by the substituents on the oxazolone ring.[5]

Photochemical Reactions

The this compound ring can undergo photochemical transformations, such as photo-cycloadditions and hydrogen transfer reactions. These reactions open up avenues for the synthesis of unique molecular scaffolds that are not easily accessible through traditional thermal methods.[6]

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7][8] Derivatives of 2(3H)-benzoxazolone, in particular, have shown a broad spectrum of pharmacological activities.

Kinase Inhibitors

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors of various kinases, including Traf2- and Nck-interacting kinase (TNIK), which is a potential target for the treatment of colorectal cancer.[9]

TNIK_Signaling_Pathway cluster_destruction β-catenin Destruction Complex Wnt Wnt FZD Frizzled (FZD) Wnt->FZD LRP LRP5/6 Wnt->LRP DVL Dishevelled (DVL) FZD->DVL LRP->DVL GSK3b GSK3β DVL->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Transcription TNIK TNIK TNIK->TCF_LEF Phosphorylates Oxazolone This compound Derivative Oxazolone->TNIK Inhibition

Caption: TNIK Signaling Pathway Inhibition.

The binding of Wnt to its receptors leads to the stabilization of β-catenin, which then translocates to the nucleus. In the nucleus, TNIK phosphorylates the transcription factor TCF4, a crucial step for the activation of Wnt target genes.[9][10] this compound derivatives can inhibit TNIK, thereby blocking this signaling cascade.[9]

Sigma Receptor Ligands

Benzo[d]oxazol-2(3H)-one derivatives have also been developed as high-affinity ligands for sigma receptors, particularly the sigma-1 subtype.[11] Sigma-1 receptors are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in various neurological disorders.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) ER_Stress ER Stress Sigma1R_inactive Sigma-1 Receptor (Inactive) ER_Stress->Sigma1R_inactive Induces dissociation from BiP BiP BiP Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Ligand This compound Derivative (Ligand) Ligand->Sigma1R_inactive Binding IP3R IP3 Receptor Sigma1R_active->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria Uptake Cell_Survival Cell Survival Neuroprotection Mitochondria->Cell_Survival Promotes

Caption: Sigma-1 Receptor Signaling Modulation.

Under normal conditions, the sigma-1 receptor is bound to the chaperone BiP.[11] Upon stimulation by ligands, such as certain this compound derivatives, or under cellular stress, it dissociates from BiP and translocates to modulate the activity of various proteins, including the IP3 receptor, which regulates calcium signaling between the ER and mitochondria.[11][12] This modulation plays a role in neuroprotection and cell survival.[13]

Experimental Workflows

General Synthesis and Purification Workflow

A generalized workflow for the synthesis and purification of this compound derivatives is depicted below.

Experimental_Workflow Start Starting Materials (e.g., β-hydroxy-α-amino acid) Reaction Cyclization Reaction (e.g., with phosgene equivalent) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Crude Crude Product Drying->Crude Purification Purification Crude->Purification Chromatography Column Chromatography Purification->Chromatography Primary Method Crystallization Crystallization Purification->Crystallization For solid products Pure Pure this compound Chromatography->Pure Crystallization->Pure Analysis Characterization (NMR, IR, MS, etc.) Pure->Analysis

Caption: General Experimental Workflow.

This workflow highlights the key stages from starting materials to the pure, characterized this compound product. Purification typically involves chromatographic techniques followed by crystallization to obtain analytically pure samples.[14][15]

Conclusion

The this compound ring system exhibits a rich and versatile chemical reactivity that has been extensively explored for the synthesis of complex molecules and pharmacologically active agents. Its ability to undergo ring-opening reactions with a variety of nucleophiles, coupled with the potential for functionalization at the nitrogen atom and participation in cycloaddition reactions, makes it a valuable and adaptable scaffold. The proven success of this compound derivatives, particularly in the development of kinase inhibitors and sigma receptor ligands, underscores their significance in modern drug discovery and development. Further exploration of the reactivity of this privileged core is poised to uncover novel therapeutic agents and innovative synthetic methodologies.

References

The Enduring Legacy of 2(3H)-Benzoxazolone: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this pursuit, the concept of "privileged scaffolds" has emerged as a powerful strategy in drug design. These are molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, serving as versatile templates for the development of new drugs across various therapeutic areas. Among these, the 2(3H)-benzoxazolone core stands out as a particularly successful and enduring privileged scaffold. Its unique structural and electronic properties have made it a cornerstone in the synthesis of a diverse array of bioactive compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the 2(3H)-benzoxazolone scaffold, its synthesis, and its extensive applications in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The 2(3H)-Benzoxazolone Core: A Privileged Structure

The term "privileged structure" was first introduced to describe molecular frameworks that appear in multiple biologically active compounds, suggesting an inherent ability to interact with various biological targets.[1] The 2(3H)-benzoxazolone scaffold perfectly embodies this concept.[2] Its rigid, bicyclic structure, featuring a benzene ring fused to an oxazolone ring, provides a stable and synthetically accessible platform for chemical modification. The presence of a lactam moiety and an aromatic ring system allows for diverse functionalization at the N-3 and C-5/C-6 positions, enabling the fine-tuning of physicochemical properties and biological activity.[3]

Synthetic Strategies for 2(3H)-Benzoxazolone Derivatives

The synthesis of the 2(3H)-benzoxazolone core and its derivatives is well-established, offering a variety of routes to access a wide range of analogs. A common and efficient method involves the reaction of 2-aminophenols with urea or phosgene equivalents.

General Experimental Protocol for the Synthesis of 2(3H)-Benzoxazolone

A mixture of a 2-aminophenol derivative and urea is heated, often in the presence of a high-boiling point solvent or neat. The reaction proceeds via a cyclizative condensation mechanism to yield the 2(3H)-benzoxazolone core. Subsequent modifications, such as N-alkylation or acylation at the 3-position and electrophilic substitution on the benzene ring, can be readily achieved to generate a library of derivatives.

For instance, N-substituted derivatives can be prepared by reacting the parent 2(3H)-benzoxazolone with various alkyl or acyl halides in the presence of a base. The Mannich reaction is another powerful tool for introducing aminomethyl groups at the N-3 position, leading to compounds with significant biological activities.[4]

G cluster_synthesis Synthesis of 2(3H)-Benzoxazolone Core cluster_derivatization Derivatization 2-Aminophenol 2-Aminophenol Urea Urea Reaction Reaction 2(3H)-Benzoxazolone 2(3H)-Benzoxazolone Alkyl/Acyl Halides Alkyl/Acyl Halides Mannich Reagents Mannich Reagents N-Substitution N-Substitution N-Substituted Derivatives N-Substituted Derivatives

Diverse Biological Activities of 2(3H)-Benzoxazolone Derivatives

The versatility of the 2(3H)-benzoxazolone scaffold is evident in the wide range of biological activities exhibited by its derivatives. This section will delve into the key therapeutic areas where this privileged scaffold has made a significant impact.

Anticancer Activity

Derivatives of 2(3H)-benzoxazolone have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[6]

Table 1: Anticancer Activity of Selected 2(3H)-Benzoxazolone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Mannich bases of 2(3H)-benzoxazoloneMCF-7 (Breast)50-100[5]
2-Mercaptobenzoxazole derivativesHepG2 (Liver) & MCF-7 (Breast)~5.5-5.6 µg/mL[5]
(Z)-N-(1-(benzo[d]oxazol-2-yl) derivativesMCF-7 (Breast) & HepG2 (Liver)12.0 & 6.79-6.90 µg/mL[5]
Benzo[d]oxazol-2(3H)-one derivativesPanc-1 (Pancreatic)Moderate to excellent activity[7][8]
Benzo[d]oxazol-2(3H)-one derivativesA549 (Lung)Moderate to excellent activity[7][8]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The induction of apoptosis by 2(3H)-benzoxazolone derivatives is often mediated through the activation of caspases, a family of proteases that play a crucial role in executing the apoptotic process.[5] Studies have shown that treatment with these compounds can lead to increased levels of caspase-3 and cytochrome-c, key markers of apoptosis.[6] Some derivatives have also been shown to activate the extrinsic apoptotic pathway by increasing the expression of Fas ligand (FasL).[5]

G 2(3H)-Benzoxazolone Derivative 2(3H)-Benzoxazolone Derivative FasL Upregulation FasL Upregulation 2(3H)-Benzoxazolone Derivative->FasL Upregulation Extrinsic Pathway Cytochrome-c Release Cytochrome-c Release 2(3H)-Benzoxazolone Derivative->Cytochrome-c Release Intrinsic Pathway Caspase-8 Activation Caspase-8 Activation FasL Upregulation->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation Caspase-9 Activation Cytochrome-c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 2(3H)-Benzoxazolone derivatives have been extensively investigated for their antibacterial and antifungal properties.[6]

Table 2: Antimicrobial Activity of Selected 2(3H)-Benzoxazolone Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)Reference
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamideEscherichia coli, Staphylococcus aureus, Enterococcus faecalisMost active in series[9]
3-methyl-6-(2-substituted aminopropanoyl)-2-benzoxazolinonesStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Candida albicansVarious activities[10]
N'-substituted-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazideEscherichia coli, Bacillus subtilisSome derivatives active[11]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The MIC values of the synthesized compounds are typically determined using the broth microdilution method. A brief outline of the protocol is as follows:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

The search for novel antiviral agents is another area where the 2(3H)-benzoxazolone scaffold has shown promise. Derivatives have been reported to exhibit activity against a range of viruses. For instance, certain flavonol derivatives containing a benzoxazole moiety have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV).[12]

Table 3: Antiviral Activity of Selected Benzoxazole Derivatives

CompoundVirusEC50 (µg/mL)ActivityReference
Flavonol derivative (X17)Tobacco Mosaic Virus (TMV)127.6 (curative), 101.2 (protective)Superior to Ningnanmycin[12]
Benzotriazole-based derivativesCoxsackievirus B56 - 18.5 µMSelective antiviral activity[13]

EC50: The half maximal effective concentration, the concentration of a drug that gives half-maximal response.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is implicated in a wide range of diseases. 2(3H)-Benzoxazolone derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[10][14]

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

  • Induction of Edema: A sub-plantar injection of carrageenan solution into the hind paw of the animal induces a localized inflammatory response and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion and Future Perspectives

The 2(3H)-benzoxazolone scaffold has unequivocally earned its status as a "privileged scaffold" in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in drug discovery. The wealth of data accumulated on this core structure provides a solid foundation for the rational design of new and more potent therapeutic agents.

Future research in this area will likely focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: Deeper exploration of the SAR of 2(3H)-benzoxazolone derivatives to optimize their potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

  • Development of Novel Derivatives: Synthesis of new generations of 2(3H)-benzoxazolone derivatives with improved pharmacokinetic and pharmacodynamic profiles.

  • Combination Therapies: Investigation of the potential of these compounds in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of the 2(3H)-benzoxazolone scaffold holds immense promise for the development of novel and effective treatments for a wide range of human diseases.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis Purification Purification Structural Characterization Structural Characterization Biological Screening Biological Screening Hit Identification Hit Identification Lead Optimization Lead Optimization

References

The Expanding Therapeutic Potential of 2(3H)-Oxazolone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-oxazolone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of recent discoveries in the field, focusing on their synthesis, biological evaluation, and mechanisms of action.

Core Synthetic Strategies

The synthesis of this compound derivatives is versatile, with several established methods allowing for diverse substitutions. The most common approaches involve the cyclization of α-acylamino acids or the reaction of α-hydroxy ketones with a source of cyanate. A prominent method is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride and a weak base.[1][2][3] This reaction proceeds through the formation of an oxazolone intermediate.

More contemporary methods focus on developing greener and more efficient syntheses. For instance, microwave-assisted synthesis has been employed to accelerate the reaction and improve yields of 4-(substituted benzylidene)-2-furfurylidene oxazol-5-ones.[1] Furthermore, the use of eco-friendly catalysts is an area of active research.[4] The general synthetic workflow often involves the initial synthesis of the core oxazolone or benzoxazolone ring, followed by functionalization at various positions to create a library of derivatives for biological screening.

G N_acylglycine N-Acylglycine Erlenmeyer_Reaction Erlenmeyer-Plöchl Reaction N_acylglycine->Erlenmeyer_Reaction Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Erlenmeyer_Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Erlenmeyer_Reaction Base Weak Base (e.g., Sodium Acetate) Base->Erlenmeyer_Reaction Oxazolone_Derivative α,β-Unsaturated Oxazolone Derivative Erlenmeyer_Reaction->Oxazolone_Derivative

Caption: General workflow for Erlenmeyer-Plöchl synthesis of oxazolone derivatives.

Diverse Pharmacological Activities and Key Molecular Targets

This compound derivatives have been investigated for a wide array of therapeutic applications, demonstrating activities ranging from antimicrobial to anticancer.[1][2][5] The versatility of the scaffold allows for fine-tuning of its properties to target specific biological pathways.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds. Novel benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[6] The most potent compound in one study, 8g , exhibited an IC50 value of 0.050 μM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells.[6]

Another promising avenue is the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Benzo[d]oxazol-2(3H)-one derivatives bearing a 4-ethoxy-7-substituted-quinoline moiety have shown excellent c-Met kinase inhibitory activities.[7] For example, one derivative demonstrated an IC50 of 1 nM against c-Met kinase and 5 nM against the proliferation of the EBC-1 cell line.[7]

Furthermore, N-substituted benzoxazolone derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7).[8] Studies have indicated that these compounds can increase the expression of caspase-3 and cytochrome-c, key mediators of apoptosis.[8]

G Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled TNIK TNIK Frizzled->TNIK Beta_Catenin β-Catenin TNIK->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Oxazolone_Inhibitor Benzo[d]oxazol-2(3H)-one Derivative (e.g., 8g) Oxazolone_Inhibitor->TNIK

Caption: Inhibition of the Wnt signaling pathway by a benzo[d]oxazol-2(3H)-one TNIK inhibitor.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of oxazolone and its derivatives has been well-documented.[5] Some compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] Newly synthesized (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone derivatives have demonstrated both analgesic and anti-inflammatory activities in preclinical models.[10] For instance, compound 3e (6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) was identified as a particularly promising analgesic agent.[10]

Antimicrobial and Antitubercular Activities

The oxazolone scaffold has also served as a basis for the development of antimicrobial agents.[4][11] A series of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed as inhibitors of Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in mycobacterial cell wall synthesis.[12] The compound 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide was found to be the most potent, with an IC50 of 5.12 μM against MTB InhA and a minimum inhibitory concentration (MIC) of 17.11 μM against drug-sensitive MTB.[12]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activities of selected novel this compound derivatives against various targets.

Table 1: Anticancer Activity of Benzo[d]oxazol-2(3H)-one Derivatives

Compound IDTargetCell LineIC50 (μM)Reference
8g TNIK-0.050[6]
13 c-Met KinaseEBC-10.005[7]
1 -MCF-7100[8]
2 -MCF-750[8]

Table 2: Antitubercular Activity of Benzo[d]oxazol-2(3H)-one Derivatives

Compound IDTargetOrganismIC50 (μM)MIC (μM)Reference
30 InhAM. tuberculosis5.1217.11[12]

Experimental Protocols

General Procedure for the Synthesis of 4-Substituted-2-phenyl-oxazol-5(4H)-one Derivatives

This protocol is a generalized representation of the Erlenmeyer synthesis.

  • A mixture of benzoyl glycine (1 equivalent), a substituted aromatic aldehyde (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and acetic anhydride (3 equivalents) is prepared in a round-bottom flask.[3]

  • The flask is heated on a water bath or with a heating mantle with constant stirring for 1-2 hours.[3]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solidified product is then washed with ice-cold ethanol and subsequently with hot water to remove unreacted starting materials and byproducts.[3]

  • The crude product is collected by filtration and recrystallized from a suitable solvent, such as benzene or ethanol, to yield the purified oxazolone derivative.[3]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general workflow for assessing the inhibitory activity of compounds against a specific kinase.

  • The kinase, substrate, and ATP are prepared in a suitable assay buffer.

  • The test compounds (this compound derivatives) are serially diluted to various concentrations.

  • The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and test compound in a microplate well.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compounds Initiate_Reaction Initiate Kinase Reaction Prepare_Reagents->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Product Quantify Product Formation Stop_Reaction->Quantify_Product Calculate_Inhibition Calculate Percentage Inhibition Quantify_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of this core allows for the generation of large, diverse libraries of compounds for high-throughput screening. Future research will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets for this compound derivatives and the development of more sustainable and efficient synthetic methodologies will undoubtedly expand the therapeutic applications of this remarkable class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for next-generation therapeutics.

References

The Isomeric Landscape of Oxazolones: A Technical Guide to Structure, Stability, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolones are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. Their versatile scaffold serves as a key building block for a diverse array of biologically active molecules, including amino acids, peptides, and various other heterocyclic systems.[1][2] The existence of multiple constitutional isomers of oxazolone, each with distinct chemical properties and potential therapeutic applications, necessitates a thorough understanding of their relative stability and synthetic accessibility. This technical guide provides an in-depth exploration of the isomers of oxazolone, focusing on their stability, detailed experimental protocols for their synthesis, and their mechanism of action as exemplified by their role as cyclooxygenase-2 (COX-2) inhibitors.

The Isomers of Oxazolone

Oxazolone (C₃H₃NO₂) can exist in five constitutional isomeric forms, distinguished by the positions of the carbonyl group and the endocyclic double bond.[1][2] The nomenclature and structure of these isomers are as follows:

  • 2(3H)-Oxazolone (or 4-Oxazolin-2-one): The carbonyl group is at position 2, and the double bond is between carbons 4 and 5.

  • 2(5H)-Oxazolone (or 3-Oxazolin-2-one): The carbonyl group is at position 2, and the double bond is between carbons 3 and 4.

  • 4(5H)-Oxazolone (or 2-Oxazolin-4-one): The carbonyl group is at position 4, and the double bond is between carbons 2 and 3.

  • 5(2H)-Oxazolone (or 3-Oxazolin-5-one): The carbonyl group is at position 5, and the double bond is between carbons 2 and 3.

  • 5(4H)-Oxazolone (or Azlactone): The carbonyl group is at position 5, and the double bond is between carbons 2 and 3. This is the most extensively studied and utilized isomer.[1]

Stability of Oxazolone Isomers

The relative stability of oxazolone isomers is a critical factor influencing their synthesis and reactivity. While comprehensive experimental thermodynamic data for all five parent isomers is scarce, computational studies and qualitative observations from synthetic chemistry provide valuable insights. The stability is influenced by factors such as conjugation, aromaticity of tautomeric forms, and the nature of substituents.

5(4H)-Oxazolones, also known as azlactones, are generally the most stable and readily accessible isomers.[1] Their stability is attributed to the presence of a conjugated system. The tautomeric equilibrium between the keto (oxazolone) and enol (hydroxyoxazole) forms is a key aspect of their chemistry. The keto form is generally more stable.[3]

Computational studies on related heterocyclic systems provide a quantitative basis for understanding these stability differences. For instance, density functional theory (DFT) calculations on tautomers of similar structures show that the NH (keto) form is more stable than the OH (enol) form by several kcal/mol. A study on the fragmentation of protonated cyclo-di-glycine identified the oxazolone form (OXA00) as being 4.6 kcal/mol less stable than the most stable cyclic configuration (CYC00).[4][5]

Table 1: Relative Stabilities of Related Heterocyclic Isomers and Tautomers

Compound/Isomer SystemMethodRelative Energy (kcal/mol)Reference
Protonated cyclo-di-glycine (OXA00 vs. CYC00)Chemical Dynamics Simulations4.6[4][5]
(R)-4-amino-1,2-oxazolidin-3-one (OH vs. NH tautomer)DFT (B3LYP/6-311++G(d,p))5-10

Experimental Protocols for Synthesis

The synthesis of oxazolones is highly dependent on the desired isomeric form. The most well-established methods focus on the preparation of 5(4H)-oxazolones.

Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones via Erlenmeyer-Plochl Reaction

This is the classical and most widely used method for preparing unsaturated 5(4H)-oxazolones.[6]

Reaction: Condensation of an aromatic aldehyde with an N-acylglycine (e.g., hippuric acid) in the presence of acetic anhydride and a weak base like sodium acetate.

Experimental Protocol:

  • Reactants:

    • Hippuric acid (1 equivalent)

    • Aromatic aldehyde (1 equivalent)

    • Anhydrous sodium acetate (1 equivalent)

    • Acetic anhydride (3 equivalents)

  • Procedure:

    • A mixture of hippuric acid, the aromatic aldehyde, and anhydrous sodium acetate is placed in a round-bottom flask.

    • Acetic anhydride is added, and the mixture is heated, typically in a water bath at 100°C, for 1-2 hours with stirring.[6][7]

    • The reaction mixture is then cooled, and the solid product is precipitated by the addition of cold water or ethanol.

    • The crude product is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified 4-substituted-2-phenyl-5(4H)-oxazolone.[7]

Characterization:

  • IR (KBr, cm⁻¹): Characteristic peaks around 1780-1800 (C=O, lactone) and 1655 (C=N).[6]

  • ¹H-NMR: Signals corresponding to the aromatic protons and the exocyclic vinylic proton.

Synthesis of 2-Oxazolones

Substituted 2-oxazolones can be synthesized through palladium-catalyzed cyclization reactions.[8]

Reaction: Palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates.

Experimental Protocol:

  • Reactants:

    • N-alkynyl alkyloxycarbamate

    • Pd(PPh₃)₄ (catalyst)

    • CuCl₂ or CuBr₂

  • Procedure:

    • The N-alkynyl alkyloxycarbamate is dissolved in a suitable solvent.

    • The palladium catalyst and copper halide are added.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The product is then isolated and purified using standard techniques such as column chromatography.[8]

Logical Workflow for Oxazolone Synthesis

The general workflow for the synthesis and characterization of oxazolones, particularly the widely studied 5(4H)-oxazolones, follows a logical progression from starting materials to purified and analyzed products.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification cluster_analysis Characterization start Starting Materials (N-acylglycine, Aldehyde) reagents Reagents (Acetic Anhydride, NaOAc) start->reagents reaction Erlenmeyer-Plochl Reaction (Heating) reagents->reaction precipitation Precipitation (Cold Water/Ethanol) reaction->precipitation Cooling filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization Crude Product spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) recrystallization->spectroscopy purity Purity Assessment (TLC, Melting Point) spectroscopy->purity final_product Purified Oxazolone purity->final_product

A generalized workflow for the synthesis and characterization of 5(4H)-oxazolones.

Signaling Pathway: Oxazolone Derivatives as COX-2 Inhibitors

A significant body of research has focused on oxazolone derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3][9] COX-2 is an enzyme that is typically induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, inflammation, and fever. By inhibiting COX-2, oxazolone derivatives can effectively reduce the production of these pro-inflammatory prostaglandins.

The signaling pathway involves the release of arachidonic acid from the cell membrane, which is then acted upon by COX enzymes. Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa.

cox2_pathway cluster_cox Cyclooxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs_housekeeping Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pgs_housekeeping pgs_inflammation Prostaglandins (Pain, Inflammation, Fever) cox2->pgs_inflammation oxazolone Oxazolone Derivatives oxazolone->cox2 Inhibition

Inhibition of the COX-2 pathway by oxazolone derivatives.

Conclusion

The isomers of oxazolone represent a fascinating and important area of chemical research with significant implications for drug discovery and development. The 5(4H)-oxazolones stand out as the most stable and synthetically accessible isomers, with well-established protocols such as the Erlenmeyer-Plochl reaction enabling their preparation. The biological activity of oxazolone derivatives, particularly as selective COX-2 inhibitors, highlights their therapeutic potential. A thorough understanding of the structure, stability, and synthetic routes for each isomer is crucial for harnessing the full potential of this versatile heterocyclic scaffold in the design of novel therapeutic agents. Future research, especially in the area of computational chemistry, will be invaluable in providing a more complete quantitative picture of the relative stabilities of all five oxazolone isomers.

References

Theoretical Exploration of 2(3H)-Oxazolone: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(3H)-oxazolone core is a significant heterocyclic scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. A thorough understanding of its intrinsic molecular properties is crucial for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches used to study the this compound molecule. While extensive theoretical research has been conducted on its derivatives, this paper focuses on the foundational methodologies applicable to the parent molecule. We detail the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties. Furthermore, this guide presents a logical workflow for such theoretical studies and illustrates the key molecular features of this compound. The information herein serves as a foundational resource for researchers employing computational tools to investigate oxazolone-based compounds.

Introduction

Oxazolones are a class of five-membered heterocyclic compounds that exist in several isomeric forms, with the this compound tautomer being a key structural motif in a variety of biologically active molecules. The inherent reactivity and structural features of the oxazolone ring make it a valuable synthon in organic synthesis and a privileged scaffold in drug discovery. Theoretical and computational studies provide invaluable insights into the molecular structure, stability, and electronic properties that govern the behavior of such molecules.

Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a good balance between computational cost and accuracy. This guide outlines the standard theoretical protocols for studying the this compound molecule, drawing upon methodologies reported for closely related compounds and derivatives.

Molecular Structure and Geometry

The initial and most fundamental step in the theoretical study of a molecule is the optimization of its geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization of heterocyclic compounds like this compound is the use of Density Functional Theory (DFT).

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and well-validated functional for organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules containing heteroatoms and for accurately describing non-covalent interactions.[1]

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used to perform these calculations.

  • Procedure: The geometry optimization is performed in the gas phase to represent the isolated molecule. The process involves an iterative calculation of the forces on each atom until a stationary point on the potential energy surface is reached, where the net forces are zero. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

The logical workflow for a theoretical investigation of this compound is depicted in the following diagram:

Theoretical_Study_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt Re-optimize electronic_prop Electronic Property Calculation (HOMO, LUMO, MEP) verify_min->electronic_prop  Proceed data_analysis Data Analysis and Interpretation electronic_prop->data_analysis report Generate Report and Visualizations data_analysis->report

Figure 1: A generalized workflow for the theoretical study of this compound.
Tabulated Geometrical Parameters

Table 1: Calculated Bond Lengths for this compound

BondPredicted Bond Length (Å)
C2=O6(Data not available)
C2-N3(Data not available)
N3-C4(Data not available)
C4=C5(Data not available)
C5-O1(Data not available)
O1-C2(Data not available)
N3-H(Data not available)
C4-H(Data not available)
C5-H(Data not available)

Table 2: Calculated Bond Angles for this compound

AnglePredicted Bond Angle (°)
O1-C2-N3(Data not available)
C2-N3-C4(Data not available)
N3-C4-C5(Data not available)
C4-C5-O1(Data not available)
C5-O1-C2(Data not available)
O6=C2-N3(Data not available)
O6=C2-O1(Data not available)

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for identifying and characterizing molecules. Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of this compound, aiding in the assignment of experimental spectral bands to specific molecular vibrations.

Computational Protocol for Vibrational Frequencies

The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is also employed for the calculation of vibrational frequencies. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.

Tabulated Vibrational Frequencies

A theoretical study would produce a list of vibrational modes and their corresponding frequencies. Key vibrational modes for this compound would include:

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
N-H stretch(Data not available)
C=O stretch (carbonyl)(Data not available)
C=C stretch(Data not available)
C-N stretch(Data not available)
C-O stretch (ring)(Data not available)
N-H bend(Data not available)
C-H bends (in-plane)(Data not available)
C-H bends (out-of-plane)(Data not available)

Electronic Properties and Reactivity

The electronic properties of this compound, such as the distribution of electron density and the nature of its frontier molecular orbitals, are critical for understanding its reactivity and potential interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The relationship between these orbitals and chemical reactivity can be visualized as follows:

HOMO_LUMO_Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophile Acts as Nucleophile (Electron Donor) HOMO->Nucleophile LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophile Acts as Electrophile (Electron Acceptor) LUMO->Electrophile Energy_Gap HOMO-LUMO Gap (ΔE) Stability Chemical Stability Energy_Gap->Stability

Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying regions that are electron-rich or electron-poor. This information is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. In an MEP map of this compound, the region around the carbonyl oxygen would be expected to be electron-rich (negative potential), while the area around the N-H proton would be electron-poor (positive potential).

Tautomeric Stability

Computational studies can also be employed to investigate the relative stabilities of different tautomers of oxazolone. For instance, the keto-enol tautomerism between this compound and 2-hydroxyoxazole can be explored by calculating the energies of both isomers. Such studies on related systems have often shown the keto form to be more stable.

Conclusion

References

Methodological & Application

Synthesis of 2(3H)-Benzoxazolone: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides comprehensive experimental protocols for the synthesis of 2(3H)-benzoxazolone, a valuable scaffold in drug discovery and medicinal chemistry. The protocols outlined below detail various synthetic routes, including the widely used condensation of 2-aminophenol with carbonylating agents, the Hofmann rearrangement of salicylamide, and oxidative carbonylation techniques. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and comparative data to facilitate the efficient synthesis of this important heterocyclic compound.

Introduction

2(3H)-Benzoxazolone and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their broad spectrum of biological activities. These activities include analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. The versatile structure of the benzoxazolone core allows for various modifications, making it a "privileged scaffold" in the design of novel therapeutic agents. This document presents a selection of established and efficient protocols for the synthesis of the parent compound, 2(3H)-benzoxazolone, providing a foundation for further derivatization and drug discovery efforts.

Characterization Data for 2(3H)-Benzoxazolone

PropertyValue
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Melting Point 139-142 °C
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) δ 11.7 (s, 1H, NH), 7.3-7.1 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆) δ 154.5 (C=O), 143.0, 131.0, 124.0, 122.0, 110.0, 109.0
IR (KBr, cm⁻¹) 3250 (N-H), 1760 (C=O), 1600, 1480

Experimental Protocols

Several synthetic strategies have been developed for the preparation of 2(3H)-benzoxazolone. The following section details the experimental procedures for the most common and effective methods.

Method 1: Condensation of 2-Aminophenol with Carbonylating Agents

This is one of the most traditional and widely used methods for synthesizing 2(3H)-benzoxazolone. It involves the reaction of 2-aminophenol with a suitable one-carbon carbonyl source.

This protocol describes a straightforward and high-yielding synthesis using urea as the carbonylating agent.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (10.9 g, 0.1 mol) and urea (9.0 g, 0.15 mol).

  • Heat the mixture in an oil bath at 140-150 °C for 4 hours. The mixture will melt and then solidify as the reaction progresses.

  • After cooling to room temperature, dissolve the solid mass in 100 mL of hot 5% sodium hydroxide solution.

  • Treat the solution with activated charcoal and filter while hot.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in an oven at 80 °C.

  • Recrystallize the crude product from ethanol/water to obtain pure 2(3H)-benzoxazolone.

Expected Yield: 90-96%

Method 2: Hofmann Rearrangement of Salicylamide

The Hofmann rearrangement provides an alternative route to 2(3H)-benzoxazolone starting from salicylamide. This method involves the conversion of an amide to an isocyanate intermediate, which then undergoes intramolecular cyclization.

Procedure:

  • Prepare a solution of sodium hypochlorite by dissolving calcium hypochlorite (10 g) in a solution of sodium carbonate (8.5 g) in 50 mL of water. Stir for 10 minutes and filter.

  • In a separate beaker, dissolve salicylamide (5.0 g, 0.036 mol) in 50 mL of 10% aqueous sodium hydroxide.

  • Cool the salicylamide solution in an ice bath and slowly add the prepared sodium hypochlorite solution with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

  • Heat the reaction mixture to 70-80 °C for 30 minutes.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to afford pure 2(3H)-benzoxazolone.

Expected Yield: ~33%[1]

A more modern and efficient approach utilizes a continuous-flow setup with a safer chlorinating agent.[1]

Procedure: A detailed description of the continuous-flow setup is beyond the scope of this document. However, the general principle involves pumping a solution of salicylamide and a solution of trichloroisocyanuric acid (TCCA) through a heated reactor coil, followed by in-line quenching and extraction. This method offers excellent control over reaction parameters and significantly improves safety and yield.

Reported Yield: 95%[1]

Method 3: Oxidative Carbonylation of 2-Aminophenol

This method involves the reaction of 2-aminophenol with carbon monoxide in the presence of an oxidant and a catalyst. It represents a more modern and atom-economical approach.

This protocol utilizes an iron catalyst for the oxidative cyclocarbonylation of 2-aminophenol.[2]

Procedure:

  • To a pressure vessel, add 2-aminophenol (1.09 g, 10 mmol), FeCl₃·6H₂O (0.27 g, 1 mmol), and 20 mL of a 1:1 mixture of CCl₄ and water.

  • Seal the vessel and purge with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide to the desired pressure and heat the reaction mixture to 100-120 °C for 3-10 hours with vigorous stirring.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the CO gas.

  • Extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 2(3H)-benzoxazolone.

Reported Yield: High[2]

Summary of Synthetic Protocols

MethodStarting MaterialReagentsTemperature (°C)Time (h)Yield (%)
Condensation 2-AminophenolUrea140-150490-96
Hofmann Rearrangement (Batch) SalicylamideNaOCl, NaOH0-80~1.5~33[1]
Hofmann Rearrangement (Flow) SalicylamideTCCA, NaOH(Heated coil)(Minutes)95[1]
Oxidative Carbonylation 2-AminophenolCO, FeCl₃·6H₂O, CCl₄/H₂O100-1203-10High[2]

Experimental Workflow and Signaling Pathway Diagrams

G Experimental Workflow for 2(3H)-Benzoxazolone Synthesis (Urea Method) cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Reactants 2-Aminophenol Urea Heating Heat to 140-150 °C (4 hours) Reactants->Heating Dissolution Dissolve in hot 5% NaOH Heating->Dissolution Reaction Mixture Decolorization Treat with Activated Charcoal Dissolution->Decolorization Filtration1 Hot Filtration Decolorization->Filtration1 Precipitation Acidify with HCl (pH 5-6) Filtration1->Precipitation Filtration2 Vacuum Filtration Precipitation->Filtration2 Drying Dry at 80 °C Filtration2->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization Crude Product Product Pure 2(3H)-Benzoxazolone Recrystallization->Product

Caption: Workflow for the synthesis of 2(3H)-benzoxazolone via the urea method.

G Inhibitory Effect of 4-Hydroxy-2(3H)-benzoxazolone on TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Benzoxazolone 4-Hydroxy-2(3H)- benzoxazolone Benzoxazolone->TLR4 Inhibits Benzoxazolone->MyD88 Inhibits Benzoxazolone->NFκB Inhibits (Phosphorylation)

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 4-hydroxy-2(3H)-benzoxazolone derivative.

References

Application Notes and Protocols: 2(3H)-Oxazolone as a Versatile Synthon for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2(3H)-oxazolone and its derivatives as fundamental building blocks in the synthesis of a diverse range of heterocyclic compounds. The inherent reactivity of the oxazolone ring system allows for its strategic use in constructing various pharmacologically significant scaffolds. This document outlines detailed protocols for the synthesis of key heterocyclic systems, presents quantitative data for reaction optimization, and illustrates the mechanism of action of a prominent class of oxazolone-derived compounds in a critical signaling pathway.

Synthesis of Imidazolones from 4-Arylidene-2-phenyloxazol-5(4H)-ones

4-Arylidene-2-phenyloxazol-5(4H)-ones are valuable intermediates for the synthesis of 4-arylidene-imidazolones. The transformation involves the reaction of the oxazolone with primary amines, leading to the corresponding imidazolones.[1]

Experimental Protocol:

A general procedure for the synthesis of 4-arylidene-1H-imidazol-5(4H)-ones is as follows:

  • A mixture of the appropriate 4-arylidene-2-phenyloxazol-5(4H)-one (1 equivalent) and a primary amine (1.2 equivalents) is prepared in glacial acetic acid.

  • Anhydrous sodium acetate (0.2 equivalents) is added to the mixture.

  • The reaction mixture is refluxed for a period of 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 4-arylidene-imidazolone.

Quantitative Data for Imidazolone Synthesis:
EntryArylidene SubstituentAmineSolventTime (h)Yield (%)
14-Cl-C₆H₄AnilineGlacial Acetic Acid585
24-OCH₃-C₆H₄BenzylamineGlacial Acetic Acid682
3C₆H₅p-ToluidineGlacial Acetic Acid488
44-NO₂-C₆H₄AnilineGlacial Acetic Acid675

Synthesis of 1,2,4-Triazin-6(5H)-ones from Oxazol-5(4H)-ones

Unsaturated oxazol-5(4H)-ones serve as important synthons for the creation of various heterocyclic systems, including 1,2,4-triazin-6(5H)-ones.[2][3] This transformation is achieved through the reaction of oxazolones with phenylhydrazine.[2][3]

Experimental Protocol:

The general procedure for the synthesis of 3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones is as follows:[2]

  • To a solution of the respective oxazolone (3 mmol) in acetic acid (7.5 mL), add phenylhydrazine (3 mmol) and fused sodium acetate (0.45 mmol).[2]

  • The mixture is then heated under reflux with magnetic stirring for 5 hours.[2]

  • After cooling, the precipitate that forms is filtered and washed with hot water.[2]

  • The resulting solid is dried and recrystallized from ethanol to yield the pure 1,2,4-triazin-6(5H)-one.[2]

Quantitative Data for 1,2,4-Triazin-6(5H)-one Synthesis:[2]
EntryOxazolone PrecursorTime (h)Yield (%)
14-(4-Phenylsulfonyl)benzamido-acetic acid derived oxazolone584
24-(4-Bromophenylsulfonyl)benzamido-acetic acid derived oxazolone575
34-(4-Fluorobenzylidene) substituted oxazolone542

Synthesis of Thiazolidinones from Schiff Bases Derived from Oxazolone Precursors

While not a direct conversion from the oxazolone ring itself, the precursors used to generate oxazolones (aldehydes and amines) can be utilized to form Schiff bases, which are then key intermediates for thiazolidinone synthesis. This highlights the broader utility of the chemical space around oxazolone synthesis.

Experimental Protocol:

A representative two-step protocol is described:

Step 1: Synthesis of Schiff Bases

  • An equimolar mixture of a primary amine and an aromatic aldehyde is refluxed in ethanol for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered and washed with cold ethanol.

Step 2: Synthesis of Thiazolidin-4-ones

  • The synthesized Schiff base (0.01 mol) is dissolved in 1,4-dioxane (20 mL) containing a catalytic amount of anhydrous ZnCl₂.

  • Thioglycolic acid (0.01 mol) is added to the solution.

  • The mixture is refluxed for 8-10 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is washed with a sodium bicarbonate solution and then with water.

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data for Thiazolidinone Synthesis:
EntryAldehydeAmineTime (h)Yield (%)
1BenzaldehydeAniline878
24-Chlorobenzaldehydep-Toluidine1072
34-MethoxybenzaldehydeAniline981

Application in Drug Discovery: Inhibition of the Wnt Signaling Pathway

Benzo[d]oxazol-2(3H)-one derivatives have emerged as a significant class of compounds in drug discovery, notably as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers, including colorectal cancer.[4][5] These compounds can exert their effect by targeting Traf2- and Nck-interacting kinase (TNIK).[4]

Mechanism of Action:

The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation.[2] In a simplified view, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the transcription of target genes that promote cell growth.

TNIK is a serine/threonine kinase that is a key component of the β-catenin-TCF4 complex.[2][6] TNIK phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes.[6] Inhibition of TNIK's kinase activity can therefore block the aberrant activation of the Wnt pathway.[4] Benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of TNIK.[4]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 TNIK TNIK TCF4->TNIK pTCF4 p-TCF4 TNIK->pTCF4 Phosphorylates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) pTCF4->Target_Genes Activates Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->TNIK Inhibits

Figure 1: Inhibition of the Wnt Signaling Pathway by Benzo[d]oxazol-2(3H)-one Derivatives.

Experimental Workflow for Screening TNIK Inhibitors:

The following workflow outlines a general approach for identifying and characterizing novel benzo[d]oxazol-2(3H)-one-based TNIK inhibitors.

TNIK_Inhibitor_Screening_Workflow Start Start: Library of Benzo[d]oxazol-2(3H)-one Derivatives Biochemical_Assay Biochemical Assay: In vitro TNIK Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Wnt/TCF Reporter Assay (e.g., Luciferase) Biochemical_Assay->Cell_Based_Assay Hit_Identification Hit Identification Cell_Based_Assay->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies: Colorectal Cancer Xenograft Models Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Figure 2: Experimental Workflow for TNIK Inhibitor Discovery.

These notes are intended to serve as a practical guide for researchers interested in leveraging the synthetic potential of 2(3H)-oxazolones for the development of novel heterocyclic compounds with potential therapeutic applications. The provided protocols and data offer a solid foundation for further exploration and optimization in this exciting area of medicinal chemistry.

References

Applications of 2(3H)-Oxazolone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(3H)-Oxazolone and its derivatives are versatile five-membered heterocyclic scaffolds that have garnered significant attention in organic synthesis and medicinal chemistry. Their utility stems from their role as reactive intermediates and synthons for a variety of valuable organic molecules. This document provides an overview of the key applications of 2(3H)-oxazolones, detailed experimental protocols for representative transformations, and quantitative data to guide synthetic planning. The inherent reactivity of the oxazolone ring allows for its application as a precursor to amino acids, peptides, and other complex heterocyclic systems, making it a valuable tool in drug discovery and development.[1][2][3]

Core Applications

The synthetic utility of this compound is primarily centered around three key areas:

  • Precursors to Amino Acids and Peptides: The oxazolone core can be readily opened by nucleophiles to generate α-amino acid derivatives. This reactivity is fundamental to peptide synthesis, where oxazolones can act as activated amino acid equivalents.[1][4][5] The formation of oxazolone intermediates is a key aspect of peptide coupling reactions and can sometimes be associated with epimerization.[6]

  • Dienophiles and Dipolarophiles in Cycloaddition Reactions: The endocyclic double bond of this compound can participate as a dienophile in Diels-Alder reactions and as a dipolarophile in [3+2] cycloaddition reactions. These reactions provide a powerful means to construct complex polycyclic and heterocyclic frameworks with high stereocontrol.[7][8][9]

  • Synthesis of Heterocyclic Compounds: The oxazolone ring can be transformed into other heterocyclic systems. For instance, derivatives of 2(3H)-benzoxazolone are prevalent in medicinal chemistry and are often synthesized from 2-aminophenols.[10]

Key Synthetic Transformations and Protocols

Peptide Synthesis via Oxazolone Intermediate

Oxazolones are key intermediates in carbodiimide-mediated peptide bond formation. The N-protected amino acid is activated to form an oxazolone, which then reacts with the amino group of another amino acid or peptide to form the peptide bond.[1][4][11]

Experimental Protocol: EDCI-mediated Oxazolone Formation for Peptide Coupling [11]

This protocol describes the formation of a Boc-protected oxazolone as an intermediate for peptide synthesis.

Materials:

  • Boc-protected amino acid (e.g., Boc-Gly-OH) (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Boc-protected amino acid in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDCI portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • The resulting solution containing the Boc-protected oxazolone can be used directly in the next step by adding the desired amine nucleophile (e.g., an amino acid ester).

Quantitative Data:

EntryN-Protected Amino AcidCoupling PartnerProductYield (%)Reference
1Boc-Gly-OHH-Phe-OMeBoc-Gly-Phe-OMe>95[11]
2Z-Phe-OHH-Ala-OtBuZ-Phe-Ala-OtBuHigh[6]

Yields are typically high for standard peptide couplings proceeding through an oxazolone intermediate.

Logical Relationship: Role of Oxazolone in Peptide Synthesis

Peptide_Synthesis N-Protected_Amino_Acid N-Protected Amino Acid Oxazolone This compound Intermediate N-Protected_Amino_Acid->Oxazolone Activation Carbodiimide Carbodiimide (e.g., EDCI) Carbodiimide->Oxazolone Dipeptide Protected Dipeptide Oxazolone->Dipeptide Nucleophilic Attack Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Dipeptide

Caption: Oxazolone as a key intermediate in peptide bond formation.

[3+2] Cycloaddition with Nitrones

Oxazol-5-(4H)-ones can undergo [3+2] cycloaddition reactions with nitrones to afford isoxazolidin-5-ones with high diastereoselectivity.[7][9]

Experimental Protocol: Diastereoselective [3+2] Cycloaddition of an Oxazol-5-(4H)-one with a Nitrone [7]

Materials:

  • Oxazol-5-(4H)-one (1.0 equiv)

  • Nitrone (1.2 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the oxazol-5-(4H)-one and the nitrone in anhydrous DCM under a nitrogen atmosphere, add TMSCl at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryOxazolone Substituent (R1)Nitrone Substituents (R2, R3)Diastereomeric Ratio (dr)Yield (%)Reference
1PhPh, H>20:185[7]
24-MeO-C6H4Ph, H>20:182[7]
34-Cl-C6H4Ph, H>20:178[7]
4Ph4-MeO-C6H4, H>20:188[7]

Experimental Workflow: [3+2] Cycloaddition

Cycloaddition_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Oxazolone Oxazol-5-(4H)-one Reaction [3+2] Cycloaddition Oxazolone->Reaction Nitrone Nitrone Nitrone->Reaction Solvent Anhydrous DCM Solvent->Reaction Reagent TMSCl Reagent->Reaction Atmosphere Nitrogen Atmosphere->Reaction Temperature Room Temperature Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isoxazolidin-5-one Purification->Product

Caption: Workflow for the [3+2] cycloaddition of oxazolones.

Synthesis of 2-Substituted-4-arylidene-5(4H)-oxazolones

The Erlenmeyer-Plöchl synthesis is a classic method for preparing unsaturated oxazolones from N-acylglycines and aldehydes.

Experimental Protocol: Mechanochemical Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

This green chemistry approach avoids the use of bulk solvents and heating.

Materials:

  • Glycine (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Aromatic aldehyde (1.0 equiv)

  • Fused sodium acetate (1.5 equiv)

  • Acetic anhydride (a few drops)

Procedure:

  • In a mortar, combine glycine, benzoyl chloride, the aromatic aldehyde, and fused sodium acetate.

  • Add a few drops of acetic anhydride to the mixture.

  • Grind the mixture vigorously with a pestle for 10-15 minutes at room temperature. The mixture will typically become a paste and then solidify.

  • Monitor the reaction by TLC.

  • After completion, add ethanol to the solid mass and stir.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the product from a suitable solvent if necessary.

Quantitative Data:

EntryAromatic AldehydeYield (Conventional) (%)Yield (Mechanochemical) (%)
1Benzaldehyde7592
24-Chlorobenzaldehyde8095
34-Methoxybenzaldehyde7893
44-Nitrobenzaldehyde8296

Conclusion

2(3H)-Oxazolones are valuable and versatile intermediates in organic synthesis. Their applications range from the synthesis of fundamental building blocks of life, such as amino acids and peptides, to the construction of complex molecular architectures through cycloaddition reactions. The protocols and data presented herein provide a practical guide for researchers in academia and industry to harness the synthetic potential of this important heterocyclic scaffold in their research and development endeavors. The continued exploration of the reactivity of 2(3H)-oxazolones is expected to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 2(3H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2(3H)-oxazolone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline various synthetic strategies with step-by-step experimental procedures, quantitative data for synthesized analogs, and workflow diagrams.

Introduction

2(3H)-Oxazolones are five-membered heterocyclic compounds containing nitrogen and oxygen heteroatoms.[1][2] This structural motif is a key component in a variety of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[2][3] The synthetic versatility of the oxazolone ring makes it a valuable synthon for the creation of diverse compound libraries for drug discovery programs. This document details several common and effective methods for the synthesis of this compound and its related derivatives, such as 2-oxazolidinones and benzoxazol-2(3H)-ones.

General Synthetic Strategies

The synthesis of the this compound core can be achieved through several key synthetic disconnections. The most prevalent methods involve the cyclization of bifunctional precursors, such as β-amino alcohols or 2-aminophenols, with a carbonyl source. Other innovative methods utilize carbon dioxide as a C1 feedstock or employ transition-metal-catalyzed cyclizations of functionalized alkynes. A general workflow for these synthetic approaches is depicted below.

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Products β-Amino Alcohols β-Amino Alcohols Cyclization with Carbonyl Source Cyclization with Carbonyl Source β-Amino Alcohols->Cyclization with Carbonyl Source 2-Aminophenols 2-Aminophenols 2-Aminophenols->Cyclization with Carbonyl Source Propargylic Alcohols / Amines Propargylic Alcohols / Amines Reaction with CO2 Reaction with CO2 Propargylic Alcohols / Amines->Reaction with CO2 N-Alkynyl Carbamates N-Alkynyl Carbamates Transition-Metal-Catalyzed Cyclization Transition-Metal-Catalyzed Cyclization N-Alkynyl Carbamates->Transition-Metal-Catalyzed Cyclization 2(3H)-Oxazolones / 2-Oxazolidinones 2(3H)-Oxazolones / 2-Oxazolidinones Cyclization with Carbonyl Source->2(3H)-Oxazolones / 2-Oxazolidinones Benzoxazol-2(3H)-ones Benzoxazol-2(3H)-ones Cyclization with Carbonyl Source->Benzoxazol-2(3H)-ones Reaction with CO2->2(3H)-Oxazolones / 2-Oxazolidinones Transition-Metal-Catalyzed Cyclization->2(3H)-Oxazolones / 2-Oxazolidinones

Caption: General synthetic approaches to this compound derivatives.

Protocol 1: Synthesis of 2-Oxazolidinones from β-Amino Alcohols using Diethyl Carbonate

This method provides a cost-effective and straightforward approach for the synthesis of 2-oxazolidinones, which are saturated analogs of 2(3H)-oxazolones. The reaction is typically performed at elevated temperatures with a catalytic amount of base.[4][5]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired β-amino alcohol (1.0 eq.), diethyl carbonate (2.0-3.0 eq.), and anhydrous potassium carbonate (0.1-0.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to 135°C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess diethyl carbonate and the ethanol byproduct by distillation under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-oxazolidinone.

Protocol 2: Synthesis of 2-Oxazolidinones from β-Amino Alcohols using 1,1'-Carbonyldiimidazole (CDI)

This method utilizes the highly reactive 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent for the cyclization of β-amino alcohols. This procedure is often favored for its mild reaction conditions and high yields.

Experimental Protocol:
  • Reaction Setup: To a solution of the β-amino alcohol (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-carbonyldiimidazole (1.1-1.2 eq.) portion-wise at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction by the addition of water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Synthesis of Benzoxazol-2(3H)-ones from 2-Aminophenols

Benzoxazol-2(3H)-ones are an important subclass of this compound derivatives. A common synthetic route involves the reaction of 2-aminophenols with a suitable carbonyl source.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminophenol (1.0 eq.) and urea (1.5-2.0 eq.) in a suitable solvent or heat them in an oil bath without a solvent.

  • Reaction Conditions: Heat the mixture, typically in an oil bath, following established literature procedures for the specific substrate. For example, 5-methyl-2-hydroxyaniline can be reacted with urea in an oil bath to synthesize 5-methyl-2(3H)-benzoxazolone.

  • Work-up: After cooling, the solidified reaction mixture is typically triturated with water, and the solid product is collected by filtration.

  • Purification: The crude product can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure benzoxazol-2(3H)-one.

Protocol 4: Copper-Catalyzed Three-Component Synthesis of 2-Oxazolidinones

This modern approach utilizes a copper-catalyzed three-component reaction of propargylic alcohols, carbon dioxide (CO2), and 2-aminoethanols. This method is advantageous due to its use of readily available starting materials and the incorporation of CO2 as a green C1 source.[6][7][8]

Experimental Protocol:
  • Catalyst System: The catalytic system typically consists of a copper(I) salt, such as CuI or CuBr, and a ligand, like 1,10-phenanthroline. A base, for instance, potassium tert-butoxide (t-BuOK), is also required.[6][8]

  • Reaction Setup: In a high-pressure reactor, combine the propargylic alcohol (1.0 eq.), 2-aminoethanol (1.2 eq.), CuI (e.g., 5 mol%), 1,10-phenanthroline (e.g., 5 mol%), and t-BuOK (e.g., 10 mol%) in a suitable solvent or under solvent-free conditions.

  • Reaction Conditions: Pressurize the reactor with CO2 (e.g., 0.1-0.5 MPa) and heat the reaction mixture to a specified temperature (e.g., 80-100°C) for a designated time (e.g., 3-12 hours).[7][8]

  • Work-up and Purification: After cooling and venting the reactor, the reaction mixture is typically diluted with an organic solvent and filtered to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Quantitative Data Summary

The following table summarizes the yields for a selection of synthesized this compound derivatives and their analogs from the literature.

EntryProductStarting MaterialsMethodYield (%)Reference
13-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one1,3-benzoxazol-2(3H)-one and 2-(dimethylamino)ethyl chlorideN-alkylationNot specified[1]
25-Chloro-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one5-chloro-1,3-benzoxazol-2(3H)-one and 2-(dimethylamino)ethyl chlorideN-alkylationNot specified[1]
36-Bromo-3-[2-(dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one6-bromo-1,3-benzoxazol-2(3H)-one and 2-(dimethylamino)ethyl chlorideN-alkylationNot specified[1]
42-(4-chlorophenyl)benzooxazole2-aminophenol and p-chlorobenzoic acidCondensationGood[9]
5Benzo[d]oxazol-2-amine2-aminophenol and N-cyano-N-phenyl-p-toluenesulfonamideCyclization60%[10]

Experimental Workflows (Graphviz)

The following diagrams illustrate the experimental workflows for two of the key synthetic protocols.

G Workflow for Synthesis from β-Amino Alcohols and Diethyl Carbonate Start Start Combine Reactants Combine β-amino alcohol, diethyl carbonate, and K2CO3 Start->Combine Reactants Heat Reaction Heat to 135°C Combine Reactants->Heat Reaction Monitor Progress Monitor by TLC/GC Heat Reaction->Monitor Progress Cool and Concentrate Cool to RT and remove excess reagents by distillation Monitor Progress->Cool and Concentrate Purify Product Purify by column chromatography Cool and Concentrate->Purify Product End End Purify Product->End

Caption: Experimental workflow for Protocol 1.

G Workflow for Synthesis from 2-Aminophenols and Urea Start Start Combine Reactants Combine 2-aminophenol and urea Start->Combine Reactants Heat Reaction Heat in an oil bath Combine Reactants->Heat Reaction Cool and Triturate Cool to RT and triturate with water Heat Reaction->Cool and Triturate Filter Product Collect solid by filtration Cool and Triturate->Filter Product Recrystallize Recrystallize from a suitable solvent Filter Product->Recrystallize End End Recrystallize->End

Caption: Experimental workflow for Protocol 3.

References

Application Notes and Protocols for Pharmacological Screening of Novel 2(3H)-Oxazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(3H)-Oxazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. This "privileged scaffold" is recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, cytotoxic, and kinase inhibitory effects.[1][2] These application notes provide a comprehensive guide for the pharmacological screening of novel this compound compounds, offering detailed protocols for key assays and a summary of representative data to facilitate the evaluation of new chemical entities.

Data Presentation

The following tables summarize quantitative data from studies on various this compound and benzoxazolone derivatives, providing a comparative overview of their biological activities.

Table 1: Cytotoxicity of 2(3H)-Benzoxazolone Derivatives
CompoundCell LineAssayIC₅₀ (µM)Citation
Compound 1 MCF-7 (Breast Cancer)MTT>54.6[3]
Compound 2 MCF-7 (Breast Cancer)MTT43.6[3]
Compound 3 MCF-7 (Breast Cancer)MTT44.4[3]
Compound 4 MCF-7 (Breast Cancer)MTT46.1[3]
Compound 5 MCF-7 (Breast Cancer)MTT39.3[3]
Compound 6 MCF-7 (Breast Cancer)MTT>52.5[3]
Compound 8g HCT116 (Colorectal Cancer)Proliferation Assay0.050 (TNIK inhibition)[1]
Benzoxazolone-quinolone 13 EBC-1 (Lung Cancer)Proliferation Assay0.005[4]
Table 2: Anti-inflammatory Activity of 2(3H)-Benzoxazolone Derivatives in Carrageenan-Induced Paw Edema Model
CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Citation
3e 100125.0[5]
228.5[5]
333.3[5]
430.7[5]
4c 100121.4[5]
225.0[5]
328.5[5]
425.6[5]
Indomethacin 10135.7[5]
242.8[5]
347.6[5]
446.1[5]
Table 3: Analgesic Activity of 2(3H)-Benzoxazolone Derivatives in Acetic Acid-Induced Writhing Test
CompoundDose (mg/kg)Writhing Inhibition (%)Citation
3e 10041.7[5][6]
4c 10033.3[5]
Aspirin 10050.0[5]
Table 4: Cyclooxygenase (COX) Inhibitory Activity of Oxazolone Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Citation
Oxazolone Derivative II -0.019-[7]
Celecoxib -0.05-[7]
Compound 6b 13.160.04329[8]
Compound 6j 12.480.04312[8]
Compound 6e 10.230.05204.6[8]
Celecoxib 14.700.05294[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the pharmacological screening of this compound compounds.

Cytotoxicity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Detection: TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips in a 6-well plate and treat with the this compound compounds as described for the MTT assay.

  • Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP according to the manufacturer's instructions. Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.

  • Staining and Mounting: Wash the cells with PBS. Counterstain the nuclei with a DNA stain such as DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence (e.g., green), while all nuclei will be stained by DAPI (e.g., blue). Quantify the percentage of apoptotic cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model assesses the ability of a compound to reduce acute inflammation. Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory effect is measured as the reduction in paw volume.

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound compounds. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Edema Induction: Measure the initial volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Principle: This test evaluates the peripheral analgesic activity of a compound. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching and abdominal constriction) in mice. A reduction in the number of writhes indicates an analgesic effect.

Protocol:

  • Animals: Use male Swiss albino mice (20-25 g).

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of the this compound compounds. Administer the compounds orally or intraperitoneally 30 minutes before acetic acid injection.

  • Writhing Induction: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, count the number of writhes for each mouse over a 10-minute period.

  • Data Analysis: Calculate the percentage of writhing inhibition for each group compared to the vehicle control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid. Inhibition is quantified by measuring the reduction in prostaglandin levels.

Protocol:

  • Reagents: Use purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit for PGE₂ (e.g., ELISA).

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme. Add various concentrations of the test this compound compounds or a reference inhibitor (e.g., celecoxib). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Incubation: Incubate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., HCl).

  • Detection: Measure the amount of PGE₂ produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the pharmacological screening of this compound compounds.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound Compounds incubate_24h->add_compounds incubate_treatment Incubate 24/48/72h add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Experimental workflow for the MTT cytotoxicity assay.

experimental_workflow_anti_inflammatory start Animal Acclimatization grouping Grouping & Dosing (Vehicle, Positive Control, Test Compounds) start->grouping baseline Measure Baseline Paw Volume (V₀) grouping->baseline carrageenan Inject Carrageenan into Paw baseline->carrageenan measure_edema Measure Paw Volume at 1, 2, 3, 4h (Vₜ) carrageenan->measure_edema analysis Calculate Edema Inhibition (%) measure_edema->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

wnt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Co-receptor LRP->Dsh DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocation to nucleus TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activation Oxazolone This compound Compound Oxazolone->DestructionComplex potential target (e.g., TNIK inhibition)

Caption: Wnt signaling pathway and potential inhibition by 2(3H)-oxazolones.

cmet_signaling_pathway cluster_membrane_cmet Cell Membrane cluster_cytoplasm_cmet Cytoplasm HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet binding & dimerization P1 Phosphorylation cMet->P1 autophosphorylation Grb2_Gab1 Grb2/Gab1 P1->Grb2_Gab1 recruitment RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Grb2_Gab1->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Grb2_Gab1->PI3K_AKT STAT JAK/STAT Pathway Grb2_Gab1->STAT CellResponse Cellular Responses (Proliferation, Survival, Migration) RAS_RAF_MEK_ERK->CellResponse PI3K_AKT->CellResponse STAT->CellResponse Oxazolone This compound Compound Oxazolone->cMet inhibition of kinase activity

References

Application Notes and Protocols for 2(3H)-Oxazolone Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2(3H)-oxazolone derivatives as a promising class of kinase inhibitors. This document includes summaries of their inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has made kinases a prime target for therapeutic intervention. The this compound scaffold has emerged as a valuable pharmacophore in the design of novel kinase inhibitors, with derivatives showing potent and selective activity against various kinases.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives against TNIK

CompoundTarget KinaseIC50 (µM)Reference
8g TNIK0.050[1]

TNIK (Traf2- and Nck-interacting kinase) is a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[1]

Table 2: Inhibitory Activity of Benzo[d]oxazol-2(3H)-one Derivatives against c-Met

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (nM)Reference
13 c-Met1EBC-15

c-Met is a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and migration.[2]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives as kinase inhibitors are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay for TNIK)

This protocol is adapted from commercially available luminescent kinase assay platforms and is suitable for determining the IC50 values of this compound derivatives against kinases like TNIK.[3]

Objective: To measure the in vitro inhibitory activity of this compound derivatives against a target kinase.

Materials:

  • Recombinant active kinase (e.g., TNIK)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT)[3]

  • Substrate (e.g., Myelin Basic Protein for TNIK)[4]

  • ATP at a concentration near the Km for the target kinase

  • This compound derivative compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Assay Plate Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (e.g., 30 ng of TNIK).[3]

    • Add 2 µL of the substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control).

    • Normalize the data to the positive control (DMSO only, 0% inhibition) and negative control (no ATP or potent inhibitor, 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound derivatives on the proliferation of cancer cell lines.

Objective: To determine the anti-proliferative activity of this compound derivatives in a cell-based model.

Materials:

  • Cancer cell line of interest (e.g., colorectal cancer cells for TNIK inhibitors)

  • Complete cell culture medium

  • This compound derivative compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]

  • 96-well clear plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the detergent reagent to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis for Kinase Pathway Modulation

This protocol is used to investigate the effect of this compound derivatives on the phosphorylation status of key proteins in a specific signaling pathway.

Objective: To determine if a this compound derivative inhibits a target kinase and its downstream signaling in a cellular context.

Materials:

  • Cancer cell line of interest

  • This compound derivative compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream target, anti-total-downstream target, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for kinase inhibitor discovery.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates STAT STAT Pathway cMet->STAT Activates Oxazolone This compound Derivative Oxazolone->cMet Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration STAT->Migration

Caption: c-Met Signaling Pathway and Inhibition by this compound Derivatives.

JNK_Signaling_Pathway cluster_transcription Transcription Factors cluster_cellular_response Cellular Response Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., MEKK1-4, MLK) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylates ATF2 ATF2 JNK->ATF2 Phosphorylates Oxazolone This compound Derivative Oxazolone->JNK Inhibits Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation ATF2->Inflammation

Caption: JNK Signaling Pathway and Inhibition by this compound Derivatives.

Kinase_Inhibitor_Workflow Start Compound Library (this compound Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assays) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Cell_Assays Cell-Based Assays (Proliferation, Western Blot) Lead_Opt->Cell_Assays In_Vivo In Vivo Studies (Animal Models) Cell_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Application Notes and Protocols: Antibacterial Activity Evaluation of 2(3H)-Oxazolone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data presentation guidelines for the evaluation of the antibacterial activity of 2(3H)-oxazolone analogues. The methodologies outlined are standard in antimicrobial research and are intended to ensure reproducible and comparable results.

Data Presentation

Quantitative data from antibacterial assays should be summarized for clarity and ease of comparison. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Bacillus subtilis (ATCC 6633)Pseudomonas aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL)
Analogue 11632
Analogue 2816
Analogue 33264
Ciprofloxacin (Control)10.5

Table 2: Minimum Biofilm Inhibitory Concentration (MBIC50) of this compound Analogues

Compound IDStaphylococcus aureus (ATCC 29213)Pseudomonas aeruginosa (ATCC 27853)
MBIC50 (µg/mL) MBIC50 (µg/mL)
Analogue 13264
Analogue 21632
Analogue 364>128
Ciprofloxacin (Control)48

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth - MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of this compound Analogue Dilutions: a. Prepare a stock solution of each analogue in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared bacterial suspension. b. Include a positive control (bacteria in broth without any compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Anti-Biofilm Activity Assessment using Crystal Violet Assay

This protocol quantifies the ability of the compounds to inhibit biofilm formation.

1. Biofilm Formation: a. Prepare a bacterial suspension as described in the MIC protocol. b. In a 96-well flat-bottomed microtiter plate, add the bacterial suspension to each well. c. Add the this compound analogues at various concentrations to the wells. Include a positive control (bacteria and broth) and a negative control (broth only). d. Incubate the plate at 37°C for 24-48 hours without agitation.

2. Staining of Biofilm: a. Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS). b. Fix the remaining biofilm with methanol for 15 minutes. c. Stain the biofilm with a 0.1% crystal violet solution for 15-20 minutes. d. Wash the wells with deionized water to remove excess stain.

3. Quantification: a. Solubilize the stained biofilm by adding 33% acetic acid or ethanol to each well. b. Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. c. The MBIC50 is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the untreated control.

Mandatory Visualizations

Experimental Workflow for Antibacterial Activity Evaluation

G cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary Assays (Optional) cluster_analysis Data Analysis & Interpretation A This compound Analogues Synthesis/Procurement C MIC Determination (Broth Microdilution) A->C D Anti-Biofilm Assay (Crystal Violet) A->D B Bacterial Strain Culture (Gram+ & Gram-) B->C B->D E Time-Kill Kinetics Assay C->E G Data Tabulation (MIC, MBIC) C->G F Anti-Virulence Assays (e.g., Hemolysis) D->F D->G H Mechanism of Action Studies (e.g., Quorum Sensing Inhibition) E->H F->H I Lead Compound Identification G->I H->I

Caption: Workflow for evaluating the antibacterial activity of this compound analogues.

Potential Mechanism of Action: Inhibition of Quorum Sensing in Gram-Negative Bacteria

Many antibacterial compounds exert their effects by interfering with bacterial communication, a process known as quorum sensing (QS). In Gram-negative bacteria, this is often mediated by N-acyl homoserine lactones (AHLs). This compound analogues may act as antagonists to the AHL receptor (LuxR-type proteins), thereby inhibiting the expression of virulence factors and biofilm formation.

cluster_bacteria Gram-Negative Bacterium AHL_synthase AHL Synthase (LuxI-type) AHL AHL Autoinducer AHL_synthase->AHL Synthesis Receptor AHL Receptor (LuxR-type) AHL->Receptor Binding & Activation AHL_ext Extracellular AHLs AHL->AHL_ext Diffusion Gene_expression Virulence & Biofilm Gene Expression Receptor->Gene_expression Induction Oxazolone This compound Analogue Oxazolone->Receptor Competitive Inhibition AHL_ext->Receptor

Caption: Inhibition of Gram-negative quorum sensing by this compound analogues.

Application Notes and Protocols for Anti-inflammatory Assays of 2(3H)-Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of 2(3H)-benzoxazolone derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, presents a summary of quantitative data for selected derivatives, and illustrates the underlying cellular signaling pathways and experimental workflows.

Introduction to 2(3H)-Benzoxazolone Derivatives in Inflammation

The 2(3H)-benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anti-inflammatory effects.[1][2] These compounds have been investigated for their potential to modulate key inflammatory pathways, such as the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[3] The following sections detail the experimental procedures to assess these activities.

In Vitro Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a primary screening method to determine the potential of 2(3H)-benzoxazolone derivatives to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[3][4]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2(3H)-benzoxazolone derivatives for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[5]

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[5]

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

This protocol measures the ability of the derivatives to reduce the secretion of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7][8][9]

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the collected cell supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.[6][10]

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values for each derivative.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of 2(3H)-benzoxazolone derivatives to inhibit the activity of COX-2, the enzyme responsible for producing prostaglandins during inflammation.[11][12]

Protocol:

  • Assay Principle: Utilize a commercial COX-2 inhibitor screening kit. These kits typically measure the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a probe by arachidonic acid-derived prostaglandin G2 (PGG2), resulting in a fluorescent or colorimetric signal.[11][13][14]

  • Reagent Preparation: Prepare the assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid substrate according to the kit's instructions.[11][13]

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the test 2(3H)-benzoxazolone derivatives at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

    • Pre-incubate the plate to allow the inhibitors to interact with the enzyme.[13]

  • Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the fluorescence or absorbance kinetically over a set period.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[15][16][17][18]

Protocol:

  • Animals: Use male or female rats (e.g., Sprague-Dawley or Wistar) or mice. Acclimatize the animals for at least one week before the experiment.[15]

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin or diclofenac sodium), and treatment groups receiving different doses of the 2(3H)-benzoxazolone derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[17][18]

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[17][18] The left hind paw can serve as a non-inflamed control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:

    • % Inhibition = [ (C - T) / C ] x 100

    • Where C is the average increase in paw volume in the control group and T is the average increase in paw volume in the treated group.

Quantitative Data Summary

The following table summarizes the reported anti-inflammatory activity of selected 2(3H)-benzoxazolone derivatives from various studies.

Compound IDAssayTarget/Cell LineResult (IC50 / % Inhibition)Reference CompoundReference Result
Compound 2h NO ProductionLPS-stimulated RAW 264.7IC50: 17.67 µMCelecoxib-
Compound 2h IL-1β ProductionLPS-stimulated RAW 264.7IC50: 20.07 µMCelecoxib-
Compound 2h IL-6 ProductionLPS-stimulated RAW 264.7IC50: 8.61 µMCelecoxib-
Compound 2h Xylene-induced ear edemaMouse42.69% inhibitionCelecoxib30.87% inhibition
Compound 3g IL-6 Production-IC50: 5.09 µM--
Compound 3d IL-6 Production-IC50: 5.43 µM--
Compound 3c IL-6 Production-IC50: 10.14 µM--
Compounds 4a-4d Carrageenan-induced paw edemaMice"Considerable anti-inflammatory activity"Indomethacin-
Compounds 6a-c, 8a-c, 10a-c Carrageenan-induced paw edemaMiceMore potent than indomethacinIndomethacin-

Note: This table is a compilation of data from different sources and experimental conditions may vary.[1][3][19][20][21]

Visualizations

Signaling Pathway of Inflammation Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK NFkB NF-κB MAPK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Benzoxazolone 2(3H)-Benzoxazolone Derivatives Benzoxazolone->MAPK Inhibition Benzoxazolone->NFkB Inhibition Benzoxazolone->iNOS Inhibition

Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 2(3H)-benzoxazolone derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Screening

G cluster_invitro In Vitro Workflow A 1. Culture & Seed RAW 264.7 Cells B 2. Pre-treat with Benzoxazolone Derivatives A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Griess Assay (NO Measurement) E->F G 7. ELISA (TNF-α, IL-6 Measurement) E->G H 8. Data Analysis (% Inhibition, IC50) F->H G->H

Caption: Step-by-step workflow for the in vitro evaluation of anti-inflammatory activity.

Experimental Workflow for In Vivo Carrageenan-Induced Paw Edema

G cluster_invivo In Vivo Workflow A 1. Acclimatize Rodents B 2. Administer Benzoxazolone Derivatives or Controls A->B C 3. Inject Carrageenan into Hind Paw B->C D 4. Measure Paw Volume/Thickness at Timed Intervals C->D E 5. Calculate % Edema Inhibition D->E

Caption: Procedural flow for the in vivo carrageenan-induced paw edema assay.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2(3H)-Oxazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide to the characterization of the heterocyclic compound 2(3H)-oxazolone using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimental spectral data for the parent this compound in public databases, this document primarily utilizes high-quality, predicted spectroscopic data to serve as a reference. Detailed protocols for acquiring experimental ¹H NMR, ¹³C NMR, and FT-IR spectra are provided to enable researchers to generate and compare their own data. This document is intended to be a valuable resource for scientists engaged in the synthesis, identification, and quality control of oxazolone-containing compounds, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen. The oxazolone ring system is a core structural motif in a variety of biologically active molecules and serves as a versatile synthetic intermediate. Accurate structural elucidation and characterization are crucial for ensuring the identity and purity of newly synthesized oxazolone derivatives. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in a compound. This application note presents the characteristic spectroscopic features of this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data was obtained from computational chemistry models and serves as a reliable estimate for the experimental values.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
H3 (NH)~ 8.0 - 9.0Broad Singlet
H4~ 6.5 - 7.0Doublet
H5~ 4.5 - 5.0Doublet

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C2 (C=O)~ 155 - 165
C4~ 125 - 135
C5~ 70 - 80

Table 3: Predicted FT-IR Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium, Broad
C=O Stretch (Amide)1750 - 1780Strong
C=C Stretch1640 - 1680Medium
C-O Stretch1200 - 1300Strong

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (solid)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral parameters for ¹H NMR, including the spectral width, number of scans (typically 8-16 for a sample of this concentration), and relaxation delay.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants.

Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR spectroscopy. A slightly higher concentration (15-20 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrument Setup and Data Acquisition:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Select the ¹³C NMR acquisition parameters. This will typically involve a larger number of scans (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

    • Identify and report the chemical shifts of the carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (solid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Spatula

  • Potassium Bromide (KBr), IR grade (for KBr pellet method)

Protocol using ATR-FT-IR:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Protocol using KBr Pellet Method:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a KBr pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect the IR spectrum as described in the ATR method.

  • Data Processing:

    • Process the spectrum to identify the characteristic absorption bands.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_results Results & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Sample_Prep_NMR Sample Preparation for NMR Purification->Sample_Prep_NMR Sample_Prep_IR Sample Preparation for IR Purification->Sample_Prep_IR NMR_Acquisition 1H & 13C NMR Data Acquisition Sample_Prep_NMR->NMR_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing Data_Comparison Comparison with Predicted/Reference Data NMR_Processing->Data_Comparison IR_Acquisition FT-IR Data Acquisition Sample_Prep_IR->IR_Acquisition IR_Processing IR Data Processing & Analysis IR_Acquisition->IR_Processing IR_Processing->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This application note provides a foundational guide for the characterization of this compound using NMR and IR spectroscopy. The tabulated predicted data offers a valuable reference for researchers, while the detailed experimental protocols outline the necessary steps for acquiring high-quality experimental data. By following these guidelines, scientists and professionals in drug development can confidently identify and characterize this compound and its derivatives, ensuring the structural integrity of these important chemical entities.

Application Notes and Protocols for Developing 2(3H)-Oxazolone-Based Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 2(3H)-oxazolone-based compounds as potential anticancer agents. This document outlines the mechanism of action, experimental workflows, and specific methodologies for evaluating the efficacy of these compounds in cancer cell lines.

Introduction to this compound-Based Compounds in Oncology

The this compound scaffold and its benzofused analogue, 2(3H)-benzoxazolone, are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. In cancer research, derivatives of these core structures have demonstrated significant potential by targeting various signaling pathways crucial for cancer cell proliferation and survival. Notably, some benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator in the Wnt signaling pathway, which is often dysregulated in cancers like colorectal cancer.[1][2] Other derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Data Presentation: Cytotoxic Activity of this compound and Benzoxazolone Derivatives

The following tables summarize the in vitro anticancer activity of various this compound and benzoxazolone derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of 2(3H)-Benzoxazolone Derivatives against Various Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)
Mannich bases of 2(3H)-benzoxazoloneMCF-7 (Breast)50-100[3]
2(3H)-benzoxazolone with piperidine substituents (Compound 2)MDA-MB-231 (Breast)50 (at 72h)[4]
Benzo[d]oxazol-2(3H)-one-quinolone (Compound 13)EBC-1 (Lung)0.005[5]
Benzo[d]oxazol-2(3H)-one derivative (Compound 8g) - TNIK inhibitorHCT116 (Colorectal)0.050 (enzymatic assay)[1][2]
Novel benzo[d]oxazol-2(3H)-one derivatives (6l, 6n)Pancreatic cancer cell linePotent activity reported[6]
Novel benzo[d]oxazol-2(3H)-one derivative (6x)Non-small cell lung carcinoma cell lineEffective activity reported[6]

Table 2: IC50 Values of 2H-1,4-Benzoxazin-3(4H)-one Linked 1,2,3-Triazole Derivatives against Huh-7 Liver Cancer Cells

CompoundIC50 (µM)
c528.48[7]
c1432.60[7]
c1631.87[7]
c1819.05[7]

Signaling Pathways Targeted by this compound-Based Compounds

Two of the key signaling pathways implicated in the anticancer activity of this compound-based compounds are the Wnt/TNIK signaling pathway and the intrinsic apoptosis pathway.

Wnt/TNIK Signaling Pathway

The Wnt signaling pathway plays a critical role in cell proliferation and differentiation. In many cancers, this pathway is constitutively active, often due to mutations in genes like APC. TNIK is a crucial component of the TCF4/β-catenin transcriptional complex, which is the final effector of the canonical Wnt pathway. Inhibition of TNIK can block Wnt signaling downstream of the APC mutation, making it an attractive therapeutic target.

Wnt_TNIK_Signaling cluster_0 Wnt Signaling Off cluster_1 Wnt Signaling On APC Complex APC Complex β-catenin_off β-catenin APC Complex->β-catenin_off Phosphorylation & Degradation Proteasome Proteasome β-catenin_off->Proteasome TCF4_off TCF4 Wnt Target Genes_off Wnt Target Genes (Inactive) TCF4_off->Wnt Target Genes_off Wnt Wnt Frizzled/LRP Frizzled/LRP Receptor Complex Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled APC Complex_in APC Complex (Inactive) Dishevelled->APC Complex_in β-catenin_on β-catenin (Accumulates) APC Complex_in->β-catenin_on Nucleus Nucleus β-catenin_on->Nucleus Translocation TCF4_on TCF4 Nucleus->TCF4_on TNIK TNIK TCF4_on->TNIK interacts with Wnt Target Genes_on Wnt Target Genes (Active) TNIK->Wnt Target Genes_on Phosphorylates TCF4 & Activates Transcription Oxazolone Compound This compound Derivative Oxazolone Compound->TNIK Inhibits

Caption: Wnt/TNIK Signaling Pathway and Inhibition by this compound Derivatives.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. The intrinsic pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the activation of caspases, the executioners of apoptosis. Many anticancer compounds, including some this compound derivatives, exert their effects by inducing apoptosis.

Caption: Intrinsic Apoptosis Pathway Induced by this compound Derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound-based compounds on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound-based compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound-based compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound compound incubate_24h->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Western Blot Analysis of Apoptosis and Wnt Signaling Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and the Wnt/TNIK signaling pathway following treatment with this compound-based compounds.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound-based compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-TNIK, anti-β-catenin, anti-TCF4, anti-GAPDH or anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with the this compound-based compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize the protein concentrations of all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control.

    • Compare the protein expression levels in treated versus untreated cells.

Western_Blot_Workflow start Start cell_treatment Treat cells with This compound compound start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quantification Quantify protein concentration (BCA) cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect with ECL substrate secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: General Workflow for Western Blot Analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound-based compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound-based compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the this compound-based compound at the desired concentrations for the specified time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cells in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to that of untreated control cells.

Cell_Cycle_Analysis_Workflow start Start cell_treatment Treat cells with This compound compound start->cell_treatment harvest_cells Harvest and wash cells cell_treatment->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) fix_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry data_analysis Determine cell cycle distribution flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

References

Troubleshooting & Optimization

common byproducts in 2(3H)-oxazolone synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the synthesis of 2(3H)-oxazolone, focusing on the identification and removal of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory-scale synthetic routes for this compound are:

  • Cyclization of β-amino alcohols: This method involves the reaction of a β-amino alcohol, such as 2-aminoethanol, with a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI) in the presence of a base.[1][2]

  • Palladium-catalyzed cyclization: This approach utilizes an intramolecular cyclization of substrates like N-alkynylcarbamates in the presence of a palladium catalyst.[3][4]

Q2: What are the typical byproducts I can expect in my this compound synthesis?

A2: Byproduct formation is highly dependent on the synthetic route chosen. For the cyclization of β-amino alcohols, common byproducts include unreacted starting materials, oligomers, and N,N'-disubstituted ureas. In palladium-catalyzed methods, the primary contaminant is the palladium catalyst itself, which needs to be removed from the final product.

Q3: How can I monitor the progress of my reaction and identify byproducts?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product and any UV-active byproducts. For more detailed analysis and identification of byproducts, techniques like LC-MS and NMR spectroscopy are recommended.

Q4: My this compound product is unstable in aqueous solutions. What can I do?

A4: 2(3H)-oxazolones can be susceptible to hydrolysis, leading to ring-opening. It is advisable to prepare aqueous solutions fresh before use. If possible for your application, using co-solvents like DMSO or ethanol to prepare a concentrated stock solution, which is then diluted into an aqueous buffer immediately before use, can minimize degradation.

Troubleshooting Guides

Synthesis Route 1: Cyclization of β-Amino Alcohols (e.g., using Triphosgene)

Problem 1: Low yield of this compound and presence of multiple spots on TLC.

  • Possible Cause: Incomplete reaction or formation of side products due to reaction conditions. Triphosgene can react with amines to form various products.[2]

  • Solutions:

    • Optimize Reaction Temperature: Ensure the reaction is carried out at the recommended temperature. Low temperatures can lead to incomplete reactions, while high temperatures may promote side reactions.

    • Control Reagent Addition: Slow, controlled addition of the phosgene equivalent to the cooled solution of the amino alcohol and base can minimize the formation of oligomeric byproducts.

    • Choice of Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is commonly used.

Problem 2: Isolation of a high-molecular-weight, insoluble material.

  • Possible Cause: Formation of polymeric or oligomeric byproducts through intermolecular reactions between the amino alcohol and the phosgene equivalent.

  • Solutions:

    • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

    • Purification: These byproducts are often insoluble in common organic solvents and can be removed by filtration.

Problem 3: Product is contaminated with unreacted β-amino alcohol.

  • Possible Cause: Use of excess β-amino alcohol or incomplete reaction.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the reactants.

    • Purification: Unreacted amino alcohol can typically be removed by aqueous workup or column chromatography.

Synthesis Route 2: Palladium-Catalyzed Cyclization

Problem 1: Final product is colored and shows traces of metal.

  • Possible Cause: Residual palladium catalyst from the reaction.

  • Solutions:

    • Filtration through Celite: For heterogeneous palladium catalysts (e.g., Pd/C), filtration of the reaction mixture through a pad of Celite can effectively remove the solid catalyst.

    • Adsorption on Activated Carbon: Activated carbon can be used to adsorb soluble palladium species.[5]

    • Metal Scavengers: Use of solid-supported scavengers with thiol or other functional groups that chelate palladium is a highly effective method for removing residual metal.

Problem 2: Low yield of the desired this compound.

  • Possible Cause: Inefficient catalytic activity or catalyst poisoning.

  • Solutions:

    • Catalyst and Ligand Choice: The choice of palladium source and ligand is crucial for the success of the reaction. Refer to literature for optimized catalyst systems for your specific substrate.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

    • Purity of Reagents: Use high-purity starting materials and solvents, as impurities can poison the catalyst.

Data Presentation

Table 1: Common Byproducts in this compound Synthesis and Their Removal

Synthetic RouteCommon ByproductsSuggested Removal MethodTypical Purity after Removal (%)
Cyclization of β-amino alcohol Unreacted β-amino alcoholAqueous wash, Column Chromatography>95
Oligomers/PolymersFiltration (if insoluble), Column Chromatography>98
N,N'-disubstituted ureasColumn Chromatography, Recrystallization>98
Palladium-catalyzed cyclization Residual Palladium CatalystFiltration through Celite, Adsorption on Activated Carbon, Metal Scavengers>99 (Pd content <10 ppm)
Unreacted Starting MaterialColumn Chromatography>98

Note: The typical purity is an estimate based on standard laboratory practices and may vary depending on the specific reaction conditions and the efficiency of the purification method.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Solvent Selection: Choose a solvent in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents for recrystallization include ethanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.[6][7]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Removal of Palladium Catalyst using a Solid-Supported Scavenger
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Addition of Scavenger: Add the solid-supported palladium scavenger (e.g., thiol-functionalized silica gel) to the mixture. The amount of scavenger will depend on the amount of palladium used and the scavenger's capacity.

  • Stirring: Stir the mixture at room temperature for a few hours to allow for efficient scavenging of the palladium.

  • Filtration: Remove the scavenger by filtration through a pad of Celite.

  • Workup and Purification: Wash the filtrate with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Further purification by column chromatography or recrystallization may be necessary.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials (e.g., 2-Aminoethanol + Triphosgene) reaction Cyclization Reaction start->reaction crude Crude Product Mixture reaction->crude workup Aqueous Workup crude->workup filtration Filtration (Removal of solid byproducts) workup->filtration chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation Start 2-Aminoethanol + Phosgene Equivalent Desired_Reaction Intramolecular Cyclization Start->Desired_Reaction Side_Reaction1 Intermolecular Reaction Start->Side_Reaction1 Side_Reaction2 Incomplete Reaction Start->Side_Reaction2 Product This compound Desired_Reaction->Product Byproduct1 Oligomers/Polymers Side_Reaction1->Byproduct1 Byproduct2 Unreacted Starting Materials Side_Reaction2->Byproduct2

Caption: Logical relationship of desired reaction and side reactions in this compound synthesis.

References

optimizing reaction conditions for improved 2(3H)-oxazolone yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2(3H)-oxazolones. Our aim is to help you optimize reaction conditions and improve product yield.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide is designed to help you diagnose and resolve frequent issues in 2(3H)-oxazolone synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Inefficient cyclization. - Sub-optimal reaction temperature. - Inappropriate solvent or catalyst. - Degradation of starting materials or product.- Optimize Catalyst and Solvent: Experiment with different catalysts (e.g., Lewis acids, bases) and solvents to find the most effective combination for your specific substrates.[1][2] - Adjust Temperature: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to side reactions.[3] - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction duration.[3] - Use Microwave Irradiation: Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][4]
Formation of Side Products/Impurities - Competing side reactions (e.g., formation of other oxazolone isomers, polymerization).[3] - Racemization or epimerization.[3] - Reaction with atmospheric moisture or oxygen.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.[5] - Purify Starting Materials: Ensure the purity of your reactants and solvents to minimize potential side reactions. - Optimize Reagent Stoichiometry: Carefully control the molar ratios of your reactants and catalysts.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction solvent. - Similar polarity of the product and byproducts. - Product is an oil or difficult to crystallize.- Solvent Extraction: Choose an appropriate extraction solvent system to separate the product from the reaction mixture. - Chromatography: Utilize column chromatography with different stationary and mobile phases to purify the product. - Recrystallization: Experiment with various solvent systems to induce crystallization.
Inconsistent Results/Poor Reproducibility - Variability in reagent quality. - Fluctuations in reaction conditions (temperature, stirring rate). - Scale-up effects.- Standardize Procedures: Maintain consistent reaction parameters and use reagents from the same batch for a series of experiments. - Controlled Environment: Use controlled heating and stirring equipment to ensure reproducibility. - Stepwise Scale-up: When scaling up a reaction, do so in manageable increments and re-optimize conditions at each stage if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing the yield of this compound?

A1: The key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the starting materials, particularly the substituents on the precursors, will also significantly influence the optimal conditions.

Q2: What are some common side reactions in this compound synthesis?

A2: Common side reactions may include the formation of other structural isomers of oxazolone, such as 5(4H)-oxazolones, which can lead to racemization.[3] Polymerization of the starting materials or product, and hydrolysis of the oxazolone ring can also occur, especially in the presence of moisture.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: Are there any specific safety precautions I should take during this compound synthesis?

A4: As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some reagents and solvents used in the synthesis may be toxic, flammable, or corrosive, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.

Data on Reaction Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of oxazolone products as reported in the literature. While not all examples are specific to the 2(3H)-isomer, they provide valuable insights into the optimization process.

Entry Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
1TBHP (1.5 equiv)THF--85[5]
2TBHP (2.0 equiv)THF--86-87[5]
3O2-balloon, TBHPTHF-24 h97[5]
4Acetic AnhydrideMicrowave (2450 MHz)-4-5 min70-75[4]
5CDMT, NMMTHFRoom Temp-65[1]

Experimental Protocols

General Protocol for the Synthesis of 4-Arylmethylene-2-Substituted-2(3H)-oxazolones

This protocol is a generalized procedure based on the Erlenmeyer-Plochl reaction, a common method for synthesizing unsaturated oxazolones.[4][6][7]

Materials:

  • N-acylglycine (e.g., hippuric acid or acetylglycine) (1 equivalent)

  • Aromatic aldehyde (1 equivalent)

  • Acetic anhydride (3 equivalents)

  • Anhydrous sodium acetate (1 equivalent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the N-acylglycine, aromatic aldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture in a water bath or on a hot plate with stirring. The solid mixture will liquefy.

  • Continue heating for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound derivative.

  • Dry the purified product under vacuum. Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_analysis Analysis & Iteration start Define Substrates reagents Select Reagents & Solvents start->reagents setup Reaction Setup reagents->setup conditions Vary Conditions (Temp, Time, Catalyst) setup->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor workup Work-up & Isolation monitor->workup analyze Analyze Yield & Purity workup->analyze decision Yield Optimized? analyze->decision decision->conditions No end Final Protocol decision->end Yes troubleshooting_guide cluster_causes Possible Causes cluster_solutions Solutions start Low Yield or Side Products? cause1 Suboptimal Conditions (Temp, Time, Catalyst) start->cause1 cause2 Reagent Quality/ Stoichiometry start->cause2 cause3 Atmospheric Contamination (O2, H2O) start->cause3 solution1 Systematic Optimization of Parameters cause1->solution1 solution2 Purify Reagents & Verify Stoichiometry cause2->solution2 solution3 Use Inert Atmosphere cause3->solution3 end Improved Yield solution1->end Re-run Experiment solution2->end solution3->end

References

troubleshooting guide for the synthesis of 2(3H)-benzoxazolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2(3H)-benzoxazolones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield of 2(3H)-Benzoxazolone

Q1: My reaction of 2-aminophenol with urea is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the urea-based synthesis of 2(3H)-benzoxazolone are a common issue. The primary causes often revolve around reaction conditions and the purity of starting materials.[1]

  • Inadequate Temperature: The condensation of 2-aminophenol and urea typically requires high temperatures, often in a melt phase (130-160°C). Insufficient heat will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting materials and the desired product.[1]

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio of 2-aminophenol to urea is theoretically required, in practice, using a slight excess of urea (1.5 to 3 equivalents) can help drive the reaction to completion. However, a large excess of urea can lead to the formation of side products like biuret.[1][2]

  • Reaction Time: It is crucial to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material. Prematurely ending the reaction and proceeding to the workup will naturally result in a low yield.[1]

  • Purity of Starting Materials: Impurities present in the 2-aminophenol can interfere with the cyclization process. It is advisable to use highly pure starting materials.[1][3]

Q2: I am attempting a different synthetic route and still observing low yields. What other factors should I consider?

A2: Beyond the specific issues with the urea method, several general factors can contribute to low yields in benzoxazolone synthesis.

  • Suboptimal Catalyst: The choice of catalyst and its concentration are critical. Some catalysts may exhibit low activity for your specific substrates. It may be beneficial to screen different catalysts or optimize the catalyst loading.[4]

  • Improper Solvent: The solvent plays a crucial role in reaction efficiency. The ideal solvent should facilitate the dissolution of reactants and be compatible with the reaction conditions. If you are experiencing low yields, consider trying a different solvent or ensuring your current solvent is anhydrous if the reaction is sensitive to moisture.[4]

  • Formation of Stable Intermediates: In some synthetic pathways, such as the reaction between an o-aminophenol and an aldehyde, a stable Schiff base intermediate can form. If this intermediate does not efficiently cyclize to the desired benzoxazolone, it will result in a lower yield.[4]

Issue 2: Side Product Formation

Q3: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A3: The formation of side products is a common challenge that can significantly reduce the yield and complicate the purification of the desired 2(3H)-benzoxazolone.

  • Biuret Formation: In syntheses utilizing urea, particularly with a large excess, the self-condensation of urea can lead to the formation of biuret, which can complicate the purification process.[2]

  • Stable Schiff Base: As mentioned previously, in reactions involving an aldehyde, the formation of a stable Schiff base intermediate that is resistant to cyclization is a common side product. To promote cyclization, you can try increasing the reaction temperature or introducing an oxidizing agent.[4]

  • Polymerization: Under certain conditions, the starting materials or intermediates can undergo polymerization, leading to a complex mixture of products and a lower yield of the desired benzoxazolone.

To minimize the formation of side products, it is essential to optimize the reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants. The choice of an appropriate catalyst can also significantly improve the selectivity of the reaction.

Issue 3: Purification Challenges

Q4: I am having difficulty purifying my 2(3H)-benzoxazolone product. What are some effective purification strategies?

A4: The purification of 2(3H)-benzoxazolones can be challenging due to the presence of unreacted starting materials, catalysts, and side products.

  • Recrystallization: A common and effective method for purifying solid products is recrystallization. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good choice for recrystallizing benzoxazolones.[5]

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is a powerful technique. The choice of the stationary phase (e.g., silica gel) and the mobile phase (solvent system) is critical for achieving good separation.

  • Washing: Simple washing of the crude product with a suitable solvent can help remove some impurities. For example, washing with cold ethanol can remove some unreacted starting materials and soluble byproducts.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2(3H)-Benzoxazolone

Synthetic MethodCarbonyl SourceCatalyst/ReagentTypical Yield (%)AdvantagesDisadvantages
Reaction with UreaUreaNone (thermal)60-96.5%[2]Inexpensive, readily available reagents.High temperatures required, potential for biuret formation.[1][2]
Reaction with Phosgene DerivativesPhosgene, TriphosgeneBase (e.g., Et3N)>90%High yields, clean reactions.Highly toxic and hazardous reagents.
Oxidative CarbonylationCO/O2FeCl3·6H2O or Fe(acac)3HighMilder conditions, avoids toxic phosgene.[6]Requires handling of carbon monoxide gas.
From 2-aminophenol and AldehydesAldehydesVarious (e.g., Ag@Fe2O3)88-97%[7]Environmentally friendly options available.Potential for stable Schiff base formation.[4]

Experimental Protocols

Protocol 1: Synthesis of 2(3H)-Benzoxazolone from 2-Aminophenol and Urea

This protocol is a generalized procedure based on common methodologies.[1][2] Researchers should optimize the conditions for their specific substrates.

Materials:

  • 2-Aminophenol

  • Urea

  • Round-bottom flask

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 equivalent) and urea (1.5-3.0 equivalents).

  • Heat the mixture in an oil bath or with a heating mantle to 130-160°C with stirring. The mixture will melt and then solidify as the reaction progresses.

  • Monitor the reaction progress using TLC until the 2-aminophenol is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde using a Nanocatalyst

This protocol is based on a green synthesis approach using a magnetically separable nanocatalyst.[7]

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • Ag@Fe2O3 core-shell nanoparticles (catalyst)

  • Water:Ethanol (5:1) mixture

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Stirring apparatus

  • External magnet

Procedure:

  • Prepare a reaction mixture by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 ml of a water:ethanol (5:1) dispersion.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC using a petroleum ether:EtOAc (4:1) solvent system.

  • After completion of the reaction, add EtOAc to the mixture and extract the product into the organic phase.

  • Wash the organic phase with water and dry with MgSO4.

  • Evaporate the EtOAc to obtain the crude product.

  • Recrystallize the product from ethanol to obtain pure 2-phenylbenzoxazole.

  • The catalyst can be separated from the reaction mixture using an external magnet and reused.[7]

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield of 2(3H)-Benzoxazolone Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure? Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Suboptimal? Optimize_Ratio Optimize Reagent Ratio (e.g., Urea) Start->Optimize_Ratio Suboptimal? Optimize_Time Optimize Reaction Time (Monitor by TLC) Start->Optimize_Time Incomplete? Consider_Catalyst Consider Catalyst (Type and Loading) Start->Consider_Catalyst Catalyzed Reaction? Consider_Solvent Consider Solvent Choice Start->Consider_Solvent Solvent-based? Side_Products Investigate Side Product Formation Start->Side_Products Byproducts Observed? Purification_Loss Review Purification Procedure Start->Purification_Loss Loss during workup? Improved_Yield Improved Yield Check_Purity->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Ratio->Improved_Yield Optimize_Time->Improved_Yield Consider_Catalyst->Improved_Yield Consider_Solvent->Improved_Yield Side_Products->Improved_Yield Purification_Loss->Improved_Yield

Caption: Troubleshooting workflow for low yield in 2(3H)-benzoxazolone synthesis.

Synthesis_Pathway cluster_reactants Reactants Aminophenol 2-Aminophenol Intermediate Intermediate (e.g., Carbamate or Schiff Base) Aminophenol->Intermediate Urea Urea Urea->Intermediate + Heat Aldehyde Aldehyde Aldehyde->Intermediate + Catalyst Benzoxazolone 2(3H)-Benzoxazolone Intermediate->Benzoxazolone Cyclization

Caption: General synthetic pathways to 2(3H)-benzoxazolones.

References

Technical Support Center: Purification of 2(3H)-Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 2(3H)-oxazolone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common challenges and frequently asked questions regarding the purification of this compound derivatives.

Q1: My crude product is an oil and won't solidify. How can I proceed with purification?

A1: An oily product can result from residual solvent or the presence of impurities that lower the melting point. Here are a few troubleshooting steps:

  • Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired product is insoluble, but the impurities are soluble. Common choices include cold hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. This process can often induce crystallization or precipitation of the product.

  • High-Vacuum Evaporation: Ensure all volatile reaction solvents and byproducts (like acetic anhydride) are thoroughly removed under high vacuum, possibly with gentle heating.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy, then allow it to stand. This can promote crystallization.

Q2: I'm experiencing a low yield after recrystallization. What are the potential causes and solutions?

A2: Low recovery is a common issue in recrystallization. The following factors may be contributing:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude solid. If you've already completed the recrystallization, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound has high solubility in the chosen solvent even when cold, your recovery will be poor.

    • Solution: Perform small-scale solubility tests with a variety of solvents to find the optimal one. If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

  • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration to maintain the solution's temperature.

Q3: My this compound derivative is degrading during purification. How can I prevent this?

A3: this compound derivatives can be susceptible to hydrolysis, which leads to the opening of the oxazolone ring. This is a key challenge in their purification.

  • Avoid Aqueous Conditions where Possible: Minimize contact with water, especially under basic or strongly acidic conditions. If an aqueous wash is necessary, perform it quickly with cold, neutral water and immediately dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • pH Control: The stability of the oxazolone ring is pH-dependent. Hydrolysis can be accelerated at both high and low pH. Maintain neutral conditions during workup and purification whenever feasible.

  • Temperature Management: Perform purification steps at the lowest practical temperature to slow down the rate of potential degradation reactions.

Q4: The purified product is still colored, even after recrystallization. How can I remove colored impurities?

A4: Colored impurities are common in organic reactions.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can effectively adsorb colored impurities. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful technique for separating colored impurities from the desired product.

Q5: I'm having trouble with the Thin Layer Chromatography (TLC) analysis of my compound. What are some common issues and solutions?

A5: TLC is a crucial tool for monitoring reaction progress and assessing purity.

  • Streaking: If the spot streaks up the plate, it could be due to overloading the sample, a too-polar solvent system, or the compound being acidic or basic.

    • Solution: Apply a more dilute sample to the plate. Adjust the mobile phase to be less polar. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can often resolve streaking.

  • Poor Separation: If the spots are not well-separated (similar Rf values).

    • Solution: Experiment with different solvent systems of varying polarity. A common mobile phase for oxazolone derivatives is a mixture of benzene and methanol (e.g., 8:2 v/v). You can also try solvent systems like ethyl acetate/hexanes or dichloromethane/methanol.

  • No Movement from the Baseline: If the spot remains on the baseline.

    • Solution: The mobile phase is not polar enough. Increase the proportion of the more polar solvent in your eluent system.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol provides a general procedure for the recrystallization of a typical this compound derivative. The choice of solvent will need to be optimized for your specific compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents for oxazolone derivatives include ethanol, hot water, benzene, and carbon tetrachloride.

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of a this compound Derivative

This protocol outlines a general procedure for purification by column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.5. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • Gradually increase the polarity of the eluent if necessary to move your compound down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Quantitative Data Summary

Table 1: Yields of Synthesized 2,4-Disubstituted Oxazol-5-ones

CompoundAldehyde UsedYield (%)
3a4-Chlorobenzaldehyde85.14
3b4-Fluorobenzaldehyde73.52
3cVanillin80.58
3dAcetaldehyde87.10
3eBenzaldehyde75.75
3f4-Methoxybenzaldehyde77.22

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound Derivative tlc TLC Analysis synthesis->tlc Assess Purity recrystallization Recrystallization purity_check Purity & Yield Determination recrystallization->purity_check column_chromatography Column Chromatography column_chromatography->purity_check tlc->recrystallization High Purity tlc->column_chromatography Low Purity / Multiple Impurities purity_check->recrystallization Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Low Yield After Recrystallization check_solvent Was minimal hot solvent used? start->check_solvent check_solubility Is the compound soluble in cold solvent? check_solvent->check_solubility Yes evaporate Evaporate mother liquor for a second crop. check_solvent->evaporate No check_filtration Was hot filtration performed? check_solubility->check_filtration No change_solvent Select a new solvent or use a two-solvent system. check_solubility->change_solvent Yes preheat_funnel Pre-heat filtration apparatus. check_filtration->preheat_funnel Yes end Yield Improved check_filtration->end No evaporate->end change_solvent->end preheat_funnel->end

Caption: A logical diagram for troubleshooting low yields during the recrystallization of this compound derivatives.

Technical Support Center: Chiral Integrity in 2(3H)-Oxazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing racemization during the synthesis of 2(3H)-oxazolones. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in maintaining stereochemical purity.

Troubleshooting Guide

Problem: Significant racemization or low enantiomeric excess (ee) is observed in the synthesized 2(3H)-oxazolone.

This is a common issue stemming from the formation of a planar and achiral enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical information.

dot

RacemizationMechanism cluster_main Racemization Pathway Chiral Oxazolone Chiral Oxazolone Planar Enolate Planar Enolate Chiral Oxazolone->Planar Enolate Base-catalyzed proton abstraction Racemic Oxazolone Racemic Oxazolone Planar Enolate->Racemic Oxazolone Non-stereoselective protonation experimental_workflow cluster_workflow Experimental Workflow for Racemization-Free Synthesis start Start: N-protected amino acid and amine component in DMF add_base Add Base (e.g., TEA) at 0°C start->add_base add_mpto Add MPTO solution add_base->add_mpto react Stir at 0°C (Monitor reaction) add_mpto->react optional_hobt Optional: Add HOBt and warm to room temperature react->optional_hobt quench Quench with NaHCO3 (aq) react->quench If complete at 0°C optional_hobt->quench If needed extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end_product End: Chiral this compound purify->end_product troubleshooting_tree cluster_troubleshooting Troubleshooting Racemization start Low ee observed check_temp Is reaction temperature > 0°C? start->check_temp lower_temp Action: Lower temperature to 0°C or below check_temp->lower_temp Yes check_base Is a strong base used? check_temp->check_base No lower_temp->check_base change_base Action: Use a weaker base (e.g., NMM) check_base->change_base Yes check_additives Are racemization-suppressing additives used with carbodiimides? check_base->check_additives No change_base->check_additives consider_reagent Consider alternative reagents (e.g., MPTO) check_additives->consider_reagent No check_additives->consider_reagent Yes add_additives Action: Add HOBt or HOAt add_additives->consider_reagent

Technical Support Center: Erlenmeyer Synthesis of Azlactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Erlenmeyer synthesis of azlactones.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Erlenmeyer synthesis, especially when using aliphatic aldehydes?

A1: The most common side reaction is the self-condensation of the aldehyde, particularly when using aliphatic aldehydes under strongly basic conditions, such as with sodium acetate. This aldol condensation can compete with the desired reaction with the azlactone precursor, leading to reduced yields and purification difficulties.[1][2]

Q2: My azlactone product shows no optical activity, even though I started with an enantiomerically pure amino acid derivative. What happened?

A2: Racemization of the α-carbonyl stereocenter is a well-known issue in the Erlenmeyer synthesis. This occurs via a base-mediated mechanism after the formation of the azlactone ring. The acidic proton at the C4 position of the azlactone can be abstracted by a base, leading to a planar enolate intermediate, which upon reprotonation can form either enantiomer, resulting in a racemic mixture.

Q3: I observe a complex mixture of products, and the yield of my desired azlactone is low. What other side reactions could be occurring?

A3: Besides aldehyde self-condensation and racemization, other potential side reactions include:

  • Hydrolysis: The azlactone ring can be susceptible to hydrolysis, especially in the presence of water, leading to the formation of the corresponding α-acylamino acrylic acid.

  • Transacylation: When the reaction mixture is heated for extended periods, particularly at reflux temperatures, transacylation can occur, where the acyl group from the hippuric acid derivative is exchanged with the acetyl group from acetic anhydride.[3]

Q4: Can acetic anhydride itself participate in side reactions?

A4: Acetic anhydride can react with aldehydes in the presence of acidic or basic catalysts. Under certain conditions, it can lead to the formation of geminal diacetates (acylals).[3] While this is not a primary competing reaction in the standard Erlenmeyer synthesis, it is a potential side pathway to be aware of.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Azlactone

Possible Cause Suggested Solution
Aldehyde self-condensation is outcompeting the main reaction. This is common with aliphatic aldehydes and strong bases. Switch from sodium acetate to a milder catalyst like alumina.[1][2] Alternatively, for crossed aldol-type reactions, a non-enolizable aldehyde can be used as one of the reaction partners.
The intermediate 2-phenyl-5-oxazolone is unstable. The self-condensation of hippuric acid to form 2-phenyl-5-oxazolone can yield an unstable intermediate. It is recommended to use this intermediate immediately after preparation.
Reaction conditions are not optimal. Ensure all reagents are dry, as water can lead to hydrolysis of the azlactone. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
Inefficient work-up leading to product loss. The azlactone product can sometimes be difficult to isolate. Recrystallization from a suitable solvent system, such as aqueous acetone or ethanol, can improve purity and recovery. For products with similar polarity to the starting aldehyde, column chromatography may be necessary.[1]

Problem 2: Product is a Racemic Mixture

Possible Cause Suggested Solution
Base-mediated epimerization of the azlactone. This is an inherent challenge in the classical Erlenmeyer synthesis. To obtain enantiomerically enriched products, alternative synthetic routes that avoid the formation of the azlactone intermediate may be necessary. For certain applications, dynamic kinetic resolution (DKR) of the azlactone can be employed.
Harsh reaction conditions. While complete prevention of racemization is difficult, using milder reaction conditions (e.g., lower temperature, shorter reaction time) may help to minimize it.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of aldehyde self-condensation byproducts. As mentioned, switching to a milder catalyst like alumina can significantly reduce these byproducts.[1][2] Purification can be attempted via column chromatography with a suitable solvent system (e.g., diethyl ether:pentane).
Similar polarity of the product and starting aldehyde. In such cases, recrystallization is often more effective than column chromatography. Experiment with different solvent systems to find one that selectively crystallizes the desired product.[1]

Quantitative Data Presentation

Table 1: Comparison of Yields (%) for the Synthesis of Azlactones using Different Methods.

Data is based on the work of Conway, P. A., Devine, K., & Paradisi, F. (2009).[1]

AldehydeNovel Method (Alumina) Yield (%)Microwave Method Yield (%)Classical Method (Sodium Acetate) Yield (%)
Benzaldehyde88-82
4-Methoxybenzaldehyde88-80
4-Chlorobenzaldehyde96-85
2-Fluorobenzaldehyde87--
2-Thiophenecarboxaldehyde70-56
2-Furancarboxaldehyde71-23
Propanal6521-
Butanal6825-
3-Methylbutanal61--

Experimental Protocols

Protocol 1: Classical Erlenmeyer Synthesis of 4-Benzylidene-2-phenyloxazol-5-one (using Sodium Acetate)

This protocol is adapted from the procedure described by Organic Syntheses.[4]

  • Reagent Preparation: In a 2-liter Erlenmeyer flask, combine 160 g (0.96 mole) of benzaldehyde, 192 g (1.07 moles) of powdered and dry hippuric acid, and 80 g (0.98 mole) of powdered, freshly fused sodium acetate.

  • Reaction Initiation: Add 300 g (278 mL, 2.9 moles) of high-grade acetic anhydride to the flask with constant shaking.

  • Heating: Heat the mixture on an electric hot plate. The mixture will initially solidify and then liquefy, turning a deep yellow color. Avoid overheating to prevent the product from turning red.

  • Reaction Completion: Once the mixture has completely liquefied, transfer the flask to a steam bath and heat for two hours. During this time, the product will begin to crystallize.

  • Work-up: After two hours, slowly add 400 mL of ethanol to the flask, cooling slightly to moderate the reaction. Allow the mixture to stand overnight.

  • Isolation: Filter the yellow crystalline product with suction and wash it with two 100-mL portions of ice-cold ethanol, followed by two 100-mL portions of boiling water.

  • Drying and Purification: Dry the product. The typical yield is 205–215 g (69–73%). For further purification, recrystallize from hot benzene.

Protocol 2: Modified Erlenmeyer Synthesis of Azlactones using Alumina

This protocol is based on the improved method developed by Conway et al.[1]

  • Preparation of 2-phenyloxazol-5-one:

    • Heat a mixture of hippuric acid (2 g, 11.16 mmol) and acetic anhydride (13 mL) on a water bath for 30 minutes with constant stirring.

    • Cool the reaction mixture and pour it into a mixture of iced water (20 mL) and diethyl ether (20 mL). Stir for an additional 15 minutes.

    • Separate the organic layer and wash it with 1% sodium hydrogen carbonate solution (4 x 50 mL) until all traces of acetic anhydride are removed.

    • Dry the organic layer over MgSO₄ and concentrate it in vacuo to obtain 2-phenyloxazol-5-one as a bright yellow solid. Recrystallize from ethanol to yield yellow needles.

  • Condensation with Aldehyde:

    • Dissolve the aldehyde (2.5 mmols, 2.5 eq) and 2-phenyloxazol-5-one (0.161 g, 1 mmol, 1 eq) in chloroform.

    • Add alumina (10 eq) to the mixture and swirl.

    • Remove the chloroform in vacuo.

    • Isolate the product by silica gel chromatography using a diethyl ether:pentane (55:45) eluent.

Visualizations

Erlenmeyer_Synthesis_Pathway Reactants Hippuric Acid + Aldehyde + Acetic Anhydride + Base (e.g., NaOAc) Intermediate 2-Substituted-5-oxazolone (Azlactone precursor) Reactants->Intermediate Cyclization Side_Reaction1 Aldehyde Self-Condensation (Aldol Product) Reactants->Side_Reaction1 [Aldehyde + Base] Product 4-Alkylidene/Arylidene-2-substituted-5-oxazolone (Desired Product) Intermediate->Product Condensation with Aldehyde Side_Reaction2 Racemization (Enolate Intermediate) Product->Side_Reaction2 [Base] Side_Reaction3 Hydrolysis (α-Acylamino Acrylic Acid) Product->Side_Reaction3 [H2O]

Caption: Main reaction pathway and major side reactions in the Erlenmeyer synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Aldehyde Is an aliphatic aldehyde used with a strong base (NaOAc)? Start->Check_Aldehyde Switch_Catalyst Switch to a milder catalyst (e.g., Alumina) Check_Aldehyde->Switch_Catalyst Yes Check_Racemization Is the product racemic? Check_Aldehyde->Check_Racemization No Success Improved Yield and Purity Switch_Catalyst->Success Consider_Alternative Consider alternative synthetic routes or dynamic kinetic resolution Check_Racemization->Consider_Alternative Yes Check_Purification Is purification difficult? Check_Racemization->Check_Purification No Consider_Alternative->Success Optimize_Purification Optimize purification method (Recrystallization vs. Chromatography) Check_Purification->Optimize_Purification Yes Check_Purification->Success No Optimize_Purification->Success

Caption: A logical workflow for troubleshooting common issues in the Erlenmeyer synthesis.

References

Technical Support Center: Enhancing the Solubility of 2(3H)-Oxazolone Compounds for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2(3H)-oxazolone compounds. The focus is on addressing the common challenge of poor aqueous solubility to ensure reliable and reproducible results in biological assays.

Troubleshooting Guide: Common Solubility Issues

Researchers often encounter difficulties in dissolving this compound derivatives in aqueous buffers used for bioassays. This troubleshooting guide provides a systematic approach to identifying and resolving these issues.

Problem: Compound precipitates out of solution when diluting a DMSO stock into aqueous assay buffer.

This is a frequent issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1]

Troubleshooting Workflow

Troubleshooting Workflow for Compound Precipitation start Precipitation Observed q1 Is the final DMSO concentration > 0.5%? start->q1 s1 Reduce final DMSO concentration by preparing a more concentrated stock solution. q1->s1 Yes q2 Was a stepwise dilution performed? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Perform stepwise dilution: Instead of a single large dilution, perform serial dilutions in the assay buffer. q2->s2 No q3 Have you tried using co-solvents or solubilizing agents? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider using co-solvents (e.g., PEG 400), surfactants (e.g., Tween® 80), or cyclodextrins (e.g., HP-β-CD). q3->s3 No end Issue Resolved q3->end Yes a3_yes Yes a3_no No s3->end

Caption: A stepwise guide to troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for solubilizing a new this compound compound?

A1: The initial step is to prepare a high-concentration stock solution in an organic solvent.[1] 100% Dimethyl Sulfoxide (DMSO) is a common choice as it can dissolve a wide array of compounds at high concentrations (e.g., 10-30 mM).[1] From this stock, the compound is then diluted into the aqueous assay buffer.

Q2: What is the maximum recommended concentration of DMSO in cell-based assays?

A2: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.

Q3: My compound is still insoluble even with optimized DMSO concentration. What are the next steps?

A3: If optimizing the primary solvent is insufficient, a systematic approach to solubility enhancement is recommended. You can explore the use of co-solvents, surfactants, or cyclodextrins. It is critical to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.

Q4: How can I determine the kinetic solubility of my compound?

A4: A kinetic solubility assay can be performed using methods like nephelometry or UV-Vis spectrophotometry to measure the concentration at which a compound begins to precipitate from an aqueous solution after being introduced from a DMSO stock. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: Can the solid form of the compound affect its solubility?

A5: Absolutely. Different solid forms of the same compound, such as polymorphs or amorphous material, can have different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts.

Quantitative Solubility Data

The following table summarizes available solubility data for this compound and related compounds. This data is intended to provide a general reference; specific solubility will vary depending on the exact structure of the derivative and the experimental conditions.

Compound ClassCompound/DerivativeSolvent/VehicleSolubilityReference(s)
Oxazolone OxazoloneDMSO250 mg/mL (1150.91 mM)[3]
Oxazolone10% DMSO + 90% Saline2.5 mg/mL (11.51 mM)[3]
Oxazolone10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.51 mM)[4]
Benzoxazolone N-substituted benzoxazolone derivativesNot specifiedPotential for increased anti-cancer effects[5]
Benzo[d]oxazol-2(3H)-one derivativesNot specifiedPotent TNIK inhibitors[6]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of a this compound compound in an aqueous buffer.

Materials:

  • Test compound

  • 100% DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well clear-bottom microplates

  • Plate reader with nephelometry capabilities

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Plate Preparation: Add 198 µL of the selected aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO control.[1]

Protocol 2: Solubility Enhancement using a Co-solvent (PEG 400)

Objective: To prepare a solution of a poorly soluble this compound compound using a co-solvent for a bioassay.

Materials:

  • Test compound

  • Polyethylene Glycol 400 (PEG 400)

  • Aqueous assay buffer

  • Vortex mixer

  • Sonicator

Methodology:

  • Vehicle Preparation: Prepare a stock solution of the co-solvent in the aqueous assay buffer (e.g., 20% PEG 400 in PBS).

  • Compound Dissolution: Add the desired amount of the test compound to the co-solvent vehicle.

  • Mixing: Vortex the mixture thoroughly for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, sonicate the mixture in a water bath for 10-15 minutes.

  • Final Dilution: This stock solution can then be further diluted in the assay buffer to the final desired concentration, ensuring the final co-solvent concentration is compatible with the bioassay.

  • Control: Always include a vehicle control (co-solvent without the compound) in your bioassay to account for any effects of the co-solvent itself.

Protocol 3: Solubility Enhancement using Cyclodextrins (HP-β-CD)

Objective: To increase the aqueous solubility of a this compound compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Test compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Shaker or rotator

  • Centrifuge

Methodology:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in deionized water or buffer (e.g., 40% w/v).

  • Add Compound: Add an excess amount of the test compound to the HP-β-CD solution.

  • Equilibration: Place the mixture on a shaker or rotator and agitate at room temperature for 24-48 hours to allow for complex formation.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Concentration Determination: The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV).

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway

Some benzo[d]oxazol-2(3H)-one derivatives have been identified as inhibitors of Traf2- and Nck-interacting kinase (TNIK), which is involved in the Wnt signaling pathway.[6]

Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh Axin_APC_GSK3b Axin/APC/GSK3β Complex Dsh->Axin_APC_GSK3b inhibits Beta_Catenin β-catenin Axin_APC_GSK3b->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription TNIK TNIK TNIK->TCF_LEF activates Oxazolone This compound Derivative Oxazolone->TNIK inhibits

Caption: Inhibition of TNIK by this compound derivatives in the Wnt signaling pathway.

Sigma-1 Receptor Signaling

Certain benzo[d]oxazol-2(3H)-one derivatives show high affinity and selectivity for the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum.

Sigma-1 Receptor Signaling Oxazolone This compound Derivative (Ligand) Sigma1R Sigma-1 Receptor (at ER) Oxazolone->Sigma1R binds to IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Cellular_Processes Modulation of Cellular Processes (e.g., neuronal signaling, cell survival) Ca_release->Cellular_Processes

Caption: Interaction of this compound derivatives with the sigma-1 receptor.

References

Technical Support Center: Stability of 2(3H)-Oxazolone Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of 2(3H)-oxazolone derivatives in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is losing biological activity in my aqueous assay buffer. What is the likely cause?

A1: The most probable cause is the hydrolytic degradation of the this compound ring. This five-membered heterocyclic system is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of inactive α-acylamino acid derivatives. The rate of this hydrolysis is highly dependent on the pH, temperature, and the specific substituents on the oxazolone ring.

Troubleshooting Actions:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of your this compound derivative immediately before use.

  • Optimize pH: Conduct pilot studies to determine the optimal pH for your compound's stability. Generally, neutral or slightly acidic conditions are preferred over basic conditions.

  • Control Temperature: Perform your experiments at the lowest feasible temperature to minimize the rate of degradation.

  • Use Co-solvents: If your experimental design permits, prepare a concentrated stock solution in an anhydrous aprotic solvent (e.g., DMSO, DMF) and dilute it into your aqueous buffer just before the experiment. This minimizes the compound's exposure time to the aqueous environment.

Q2: I observe new peaks in my HPLC chromatogram when analyzing my this compound derivative solution over time. Are these degradation products?

A2: Yes, the appearance of new peaks in an HPLC chromatogram is a strong indication of compound degradation. For this compound derivatives, these new peaks typically correspond to hydrolysis products.

Troubleshooting Actions:

  • Conduct a Stability Study: Perform a time-course stability study using a stability-indicating HPLC method to monitor the decrease in the parent compound's peak area and the increase in the degradation products' peak areas.

  • Characterize Degradants: If necessary, use LC-MS/MS to determine the mass of the degradation products. This can help confirm the hydrolytic degradation pathway.

Q3: How do substituents on the this compound ring affect its stability?

A3: The electronic properties of the substituents can significantly influence the stability of the oxazolone ring. Electron-donating groups on a phenyl ring at the C-2 position can decrease the rate of the ring-opening reaction by reducing the electrophilicity of the carbonyl carbon[1]. Conversely, electron-withdrawing groups may increase the susceptibility to nucleophilic attack.

Troubleshooting Actions:

  • Structure-Activity Relationship (SAR) Analysis: When working with a series of derivatives, be mindful that their stabilities may vary. It is advisable to perform individual stability assessments for each new derivative.

Data Presentation: Illustrative Stability of a Hypothetical this compound Derivative

The following table presents hypothetical stability data for a generic this compound derivative in an aqueous buffer to illustrate the impact of pH and temperature. Note: This data is for illustrative purposes only and is not based on experimental results for a specific compound.

pHTemperature (°C)Half-life (t½) in hours
5.04> 72
5.02548
5.03724
7.4448
7.42512
7.4376
9.0410
9.0252
9.037< 1

Experimental Protocols

Protocol: Assessing the Aqueous Stability of a this compound Derivative using HPLC-UV

1. Objective: To determine the degradation rate of a this compound derivative in an aqueous buffer at a specific pH and temperature.

2. Materials:

  • This compound derivative

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer components (e.g., phosphate, acetate)

  • Acid/base for pH adjustment (e.g., HCl, NaOH)

  • Anhydrous DMSO

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (preferably a photodiode array detector) and a suitable C18 column.

3. Method:

  • Preparation of Buffer: Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) and filter it through a 0.22 µm filter.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the stock solution with the prepared buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on stability.

  • Time-Point Sampling:

    • Immediately after preparation (t=0), take an aliquot of the test solution and quench the degradation by diluting it with the mobile phase (e.g., 50:50 ACN:water) to a suitable concentration for HPLC analysis.

    • Incubate the remaining test solution at the desired temperature (e.g., 25°C).

    • Take aliquots at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC-UV.

    • Use a suitable mobile phase gradient (e.g., a gradient of water and ACN with 0.1% formic acid) to separate the parent compound from any degradation products.

    • Monitor the elution using a UV detector at the λmax of the parent compound.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (or concentration) of the parent compound versus time.

    • If the degradation follows first-order kinetics, the plot will be a straight line. The degradation rate constant (k) is the negative of the slope.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol: Identification of Degradation Products by LC-MS/MS

1. Objective: To identify the structure of the degradation products of a this compound derivative.

2. Materials:

  • Degraded sample solution from the stability study.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 column suitable for LC-MS.

  • Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile).

3. Method:

  • Sample Preparation: Use the quenched and diluted samples from the stability study. A sample from a later time point with significant degradation is ideal.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use the same gradient elution method as in the HPLC-UV stability study to separate the components.

    • Acquire mass spectra in both positive and negative ion modes to determine the molecular weight of the parent compound and its degradation products.

  • MS/MS Analysis:

    • Perform MS/MS fragmentation analysis on the parent ion and the ions of the degradation products.

    • The fragmentation pattern will provide structural information to help elucidate the structure of the degradation products. A common degradation pathway is hydrolysis, which would result in a mass increase of 18 amu (the addition of a water molecule).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Prepare Aqueous Buffer prep_test Prepare Test Solution in Buffer prep_buffer->prep_test prep_stock Prepare DMSO Stock Solution prep_stock->prep_test sampling Time-Point Sampling (t=0, 1, 2, 4... hrs) prep_test->sampling quench Quench Aliquots sampling->quench hplc HPLC-UV Analysis quench->hplc lcms LC-MS/MS Analysis quench->lcms kinetics Determine Degradation Kinetics (k, t½) hplc->kinetics structure Elucidate Degradant Structures lcms->structure

Experimental workflow for stability assessment.

degradation_pathway oxazolone This compound Derivative intermediate_acid Tetrahedral Intermediate (Acid-Catalyzed) oxazolone->intermediate_acid + H₃O⁺ intermediate_base Tetrahedral Intermediate (Base-Catalyzed) oxazolone->intermediate_base + OH⁻ product Ring-Opened Product (α-Acylamino Acid Derivative) intermediate_acid->product - H₃O⁺ intermediate_base->product + H₂O - OH⁻

Hypothetical hydrolytic degradation pathway.

p38_mapk_pathway stress Stress Stimuli (e.g., Oxazolone) mapkkk MAPKKK (e.g., MEKK, MLK) stress->mapkkk mkk MKK3/6 mapkkk->mkk P p38 p38 MAPK mkk->p38 P mk2 MK2 p38->mk2 P cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mk2->cytokines Activation inhibitor This compound-based p38 Inhibitor inhibitor->p38

p38 MAPK signaling pathway and inhibition.

References

Technical Support Center: Scaling Up the Synthesis of 2(3H)-Benzoxazolone for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 2(3H)-benzoxazolone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your preclinical manufacturing efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of 2(3H)-benzoxazolone, particularly when scaling up the reaction from 2-aminophenol and urea.

Q1: My reaction is resulting in a low yield of 2(3H)-benzoxazolone. What are the likely causes and how can I improve it?

A1: Low yields are a common challenge and can often be attributed to several factors:

  • Inadequate Temperature: The condensation reaction between 2-aminophenol and urea typically requires high temperatures, often in a melt phase between 130-160°C.[1] Insufficient heat will lead to an incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting materials and the desired product.

  • Suboptimal Reagent Ratio: While a 1:1 stoichiometric ratio is the theoretical minimum, using a slight excess of urea (e.g., 1.5 to 3 equivalents) can help drive the reaction to completion. However, a large excess of urea should be avoided as it can promote the formation of side products like biuret.[1]

  • Reaction Time: It is crucial to monitor the reaction's progress, for example by using Thin Layer Chromatography (TLC), to ensure the complete consumption of the 2-aminophenol starting material. Prematurely ending the reaction and proceeding to workup will result in a lower yield.[1]

  • Purity of Starting Materials: Impurities present in the 2-aminophenol can interfere with the cyclization process. It is recommended to use high-purity starting materials.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: A common side product in the urea-based synthesis is biuret, which can form from the self-condensation of urea at high temperatures. To minimize its formation, avoid using a large excess of urea and maintain careful control over the reaction temperature.[1] In other synthesis routes involving aldehydes, the intermediate Schiff base may be stable and not fully cyclize. Over-alkylation or acylation can also occur if those reagents are used in subsequent modification steps. To minimize side products, optimize reaction conditions, consider the use of a protective atmosphere (e.g., nitrogen or argon) if your reactants are sensitive to oxygen, and choose an appropriate catalyst if the synthesis route calls for one.

Q3: What is an effective method for purifying 2(3H)-benzoxazolone on a larger scale?

A3: For preclinical quantities, purification can be a significant source of product loss. Recrystallization is often a suitable method for purifying 2(3H)-benzoxazolone. The crude product can be dissolved in a hot solvent, such as ethanol or an aqueous solution, and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor. Washing the filtered crystals with a small amount of cold solvent can further improve purity. Column chromatography can also be effective, with the choice of solvent system being critical for good separation.

Q4: My purified product has a lower than expected melting point. What could be the issue?

A4: A broad or depressed melting point is a strong indication of impurities in your final product. Incomplete reaction, the presence of side products, or residual starting materials can all contribute to this. Re-purification, for instance by a second recrystallization, may be necessary. It is also advisable to characterize the product using analytical techniques such as NMR and IR spectroscopy to confirm its identity and purity.

Experimental Protocol: Scalable Synthesis of 2(3H)-Benzoxazolone

This protocol is adapted from a process designed for the preparation of benzoxazolones and is suitable for scaling up.

Reaction Scheme:

Materials and Reagents:

  • 2-Aminophenol

  • Urea

  • Sulfuric Acid Monohydrate

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer and a heating mantle, add 109 parts of o-aminophenol and 72 parts by volume of water.

  • While stirring, slowly add 53 parts by volume of sulfuric acid monohydrate.

  • Once the salt formation is complete, add 90 parts of urea to the resulting suspension.

  • Heat the mixture to 115°C. A complete dissolution of the solids should be observed after approximately 10 minutes.

  • Over a period of three and a half hours, add 26.5 parts by volume of sulfuric acid monohydrate dropwise, maintaining the pH of the solution at approximately 2 to 3.

  • After the addition of sulfuric acid is complete, allow the reaction to continue until the pH of the suspension decreases to 3-4.

  • To the reaction mass, add 1000 parts by volume of water and heat the mixture to 100°C until the precipitated crystals are completely dissolved.

  • Allow the mixture to cool to room temperature. The 2(3H)-benzoxazolone will precipitate out of the solution.

  • Filter the precipitated product using suction filtration and wash it with a small amount of cold water.

  • The resulting product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of 2(3H)-benzoxazolone based on the provided protocol.

ParameterValueReference
Starting Materials 2-Aminophenol, Urea[2]
Solvent Water[2]
Catalyst/Reagent Sulfuric Acid[2]
Reaction Temperature 115°C[2]
pH Maintained at 2-3 during acid addition[2]
Yield Up to 96.5% of the theoretical yield[2]
Melting Point 139-140°C[2]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the scalable synthesis of 2(3H)-benzoxazolone.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start Mix 2-Aminophenol, Water, and Urea add_acid Add Sulfuric Acid start->add_acid heat Heat to 115°C add_acid->heat add_acid_dropwise Dropwise Addition of Sulfuric Acid heat->add_acid_dropwise monitor Monitor pH add_acid_dropwise->monitor add_water Add Water and Heat to Dissolve monitor->add_water cool Cool to Room Temperature add_water->cool filtrate Filter Product cool->filtrate wash Wash with Cold Water filtrate->wash end 2(3H)-Benzoxazolone wash->end

Caption: Experimental workflow for the synthesis of 2(3H)-benzoxazolone.

Signaling Pathway

Derivatives of 2(3H)-benzoxazolone have been shown to exhibit anti-inflammatory effects by inhibiting the MAPK-NF-κB/iNOS signaling pathway.[3] The diagram below illustrates this mechanism of action.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 MD2 MD2 TLR4->MD2 p38 p38 MD2->p38 ERK ERK MD2->ERK NFkB NF-κB p38->NFkB ERK->NFkB iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Benzoxazolone 2(3H)-Benzoxazolone Derivatives Benzoxazolone->MD2 Inhibits Benzoxazolone->p38 Inhibits Phosphorylation Benzoxazolone->ERK Inhibits Phosphorylation

Caption: Anti-inflammatory mechanism of 2(3H)-benzoxazolone derivatives.

References

analytical techniques for detecting impurities in 2(3H)-oxazolone samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical techniques used to detect impurities in 2(3H)-oxazolone samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized into two types:

  • Process-Related Impurities: These are substances that arise during the synthesis process. Given that a common synthesis route for this compound involves the reaction of ethanolamine with a carbonyl source like diethyl carbonate, potential process-related impurities could include unreacted starting materials such as ethanolamine, and by-products from side reactions.

  • Degradation Products: These are formed due to the decomposition of this compound over time or under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. A primary degradation pathway for oxazolone derivatives is hydrolysis, which involves the opening of the heterocyclic ring to form an amino acid derivative. For this compound, this would likely result in the formation of 2-aminoacetic acid (glycine) derivatives.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most commonly employed and suitable analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

  • HPLC: This is the gold standard for the analysis of non-volatile and thermally labile compounds. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

  • GC-MS: This technique is well-suited for the analysis of volatile and semi-volatile impurities. Derivatization may sometimes be necessary for polar compounds to improve their volatility and chromatographic performance.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: Developing a stability-indicating HPLC method involves performing forced degradation studies to generate potential degradation products. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[1][2] The analytical method is then developed to effectively separate the main peak of this compound from all the peaks of the impurities and degradation products.[1][3]

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Interaction with active silanols on the column. 2. Inappropriate mobile phase pH for the analyte. 3. Column overload.1. Use a high-purity, end-capped column. Consider adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a polar compound like this compound, a pH away from its pKa is recommended. 3. Reduce the sample concentration or injection volume.
Drifting Retention Times 1. Poor column equilibration. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a consistent temperature.
Ghost Peaks 1. Contaminants in the mobile phase or from the injector. 2. Carryover from previous injections.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash program on the autosampler.
High Backpressure 1. Blockage in the column or tubing. 2. Particulate matter from the sample.1. Reverse-flush the column (disconnect from the detector first). Check for blockages in the tubing and fittings. 2. Filter all samples through a 0.45 µm syringe filter before injection.
GC-MS Analysis
Problem Potential Cause Recommended Solution
Poor Peak Shape or No Peak 1. Analyte is too polar and not volatile enough. 2. Adsorption of the analyte in the injector or column.1. Derivatize the sample to increase volatility (e.g., silylation). 2. Use a deactivated inlet liner and a polar-modified GC column.
Irreproducible Results 1. Inconsistent sample derivatization. 2. Inlet discrimination.1. Optimize the derivatization reaction for consistency and completeness. 2. Use a pulsed splitless or programmable temperature vaporization (PTV) inlet.
Matrix Interference 1. Co-elution of impurities with matrix components.1. Optimize the GC temperature program for better separation. 2. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on the mass spectrometer for increased selectivity.

Quantitative Data Summary

The following table provides a hypothetical summary of quantitative performance data for a stability-indicating HPLC method for this compound and its potential impurities. Actual values must be determined during method validation.

Analyte Retention Time (min) LOD (µg/mL) LOQ (µg/mL)
This compound5.20.050.15
Ethanolamine2.10.100.30
Glycine Derivative (Hydrolysis Product)3.50.080.24

LOD (Limit of Detection) and LOQ (Limit of Quantification) are typically determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol provides a general framework. Specific conditions must be optimized for your particular instrumentation and sample matrix.

1. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place solid this compound in an oven at 105°C for 24 hours. Dissolve in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 24 hours.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities Integration->Quantification

Caption: Workflow for HPLC analysis of this compound impurities.

Troubleshooting_Logic Start HPLC Problem Observed ProblemType What is the problem? Start->ProblemType PeakShape Poor Peak Shape ProblemType->PeakShape Peak Shape RetentionTime Drifting Retention Time ProblemType->RetentionTime Retention HighPressure High Backpressure ProblemType->HighPressure Pressure Sol_PeakShape1 Check Mobile Phase pH PeakShape->Sol_PeakShape1 Sol_PeakShape2 Use High-Purity Column PeakShape->Sol_PeakShape2 Sol_Retention1 Equilibrate Column Longer RetentionTime->Sol_Retention1 Sol_Retention2 Use Column Oven RetentionTime->Sol_Retention2 Sol_Pressure1 Filter Sample HighPressure->Sol_Pressure1 Sol_Pressure2 Reverse-Flush Column HighPressure->Sol_Pressure2

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2(3H)-Benzoxazolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2(3H)-benzoxazolone, a privileged scaffold in medicinal chemistry, is of paramount importance. This guide provides a comparative analysis of key synthetic routes, offering quantitative data, detailed experimental protocols, and a visual overview to aid in the selection of the most appropriate method for various research and development applications.

The synthesis of 2(3H)-benzoxazolone has been approached through various chemical strategies, broadly categorized into classical condensation reactions and modern catalytic methods. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired purity, scalability, and adherence to green chemistry principles. This guide will delve into the specifics of the most common and innovative methodologies.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the most prevalent synthetic routes to 2(3H)-benzoxazolone, providing a clear comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsCarbonyl Source/CatalystReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Classical Condensation 2-Aminophenol, UreaUrea130-160 °C (melt)~96%High yield, readily available and inexpensive reagents.High reaction temperature, potential for byproduct formation (biuret).[1]
Phosgene-Free Carbonylation 2-Aminophenol, DMCDimethyl Carbonate (DMC)120-180 °C, Base (e.g., DBU)~44-90%Avoids highly toxic phosgene, environmentally benign.Requires higher temperatures and pressures, may require a catalyst.
Phosgene-Free Carbonylation 2-Aminophenol, CDI1,1'-Carbonyldiimidazole (CDI)Reflux in THF, 4hExcellentMild reaction conditions, high purity of product.[2]CDI is relatively expensive.
Reductive Carbonylation 2-Nitrophenol, COPd or Rh catalystHigh pressure of CO, high temperatureVariableUtilizes readily available starting material.Requires high-pressure equipment and expensive catalyst, safety concerns with CO.
Oxidative Carbonylation 2-Aminophenol, COTransition metal catalyst (e.g., Pd, Ru)O₂ or other oxidantVariableDirect carbonylation of the amino group.Requires an oxidant and catalyst, may have selectivity issues.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Synthesis from 2-Aminophenol and Urea

This classical method remains widely used due to its simplicity and high yield.

Procedure:

  • To a mixture of 109 parts of o-aminophenol and 72 parts by volume of water, 53 parts by volume of sulfuric acid monohydrate are added with stirring.

  • Once the salt formation is complete, parts of urea are added to the resulting suspension.

  • The mixture is heated to 115 °C, at which point a complete dissolution is achieved in about 10 minutes.

  • Over a period of three and a half hours, 26.5 parts by volume of sulfuric acid monohydrate are added dropwise, maintaining the pH of the solution at approximately 2 to 3.

  • After the addition of sulfuric acid is complete, the reaction is allowed to continue until the pH of the suspension decreases to 3-4.

  • 1000 parts by volume of water are added to the reaction mass, and the precipitated crystals are heated to 100 °C until fully dissolved.

  • The mixture is then cooled to room temperature, and the precipitated 2(3H)-benzoxazolone is collected by suction filtration and washed with a small amount of cold water.[1]

Phosgene-Free Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method offers a milder and safer alternative to the use of phosgene.[2]

Procedure:

  • In a round-bottom flask, dissolve 2-aminophenol in dry tetrahydrofuran (THF).

  • Add 1,1'-carbonyldiimidazole (CDI) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization to afford 2(3H)-benzoxazolone in excellent yield.[2]

Microwave-Assisted Green Synthesis

Microwave irradiation provides a rapid and energy-efficient method for the synthesis of 2(3H)-benzoxazolone derivatives.

Procedure:

  • In a microwave-safe vessel, combine 2-aminophenol and urea.

  • The solvent-free mixture is irradiated in a microwave oven.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is purified by recrystallization.[3]

Synthetic Pathways Overview

The following diagram illustrates the logical relationships between the primary synthetic strategies for 2(3H)-benzoxazolone.

G Synthetic Routes to 2(3H)-Benzoxazolone cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_reagents Carbonyl Sources / Reagents 2-Aminophenol 2-Aminophenol Classical_Condensation Classical Condensation 2-Aminophenol->Classical_Condensation reacts with Phosgene_Free Phosgene-Free Carbonylation 2-Aminophenol->Phosgene_Free reacts with Catalytic_Carbonylation Catalytic Carbonylation 2-Aminophenol->Catalytic_Carbonylation reacts with 2-Nitrophenol 2-Nitrophenol 2-Nitrophenol->Catalytic_Carbonylation undergoes Urea Urea Classical_Condensation->Urea 2(3H)-Benzoxazolone 2(3H)-Benzoxazolone Classical_Condensation->2(3H)-Benzoxazolone DMC Dimethyl Carbonate Phosgene_Free->DMC CDI 1,1'-Carbonyldiimidazole Phosgene_Free->CDI Phosgene_Free->2(3H)-Benzoxazolone CO Carbon Monoxide Catalytic_Carbonylation->CO Catalytic_Carbonylation->2(3H)-Benzoxazolone

Caption: Overview of synthetic pathways to 2(3H)-benzoxazolone.

References

A Comparative Analysis of the Analgesic Activity of 2(3H)-Benzoxazolones and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the quest for more effective and safer analgesic agents, researchers have turned their attention to a class of compounds known as 2(3H)-benzoxazolones. This guide provides a comprehensive comparison of the analgesic activity of these compounds with the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin. The following analysis, supported by experimental data, offers valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Recent studies have demonstrated that certain derivatives of 2(3H)-benzoxazolone exhibit significant analgesic properties, in some cases surpassing the efficacy of aspirin in preclinical models of pain. These findings highlight the potential of the 2(3H)-benzoxazolone scaffold as a promising starting point for the development of novel pain therapeutics. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies used to assess analgesic activity, and illustrate the known and proposed mechanisms of action.

Quantitative Comparison of Analgesic Activity

The analgesic efficacy of 2(3H)-benzoxazolone derivatives has been evaluated in various animal models and compared with aspirin. The data presented below is a summary of findings from key studies, primarily utilizing the acetic acid-induced writhing test and the hot plate test to assess peripheral and central analgesic effects, respectively.

Compound/DrugDose (mg/kg)Analgesic Assay% Inhibition of WrithingLatency in Hot Plate Test (s)Reference
Aspirin 100Acetic Acid Writhing28.6-Gökhan-Kelekçi et al., 2009
200Acetic Acid Writhing-4.8 ± 0.4Gökhan-Kelekçi et al., 2009
100Modified Koster's Test31.2-Saraç et al., 2005
Compound 3e *100Acetic Acid Writhing41.7-Gökhan-Kelekçi et al., 2009
200Hot Plate Test-6.2 ± 0.5Gökhan-Kelekçi et al., 2009
Compound 7 100Modified Koster's Test54.3-Saraç et al., 2005
Compound 8 100Modified Koster's Test51.2-Saraç et al., 2005
Compound 12 100Modified Koster's Test50.4-Saraç et al., 2005
Compound 1-c 100Modified Koster's Test42.1-Erdoğan et al., 1991

*Compound 3e: 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl)-2(3H)-benzoxazolone **Compounds 7, 8, 12: 3-(2-(4-pyridyl)ethyl)benzoxazolinone derivatives ***Compound 1-c: 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-yl]ethanol was found to be more active than O-acetyl-salicylic acid.[1]

The data clearly indicates that several 2(3H)-benzoxazolone derivatives demonstrate superior analgesic activity compared to aspirin in the acetic acid-induced writhing test, a model of visceral pain. For instance, compound 3e showed a 41.7% inhibition of writhing compared to aspirin's 28.6% at the same dose.[2] Similarly, in the modified Koster's test, which also assesses peripherally acting analgesics, compounds 7, 8, and 12 exhibited significantly higher inhibition of writhing than aspirin.[3] In the hot plate test, a measure of central antinociceptive activity, compound 3e also showed a longer latency period compared to aspirin, suggesting a potential central mechanism of action as well.[2]

Experimental Protocols

To ensure a clear understanding of the presented data, the detailed methodologies for the key experiments are provided below.

Acetic Acid-Induced Writhing Test (Koster's Test)

This test is a widely used method to evaluate the activity of peripheral analgesics.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Procedure:

    • The test compounds, a reference drug (aspirin), and a control vehicle are administered to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is injected i.p. with a 0.6% solution of acetic acid (10 mL/kg body weight).

    • Immediately after the acetic acid injection, the number of "writhes" (a characteristic stretching behavior indicative of pain) is counted for a defined period, usually 15-30 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Hot Plate Test

This method is used to assess the response to thermal pain and is sensitive to centrally acting analgesics.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The test compounds, a reference drug, and a control vehicle are administered to different groups of mice.

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate.

    • The latency period, defined as the time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping), is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: An increase in the latency period compared to the control group indicates an analgesic effect.

Modified Koster's Test

This test is a variation of the acetic acid-induced writhing test. The fundamental principle remains the same: inducing visceral pain with an irritant and observing the reduction in the characteristic writhing response after the administration of a test compound. The modifications can include variations in the concentration of the irritant, the observation period, or the route of drug administration, which are specified in the individual study protocols.

Mechanism of Action: A Comparative Overview

The analgesic, anti-inflammatory, and antipyretic effects of aspirin are primarily attributed to its irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4][6]

The precise mechanism of analgesic action for 2(3H)-benzoxazolones is still under investigation, but evidence suggests a potential overlap with the mechanism of NSAIDs. Some studies have shown that these derivatives can inhibit prostaglandin E2 (PGE2) induced paw edema, indicating an interference with the prostaglandin synthesis pathway.[7] This suggests that 2(3H)-benzoxazolones may also exert their analgesic effects by inhibiting COX enzymes or other targets within the arachidonic acid cascade. The 2(3H)-benzoxazolone structure is considered a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for various biological targets.

Below are diagrams illustrating the established signaling pathway for aspirin and the proposed pathway for 2(3H)-benzoxazolones.

aspirin_pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Aspirin Aspirin Aspirin->COX1_COX2 Inhibits

Aspirin's Mechanism of Action

benzoxazolone_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX Enzymes (?) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Benzoxazolones 2(3H)-Benzoxazolones Benzoxazolones->COX_Enzymes Inhibits (Proposed)

Proposed Mechanism of 2(3H)-Benzoxazolones

Conclusion

The available experimental data strongly suggest that 2(3H)-benzoxazolone derivatives are a promising class of compounds with significant analgesic potential, often exceeding that of aspirin in preclinical models. While the exact mechanism of action requires further elucidation, evidence points towards an interference with the prostaglandin synthesis pathway. The favorable activity profiles of these compounds warrant further investigation and development as potential next-generation analgesics. This guide provides a foundational understanding for researchers to build upon in the pursuit of novel pain management therapies.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of 2(3H)-Oxazolone Derivatives and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory effects of a representative 2(3H)-oxazolone derivative and the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib. While direct comparative data for the parent this compound compound as an anti-inflammatory agent is limited in publicly available research, this guide leverages data from a study on novel oxazolone derivatives to provide a substantive comparison against the selective COX-2 inhibitor, celecoxib. The data presented is primarily from preclinical studies utilizing the carrageenan-induced paw edema model, a standard and widely accepted method for evaluating acute inflammation.

Executive Summary

Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), is a widely prescribed anti-inflammatory agent.[1][2][3] Its mechanism of action is well-understood and involves the targeted inhibition of prostaglandin synthesis at sites of inflammation.[1][2][3] Oxazolone and its derivatives have also been investigated for their anti-inflammatory potential. Recent studies on novel synthesized oxazolone derivatives have demonstrated promising anti-inflammatory activity, comparable to that of celecoxib in preclinical models.[4][5] This guide synthesizes the available data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental protocols used for their validation.

Mechanism of Action

Celecoxib: The anti-inflammatory, analgesic, and antipyretic properties of celecoxib are attributed to its selective inhibition of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[2][3] By selectively inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in gastrointestinal protection and platelet function.[3]

This compound Derivatives: The anti-inflammatory mechanism of the evaluated oxazolone derivatives is also suggested to involve the inhibition of cyclooxygenase enzymes.[4][5] Molecular docking studies of some of the more potent derivatives indicate an interaction with the COX-2 active site, suggesting a similar pathway to celecoxib.[5]

Anti_Inflammatory_Signaling_Pathways Arachidonic_Acid Arachidonic Acid COX-1 COX-1 (Constitutive) Arachidonic_Acid->COX-1 COX-2 COX-2 (Inducible) Arachidonic_Acid->COX-2 Prostaglandins_1 Prostaglandins (Physiological) COX-1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX-2->Prostaglandins_2 GI_Protection GI Protection, Platelet Function Prostaglandins_1->GI_Protection Inflammation Inflammation (Pain, Swelling) Prostaglandins_2->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX-2 Oxazolone_Derivative Oxazolone Derivative Oxazolone_Derivative->COX-2 Celecoxib Celecoxib Celecoxib->COX-2

Caption: Simplified signaling pathway of celecoxib and oxazolone derivatives.

Comparative Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.

The following table summarizes the comparative anti-inflammatory effects of a potent oxazolone derivative (2-Phenyl-4-(4-(pyrrolidin-1-yl)benzylidene)oxazol-5(4H)-one, hereafter referred to as Oxazolone Derivative 3a) and celecoxib at an equimolar dose (0.028 mmol/kg) in a rat model.[4]

Compound Dose (mmol/kg) Inhibition of Paw Edema (%) after 3 hours
Celecoxib0.02865.15
Oxazolone Derivative 3a0.02870.20

Data extracted from Rayan, S. A., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.[4]

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

The following is a generalized protocol based on methodologies described in the cited literature.[1][4][6][7]

1. Animals:

  • Male Wistar rats (150-200 g) are typically used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Animals are fasted for 12-18 hours before the experiment.

2. Test Compounds Administration:

  • Test compounds (celecoxib, oxazolone derivative) and a vehicle control are administered orally or intraperitoneally at specified doses.

3. Induction of Inflammation:

  • One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

5. Data Analysis:

  • The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Experimental_Workflow_Carrageenan_Paw_Edema cluster_0 Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Fasting Fasting (12-18h) Animal_Acclimatization->Fasting Compound_Administration Compound Administration (Celecoxib, Oxazolone, Vehicle) Fasting->Compound_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

The available preclinical data suggests that certain this compound derivatives possess potent anti-inflammatory properties that are comparable to, and in some cases, may exceed those of celecoxib in the carrageenan-induced paw edema model.[4] The mechanism of action for these oxazolone derivatives appears to be, at least in part, through the inhibition of the COX-2 enzyme, similar to celecoxib.

Further research, including more comprehensive dose-response studies, evaluation in other inflammatory models, and detailed pharmacokinetic and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound derivatives as a viable alternative to existing anti-inflammatory drugs. This guide provides a foundational comparison to inform and direct such future investigations.

References

Structure-Activity Relationship of 2(3H)-Benzoxazolone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2(3H)-benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents.[1][2] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal starting point for chemical modifications to achieve a wide range of biological activities.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2(3H)-benzoxazolone analogues, focusing on their anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities, supported by experimental data and detailed protocols.

Anticonvulsant Activity

Derivatives of 2(3H)-benzoxazolone have demonstrated significant potential as anticonvulsant agents.[3] Structure-activity relationship studies have revealed that modifications at the N-3 position of the benzoxazolone ring are crucial for activity.

A notable study synthesized a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives and evaluated their anticonvulsant effects against maximal electroshock (MES) and pentylenetetrazole (scMet) induced seizures in mice and rats.[3] The results highlighted that the introduction of a hydrazone moiety at the N-3 position can lead to potent anticonvulsant activity.[4][5]

Key SAR Insights for Anticonvulsant Activity:

  • Substitution on the Benzene Ring: The presence of a chlorine atom at the 5-position of the benzoxazolone ring appears to be favorable for anticonvulsant activity.[4]

  • N-3 Position Substituents: The nature of the substituent at the N-3 position significantly influences activity. Hydrazone derivatives have shown particular promise.[4]

  • Aromatic Substituents on Hydrazone: The substitution pattern on the benzaldehyde-derived portion of the hydrazone moiety plays a critical role. Compounds with ortho or para substituents on the phenyl ring, such as methoxy, methyl, nitro, and dimethylamino groups, were found to be more active than the reference drug phenytoin in the pentylenetetrazole induced seizure test.[4]

Comparative Data for Anticonvulsant Activity
Compound IDStructure (Key Features)MES ED50 (mg/kg, i.p., mice)scMet ED50 (mg/kg, i.p., mice)Neurotoxicity TD50 (mg/kg, i.p., mice)Reference
43 2(3H)-Benzoxazolone derivative8.7>10065.4[3]
45 2(3H)-Benzothiazolone derivative7.6>100100.8[3]
4d 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methoxy-benzaldehyde)-hydrazone-More active than Phenytoin-[4]
4g 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o-methylbenzaldehyde)-hydrazone-More active than Phenytoin-[4]
4h 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-methylbenzaldehyde)-hydrazone-More active than Phenytoin-[4]
4m 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-nitrobenzaldehyde)-hydrazone-More active than Phenytoin-[4]
4n 5-Chloro-2(3H)-benzoxazolinone-3-acetyl-2-(p-dimethylaminobenzaldehyde)-hydrazone-More active than Phenytoin-[4]
Phenytoin Reference Drug9.44569[3]

Data presented as reported in the cited literature. "-" indicates data not reported.

Experimental Protocols: Anticonvulsant Screening

Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.

  • Male albino mice are administered the test compound intraperitoneally (i.p.).

  • After a predetermined time, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.

  • The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.

  • The median effective dose (ED50), the dose that protects 50% of the animals, is determined.

Subcutaneous Pentylenetetrazole (scMet) Test: This test is used to identify compounds that may be effective against absence seizures.

  • Male albino mice are administered the test compound i.p.

  • After a suitable interval, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • The absence of a clonic seizure that persists for at least 5 seconds within a 30-minute observation period is considered a positive result.

  • The ED50 is calculated.[3]

Neurotoxicity Screening (Rotarod Test): This test assesses motor coordination and potential neurological deficits.

  • Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for at least one minute.

  • On the test day, the animals are administered the test compound i.p.

  • At various time points after administration, the mice are placed on the rotarod, and their ability to remain on the rod for one minute is recorded.

  • The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.[3]

Anti-inflammatory and Analgesic Activities

2(3H)-Benzoxazolone derivatives have also been extensively investigated for their anti-inflammatory and analgesic properties.[6][7][8] The SAR in this area points towards the importance of substituents at the N-3 and C-6 positions of the benzoxazolone ring.

Key SAR Insights for Anti-inflammatory and Analgesic Activity:

  • N-3 Position Substituents: The introduction of a benzoylmethyl group at the N-3 position has been a common strategy. Further substitutions on this benzoyl ring can modulate activity. For instance, a 4-bromo substituent on the benzoylmethyl moiety was found in a promising analgesic compound.[6][7]

  • C-6 Position Substituents: The presence of a difluorobenzoyl group at the C-6 position has been shown to enhance analgesic activity.[6][7]

  • Reduction of Carbonyl Group: Reduction of the keto group in the N-3 side chain to a hydroxyl group has been reported to lead to considerable anti-inflammatory activity.[6][7]

  • Dimeric Ligands: The concept of bivalent ligands, where two benzoxazolone units are linked, has been explored. These dimeric compounds have shown significant in vitro anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB).[8]

Comparative Data for Anti-inflammatory and Analgesic Activity
Compound IDStructure (Key Features)Analgesic Activity (% inhibition of writhing)Anti-inflammatory Activity (% inhibition of edema)Reference
3e 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone85.235.1[6][7]
4a 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone40.751.3[6][7]
4b 5-methyl-3-(2-hydroxyl-2-(4-methylphenyl)ethyl)-2(3H)-benzoxazolone44.454.0[6][7]
4c 5-methyl-3-(2-hydroxyl-2-(4-methoxyphenyl)ethyl)-2(3H)-benzoxazolone48.156.7[6][7]
4d 5-methyl-3-(2-hydroxyl-2-(4-chlorophenyl)ethyl)-2(3H)-benzoxazolone51.859.4[6][7]
Aspirin Reference Drug62.9-[6][7]
Indomethacin Reference Drug-45.9[6][7]

Data presented as reported in the cited literature. "-" indicates data not reported.

Experimental Protocols: Anti-inflammatory and Analgesic Screening

Carrageenan-Induced Paw Edema Test (Anti-inflammatory): This is a standard model for evaluating acute inflammation.

  • Rodents (rats or mice) are injected with a sub-plantar injection of carrageenan (a phlogistic agent) into the hind paw.

  • The test compounds are administered orally or i.p. prior to the carrageenan injection.

  • The volume of the paw is measured at various time points after carrageenan administration using a plethysmometer.

  • The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.[6][7]

Acetic Acid-Induced Writhing Test (Analgesic): This test is used to screen for peripheral analgesic activity.

  • Mice are administered the test compound.

  • After a set time, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • The number of writhes is counted for a specific period (e.g., 10 minutes).

  • The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control group.[6][7]

Hot Plate Test (Analgesic): This test is used to evaluate central analgesic activity.

  • Mice are placed on a heated plate (e.g., 55 ± 0.5 °C), and the time until they exhibit a pain response (e.g., licking their paws or jumping) is recorded.

  • The test compound is administered, and the latency to the pain response is measured again at different time intervals.

  • An increase in the reaction time is indicative of analgesic activity. A cut-off time is usually set to prevent tissue damage.[6][7]

Antimicrobial Activity

A variety of 2(3H)-benzoxazolone analogues have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10][11]

Key SAR Insights for Antimicrobial Activity:

  • N-3 Position Substituents: Amide derivatives at the N-3 position have shown promising antimicrobial activity. For instance, a 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide derivative was found to be highly active against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis.[1]

  • Lipophilicity: The lipophilic character of the substituents on the aromatic ring is believed to play a role in the antimicrobial activity.[10]

  • Electrophilic Character of Nitrogen: The electrophilic nature of the nitrogen atom in the heterocyclic ring has also been implicated in the antifungal activity.[10]

  • Hydrazone and Azole Moieties: The incorporation of hydrazone and various azole rings (like benzimidazole) linked to the benzoxazolone core has yielded compounds with broad-spectrum antibacterial activity.[9]

Comparative Data for Antimicrobial Activity (MIC in μg/mL)
Compound/OrganismS. aureusE. faecalisE. coliP. aeruginosaC. albicansReference
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide 62.562.531.25250125[1]
BOA (2-Benzoxazolinone) 500->1000-1000[10]
MBOA (6-Methoxy-2-benzoxazolinone) 250->1000-500[10]
Ampicillin 0.480.973.9125-[1]
Fluconazole ----1.95[1]

Data presented as reported in the cited literature. "-" indicates data not reported.

Experimental Protocols: Antimicrobial Screening

Microdilution Method (for Minimum Inhibitory Concentration - MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and medium) and negative (compound and medium) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[1]

Visualizing the SAR Workflow

The general process for conducting structure-activity relationship studies of 2(3H)-benzoxazolone analogues can be visualized as follows:

SAR_Workflow A 2(3H)-Benzoxazolone Core Scaffold B Design & Synthesize Analogues (e.g., N-3, C-5, C-6 substitutions) A->B Modification C Biological Screening (e.g., Anticonvulsant, Anti-inflammatory, Antimicrobial) B->C Testing D Quantitative Data Analysis (e.g., ED50, IC50, MIC) C->D Data Collection F Structure-Activity Relationship (SAR) Elucidation D->F Interpretation E Identify Lead Compounds G Further Optimization E->G Refinement F->E Selection F->G G->B Iterative Design

Caption: General workflow for SAR studies of 2(3H)-benzoxazolone analogues.

Signaling Pathway Implicated in Anti-inflammatory Action

Several 2(3H)-benzoxazolone derivatives exert their anti-inflammatory effects by modulating key signaling pathways. One such pathway involves the inhibition of Myeloid Differentiation Protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) that recognizes lipopolysaccharide (LPS).[12] Inhibition of MD2 can block the downstream inflammatory cascade.

Anti_Inflammatory_Pathway LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->Cytokines Upregulates Inhibitor Benzoxazolone Analogue Inhibitor->MD2 Inhibits

Caption: Inhibition of the LPS/MD2/TLR4 signaling pathway by benzoxazolone analogues.

References

A Comparative Spectroscopic Analysis of 2(3H)-Oxazolone and 5(4H)-Oxazolone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2(3H)-oxazolone and its 5(4H)-isomer. Direct spectroscopic data for the unsubstituted parent compounds are scarce in the literature, as research predominantly focuses on substituted derivatives, particularly in the case of 5(4H)-oxazolones (also known as azlactones). Therefore, this comparison utilizes data from representative analogs and derivatives to highlight the fundamental spectroscopic differences arising from their distinct isomeric structures. For the this compound system, data from its benzofused analog, 2(3H)-benzoxazolone, is used as a proxy, while various substituted 5(4H)-oxazolones provide data for the alternative isomer.

The key structural difference lies in the placement of the endocyclic double bond and the carbonyl group. In this compound, the carbonyl group is at the C2 position, adjacent to the nitrogen and oxygen atoms, resembling a cyclic carbamate. In contrast, 5(4H)-oxazolone features the carbonyl group at the C5 position and an imine (C=N) bond within the ring. These structural variations give rise to distinct spectroscopic fingerprints.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features for representative examples of each isomeric class.

Table 1: Infrared (IR) Spectroscopy Comparison

Feature2(3H)-Benzoxazolone (Analog)Substituted 5(4H)-OxazolonesSpectroscopic Rationale
C=O Stretch (ν_C=O) ~1750-1770 cm⁻¹~1780-1820 cm⁻¹The C=O group in the 5(4H)-isomer is part of a lactone system adjacent to an imine, leading to a higher frequency stretch. The 2(3H)-isomer's carbonyl is a cyclic carbamate, which typically appears at a slightly lower wavenumber.
C=N Stretch (ν_C=N) Not Present~1650-1660 cm⁻¹[1][2]This absorption is characteristic of the imine functionality present only in the 5(4H)-oxazolone ring system.
N-H Stretch (ν_N-H) ~3200-3400 cm⁻¹ (broad)Not Present (in N-unsubstituted parent)The 2(3H)-isomer possesses a secondary amine (N-H) group, which is absent in the 5(4H)-isomer.

Table 2: ¹³C NMR Spectroscopy Comparison (Chemical Shifts in ppm)

Carbon Atom2(3H)-Benzoxazolone (Analog)Substituted 5(4H)-OxazolonesSpectroscopic Rationale
C=O (Carbonyl) ~155-160 ppm~165-175 ppm[3]The carbonyl carbon in 5(4H)-oxazolones is in a more electron-withdrawing environment, shifting it further downfield.
C=N (Imine) Not Present~150-160 ppm[4]This signal is a unique identifier for the 5(4H)-isomer.
C4 ~110-125 ppm (part of Ar system)~125-135 ppm (sp² hybridized, exocyclic C=C)The chemical environment of C4 is significantly different. In 4-substituted 5(4H)-oxazolones, it is part of an exocyclic double bond.
C5 ~110-125 ppm (part of Ar system)~60-70 ppm (sp³ hybridized, if unsubstituted at C4)In the absence of an exocyclic double bond at C4, the C5 of the 5(4H)-isomer would be an sp³ carbon, appearing significantly upfield.

Table 3: ¹H NMR Spectroscopy Comparison (Chemical Shifts in ppm)

ProtonThis compound System5(4H)-Oxazolone SystemSpectroscopic Rationale
N-H ~8.0-10.0 ppm (broad singlet)Not PresentThe acidic proton on the nitrogen of the 2(3H)-isomer is a key distinguishing feature.
C4-H / C5-H ~6.5-7.5 ppm (olefinic/aromatic)C4-H₂: ~4.5 ppm (if unsubstituted)The protons attached to the ring carbons have distinctly different chemical shifts due to their bonding (sp² vs. sp³) and proximity to heteroatoms. In commonly synthesized 4-benzylidene-5(4H)-oxazolones, the vinylic proton appears around 7.0-8.0 ppm.[5]

Table 4: Mass Spectrometry (MS) Fragmentation Comparison

IsomerMolecular Ion (M⁺˙)Key Fragmentation PathwaysRationale
This compound ExpectedLoss of CO, followed by subsequent fragmentations.Fragmentation is typical of cyclic carbamates.
5(4H)-Oxazolone ExpectedLoss of CO₂ is a characteristic pathway.[6][7]The lactone structure readily allows for the neutral loss of carbon dioxide, which is a diagnostic fragmentation pattern for this isomer.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the ¹H and ¹³C chemical environments and establish connectivity.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[8] Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) can be performed.[9]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify characteristic functional groups based on their vibrational frequencies.

  • Sample Preparation:

    • Solids: The sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing into a thin disk) or using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.[10]

    • Liquids/Solutions: A thin film of the sample can be cast between two salt plates (NaCl or KBr), or a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell.[11]

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: First, a background spectrum (without the sample) is recorded to eliminate interference from atmospheric CO₂ and water.[10] Then, the sample spectrum is acquired. A typical scan range is 4000-400 cm⁻¹.[12] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and analyze fragmentation patterns to deduce structural information.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer coupled with a suitable ionization source. Common techniques for small molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).[13]

  • Data Acquisition: The sample is introduced into the ion source (e.g., via direct infusion or coupled to a chromatography system like LC or GC).[13] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[14] For fragmentation studies (MS/MS), a specific ion (e.g., the molecular ion) is selected and fragmented by collision-induced dissociation (CID) to generate a daughter ion spectrum.[15]

Visualization of Comparative Workflow

The logical workflow for the spectroscopic differentiation of this compound and 5(4H)-oxazolone is depicted below.

G cluster_isomers Isomeric Compounds cluster_analysis Spectroscopic Analysis cluster_data Expected Key Data cluster_conclusion Conclusion IsomerA This compound NMR NMR Spectroscopy (¹H, ¹³C) IsomerA->NMR IR FTIR Spectroscopy IsomerA->IR MS Mass Spectrometry IsomerA->MS IsomerB 5(4H)-Oxazolone IsomerB->NMR IsomerB->IR IsomerB->MS DataA_NMR • N-H proton signal • C=O ~155 ppm NMR->DataA_NMR Isomer A DataB_NMR • No N-H proton • C=N ~155 ppm • C=O ~170 ppm NMR->DataB_NMR Isomer B DataA_IR • N-H stretch • C=O ~1760 cm⁻¹ IR->DataA_IR Isomer A DataB_IR • C=N stretch ~1655 cm⁻¹ • C=O ~1800 cm⁻¹ IR->DataB_IR Isomer B DataA_MS • Loss of CO MS->DataA_MS Isomer A DataB_MS • Loss of CO₂ MS->DataB_MS Isomer B ConclusionA Structure A Confirmed DataA_NMR->ConclusionA ConclusionB Structure B Confirmed DataB_NMR->ConclusionB DataA_IR->ConclusionA DataB_IR->ConclusionB DataA_MS->ConclusionA DataB_MS->ConclusionB

Caption: Workflow for the spectroscopic differentiation of oxazolone isomers.

References

A Comparative Analysis of 2(3H)-Oxazolone Derivatives and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and targeted cancer therapies, researchers are increasingly turning their attention to novel heterocyclic compounds. Among these, 2(3H)-oxazolone and its derivatives have emerged as a promising class of molecules with potent anticancer properties. This guide provides a comprehensive comparison of the efficacy of these derivatives against established anticancer drugs, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. This information is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.

Quantitative Efficacy Analysis: A Head-to-Head Comparison

The in vitro cytotoxic activity of novel 2(3H)-benzoxazolone derivatives has been evaluated against various cancer cell lines. The following tables present a summary of their half-maximal inhibitory concentrations (IC50), a key indicator of a compound's potency, in comparison to the well-established chemotherapeutic agents, doxorubicin and cisplatin. Lower IC50 values denote higher potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 2(3H)-Benzoxazolone Derivatives and Doxorubicin against the MCF-7 Human Breast Cancer Cell Line.

Compound/DrugIC50 (µM) on MCF-7 CellsReference
2(3H)-Benzoxazolone Derivative 1100 (48h incubation)[1]
2(3H)-Benzoxazolone Derivative 2 (with Cl substituent)50 (48h incubation)[1]
Doxorubicin0.4 - 8.306[2][3]

Table 2: Comparative Cytotoxicity (IC50 in µM) of a TNIK-inhibiting Benzo[d]oxazol-2(3H)-one Derivative and Doxorubicin against the HCT-116 Human Colorectal Carcinoma Cell Line.

Compound/DrugIC50 (µM) on HCT-116 CellsReference
Benzo[d]oxazol-2(3H)-one Derivative (TNIK inhibitor 8g)0.050 (against TNIK)
Doxorubicin1.9[4]

Table 3: Comparative Cytotoxicity (IC50 in µM) of a c-Met Kinase-inhibiting Benzo[d]oxazol-2(3H)-one-quinolone Derivative and Cisplatin against various cell lines.

Compound/DrugTarget/Cell LineIC50 (nM)Reference
Benzo[d]oxazol-2(3H)-one-quinolone 13c-Met Kinase1
Benzo[d]oxazol-2(3H)-one-quinolone 13EBC-1 (Lung Cancer)5
CisplatinMCF-7 (Breast Cancer)650 - 4000[5][6]
CisplatinHCT-116 (Colorectal Cancer)Varies significantly[7]

It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific assay used.[8]

Mechanisms of Action: Targeting Key Cancer Pathways

This compound derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).

Inhibition of c-Met Signaling

Certain benzo[d]oxazol-2(3H)-one-quinolone derivatives have been identified as potent inhibitors of the c-Met kinase.[9] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, motility, and invasion.[10] Its aberrant activation is implicated in the progression of numerous cancers.[10]

cMet_pathway c-Met Signaling Pathway Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Benzo[d]oxazol-2(3H)-one -quinolone Derivative Inhibitor->cMet Inhibition

Caption: Inhibition of the c-Met signaling pathway by a benzo[d]oxazol-2(3H)-one derivative.

Inhibition of TNIK in the Wnt Signaling Pathway

Another significant target for some benzo[d]oxazol-2(3H)-one derivatives is the Traf2- and Nck-interacting kinase (TNIK), a key component of the Wnt/β-catenin signaling pathway.[11] The Wnt pathway is fundamental in colorectal carcinogenesis.[12] By inhibiting TNIK, these derivatives can block the transcriptional activation of Wnt target genes, thereby suppressing cancer cell proliferation and migration.[13]

Wnt_TNIK_pathway Wnt/TNIK Signaling Pathway Inhibition cluster_wnt Wnt Signaling Cascade cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation (Degradation) TCF4 TCF4 BetaCatenin->TCF4 Translocation & Binding TNIK TNIK TCF4->TNIK TargetGenes Target Gene Transcription TNIK->TargetGenes Activation Inhibitor Benzo[d]oxazol-2(3H)-one Derivative Inhibitor->TNIK Inhibition

Caption: Inhibition of the Wnt signaling pathway via TNIK by a benzo[d]oxazol-2(3H)-one derivative.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[14]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or standard drugs and incubate for the desired period (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

MTT_Assay_Workflow MTT Assay Workflow plate_cells Plate Cells in 96-well Plate incubate1 Incubate (24h) plate_cells->incubate1 add_compounds Add Test Compounds/ Control Drugs incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (570nm) add_solubilizer->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data

Caption: A generalized workflow for the MTT cell viability assay.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[17]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of cleaved DNA fragments with labeled dUTPs.[18] These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[19]

Procedure:

  • Sample Preparation and Fixation: Fix cells or tissue sections with 4% paraformaldehyde to preserve their morphology and cross-link the fragmented DNA.[17]

  • Permeabilization: Treat the fixed samples with a permeabilization reagent (e.g., 0.1-0.5% Triton X-100 or Proteinase K) to allow the labeling enzymes to access the nucleus.[17]

  • TdT Labeling Reaction: Incubate the samples with a reaction mixture containing TdT and fluorescently labeled dUTPs for approximately 60 minutes at 37°C in a humidified chamber.[17]

  • Washing and Counterstaining: Wash the samples to remove unincorporated nucleotides and counterstain with a nuclear dye (e.g., DAPI or Hoechst) to visualize all cell nuclei.[19]

  • Visualization: Analyze the samples using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.[19]

TUNEL_Assay_Workflow TUNEL Assay Workflow fix_cells Fix Cells/Tissues (e.g., 4% PFA) permeabilize Permeabilize Cells (e.g., Triton X-100) fix_cells->permeabilize tdt_labeling TdT Labeling Reaction (TdT + labeled dUTPs) permeabilize->tdt_labeling wash1 Wash to Remove Unincorporated Nucleotides tdt_labeling->wash1 counterstain Counterstain Nuclei (e.g., DAPI) wash1->counterstain wash2 Final Wash counterstain->wash2 visualize Visualize via Fluorescence Microscopy wash2->visualize

Caption: A generalized workflow for the TUNEL apoptosis assay.

References

Unlocking Potential: A Comparative Docking Analysis of 2(3H)-Oxazolone and Imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 2(3H)-oxazolone and imidazole derivatives reveals their significant potential as scaffolds for novel therapeutics. This guide provides a comparative analysis of their docking performance against various protein targets, supported by experimental data and detailed protocols, offering valuable insights for researchers and drug development professionals.

This publication objectively compares the in silico performance of two potent heterocyclic scaffolds, this compound and imidazole, which are integral to many biologically active compounds. Through a comprehensive review of recent molecular docking studies, this guide summarizes their binding affinities and interaction patterns with key protein targets implicated in cancer, infectious diseases, and other pathological conditions.

Data Presentation: A Side-by-Side Look at Docking Performance

The following tables summarize the quantitative data from various docking studies, providing a clear comparison of the binding affinities of this compound and imidazole derivatives against a range of biological targets.

Table 1: Comparative Docking Data for this compound Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki)Reference
p-Coumaric acid-oxazolone conjugate 5VEGFR-10.7--[1]
p-Coumaric acid-oxazolone conjugate 1VEGFR-10.5--[1]
N-benzoylhydrazide derivativeCDK2--9.5080-[2]
N-aminoimidazolone derivativeCDK2---[2]
Benzo[d]oxazol-2(3H)-one derivative (Cl-substituted)Sigma-1 receptor--0.1 nM[3][4]
Benzo[d]oxazol-2(3H)-one derivative (Cl-substituted)Sigma-2 receptor--427 nM[3][4]

Table 2: Comparative Docking Data for Imidazole Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Inhibition Constant (Ki)Reference
Imidazo[2,1-b]thiazole linked thiadiazole 12GPC-3-10.30--[5]
Imidazole[1,5-a]pyridine derivative 15aEGFR-12.8--[6]
Imidazole[1,5-a]pyridine derivative 15bEGFR-11.7--[6]
Fused imidazole derivative 17EGFR--236.38 nM[6]
Fused imidazole derivative 16EGFR--617.33 nM[6]
Pyrazole-containing imidazole 4cGlcN-6-P synthase--8.01 kJ/mol-[7]
Imidazolone derivative 5b---2.2 µM (IC50 vs HepG2)[8]
Imidazolone derivative 5g---5.9 µM (IC50 vs CaCo-2)[8]

Experimental Protocols: A Guide to Molecular Docking

The methodologies cited in the reviewed studies for molecular docking simulations share a common workflow, which is essential for achieving reliable and reproducible results. A generalized protocol is outlined below.

1. Protein Preparation:

  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB). Structures with co-crystallized ligands are often preferred as they help in defining the binding site.

  • Preparation using Molecular Modeling Software: Software such as AutoDock Tools, Schrödinger's Protein Preparation Wizard, or Discovery Studio is used for preparing the protein.[9][10] This step involves:

    • Removing water molecules and heteroatoms not essential for binding.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).[9]

    • Repairing any missing residues or side chains.

    • Energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Ligand Structure Generation: The 2D structures of the this compound and imidazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch and are then converted to 3D structures.

  • Ligand Optimization: The ligand structures are optimized to their lowest energy conformation. This involves:

    • Assigning partial charges (e.g., Gasteiger charges).

    • Defining rotatable bonds to allow for conformational flexibility during docking.

    • Saving the prepared ligand in a suitable format, such as PDBQT for AutoDock Vina.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or through binding site prediction tools.[9]

  • Docking with AutoDock Vina or Glide: AutoDock Vina is a widely used open-source program for molecular docking.[11] Commercial software like Glide (Schrödinger) is also frequently employed.[10] The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed based on the binding energy or docking score. The pose with the lowest binding energy is generally considered the most favorable. Visualization tools like PyMOL or Discovery Studio are used to examine the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.

Mandatory Visualization

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage protein_prep Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Conversion, Define Rotatable Bonds) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Analyze Results (Binding Energy, Docking Score) docking->results visualization Visualize Interactions (PyMOL, Discovery Studio) results->visualization Wnt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds TNIK TNIK TCF_LEF->TNIK Recruits Gene_Transcription Target Gene Transcription TNIK->Gene_Transcription Activates Oxazolone_Derivative Benzo[d]oxazol-2(3H)-one Derivatives Oxazolone_Derivative->TNIK Inhibits

References

Assessing the Scaffold Diversity of 2(3H)-Oxazolone in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor design is a dynamic field, constantly seeking novel scaffolds that offer a blend of potency, selectivity, and favorable drug-like properties. Among the myriad of heterocyclic structures, the 2(3H)-oxazolone core, particularly its benzo-fused analogue, has emerged as a "privileged scaffold." This guide provides an objective comparison of the this compound scaffold's performance against other common alternatives in kinase inhibitor design, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Core

The this compound ring system, and its prominent derivative benzo[d]oxazol-2(3H)-one, has garnered significant attention from medicinal chemists. Its utility stems from its ability to act as a bioisosteric replacement for phenol or catechol moieties, providing a metabolically stable template with similar electronic and hydrogen-bonding characteristics. This makes it an attractive starting point for designing molecules that interact with the ATP-binding site of kinases, a region rich in hydrogen bond donors and acceptors.

Performance in Kinase Inhibition: A Quantitative Comparison

The true measure of a scaffold's utility lies in its performance. The benzo[d]oxazol-2(3H)-one scaffold has been successfully employed to generate highly potent inhibitors against various kinases, most notably c-Met and Traf2- and Nck-interacting kinase (TNIK).

Below is a comparative summary of the performance of inhibitors derived from the benzo[d]oxazol-2(3H)-one scaffold against those from other common heterocyclic scaffolds targeting the same kinases.

Table 1: Comparative Inhibitory Activity (IC50) Against c-Met Kinase
ScaffoldCompound Examplec-Met IC50 (nM)Cellular Assay IC50 (nM)Cell Line
Benzo[d]oxazol-2(3H)-one Compound 13[1]15EBC-1
Benzo[d]isoxazoleCompound 28a[2]1.8180EBC-1
ThiazoleCompound 51am[3]2.5414.8MKN-45
PyrazoleCrizotinib11--
Imidazo[1,2-b]pyridazineAMG 337129-
Table 2: Comparative Inhibitory Activity (IC50) Against TNIK
ScaffoldCompound ExampleTNIK IC50 (µM)Cellular Effect
Benzo[d]oxazol-2(3H)-one Compound 8g[4]0.050Suppressed proliferation and migration of colorectal cancer cells[4]
Pyrimidine---
Indazole---

Data for direct TNIK inhibitor comparators with alternative scaffolds is less prevalent in publicly accessible literature, highlighting a potential area for new research.

The data indicates that the benzo[d]oxazol-2(3H)-one scaffold is highly competitive, yielding inhibitors with potency in the low nanomolar range, comparable to or exceeding that of other well-established kinase inhibitor scaffolds.[1][2][3]

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a typical biochemical assay to determine the IC50 value of a compound against a purified kinase.

  • Principle: HTRF is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET). The resulting signal is proportional to kinase activity.

  • Procedure:

    • Compound Preparation: Serially dilute test compounds in DMSO. A common starting concentration is 10 mM.

    • Reaction Setup: In a 384-well low-volume plate, add the following in order:

      • Test compound or DMSO (for control).

      • Kinase and biotinylated substrate diluted in enzymatic buffer.

      • Incubate for 15 minutes at room temperature.

    • Initiate Reaction: Add ATP to start the kinase reaction. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

    • Detection: Add a detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 (SA-XL665) in a buffer containing EDTA to stop the reaction.

    • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Analysis: The HTRF ratio (665nm/620nm * 10,000) is calculated. IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting percent viability against the logarithm of the compound concentration.

Western Blot Analysis for Pathway Inhibition

This protocol is used to confirm that the inhibitor is hitting its intended target within the cell by observing the phosphorylation status of the kinase or its downstream substrates.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess kinase inhibition, a phospho-specific antibody is used to detect the phosphorylated (active) form of the target kinase. A decrease in the signal for the phosphorylated protein upon treatment with the inhibitor indicates target engagement.

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the inhibitor for a specific time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-c-Met) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.

Visualizing Relationships in Kinase Inhibitor Design

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the assessment of kinase inhibitors.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth Factor->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Inhibitor Inhibitor->RTK Blocks ATP binding site Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: A simplified receptor tyrosine kinase signaling pathway.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase HTS High-Throughput Screening Hit Hit Identification HTS->Hit LeadGen Lead Generation (Scaffold Selection) Hit->LeadGen Biochem Biochemical Assay (e.g., HTRF for IC50) LeadGen->Biochem Cellular Cell-Based Assay (e.g., MTT for EC50) Biochem->Cellular ADME ADME/Tox Profiling Cellular->ADME InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo PhaseI Phase I (Safety) InVivo->PhaseI G cluster_0 Original Scaffold cluster_1 Bioisosteric Replacements (Scaffold Hopping) Oxazolone Benzo[d]oxazol-2(3H)-one (Lead Scaffold) Isoxazole Benzo[d]isoxazole Oxazolone->Isoxazole Maintains H-bond acceptor/donor pattern Thiazole Benzothiazole Oxazolone->Thiazole Modifies electronics and lipophilicity Indazole Indazole Oxazolone->Indazole Alters ring size and vector space

References

Evaluating the Selectivity of Benzo[d]oxazol-2(3H)-one Derivatives for Sigma-1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2] The development of selective ligands for the σ1 receptor is crucial for elucidating its physiological roles and for advancing novel therapeutics. This guide provides a comparative evaluation of benzo[d]oxazol-2(3H)-one derivatives, a class of compounds that have demonstrated high affinity and selectivity for the σ1 receptor.

Performance Comparison of Benzo[d]oxazol-2(3H)-one Derivatives

The benzo[d]oxazol-2(3H)-one scaffold has proven to be a privileged structure for achieving high affinity and selectivity for the σ1 receptor over the sigma-2 (σ2) subtype.[3][4] Structure-activity relationship (SAR) studies have revealed that substitutions on the N-benzyl moiety are critical determinants of binding affinity and selectivity.

Specifically, compounds with para-substituents such as chloro, fluoro, or methyl groups on the N-benzyl ring tend to exhibit higher affinity for the σ1 receptor compared to their ortho-substituted counterparts.[3][4] This is exemplified by the chloro-substituted derivative, which displays a Ki value of 0.1 nM for the σ1 receptor and 427 nM for the σ2 receptor, resulting in an impressive selectivity ratio of 4270.[3][4] This highlights the potential of this chemical series to yield highly selective σ1 receptor ligands.

Below is a table summarizing the binding affinities and selectivity of representative benzo[d]oxazol-2(3H)-one derivatives.

Compound IDN-Benzyl Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ2 Ki / σ1 Ki)Reference
1 4-Chloro0.14274270[3][4]
2 4-Fluoro---[3][4]
3 4-Methyl---[3][4]
4 4-Hydrogen---[3][4]
5 2-Chloro---[3][4]

Note: Specific Ki values for all compounds were not publicly available in the reviewed literature. The table illustrates the trend of para-substitution leading to higher selectivity.

In addition to their selectivity against the σ2 receptor, certain benzoxazolone and benzothiazolone derivatives have shown negligible affinity for other centrally active receptors, including µ-, δ-, and κ-opioid, 5-HT2, dopamine D2, and muscarinic M2 receptors, further underscoring their specific binding profile.[5]

Experimental Protocols

The evaluation of the binding affinity and selectivity of these compounds is primarily conducted through in vitro radioligand binding assays.

Sigma-1 Receptor Binding Assay
  • Tissue Preparation: Membranes from guinea pig brains or livers are commonly used due to their high density of σ1 receptors.[5][6]

  • Radioligand: --INVALID-LINK---pentazocine is the selective radioligand of choice for the σ1 receptor.[6][7]

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH.

  • Incubation: The tissue homogenate is incubated with the radioligand and varying concentrations of the test compound (benzo[d]oxazol-2(3H)-one derivative). Incubation is typically carried out at 37°C for 90-120 minutes to reach equilibrium.[6]

  • Non-specific Binding: Determined in the presence of a high concentration of a non-labeled, high-affinity σ1 ligand, such as haloperidol (10 µM).[6]

  • Detection: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay
  • Radioligand: [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) is used as the radioligand.[5]

  • Masking of σ1 Receptors: Since [3H]DTG binds to both σ1 and σ2 receptors, the assay is performed in the presence of a saturating concentration of a selective σ1 ligand (e.g., 100 nM (+)-pentazocine) to block its binding to σ1 receptors.[5]

  • Procedure: The rest of the procedure is similar to the σ1 receptor binding assay.

G cluster_workflow Radioligand Binding Assay Workflow prep Tissue Homogenization (e.g., Guinea Pig Brain) incubation Incubation: - Tissue Homogenate - Radioligand ([3H](+)-pentazocine) - Test Compound prep->incubation filtration Rapid Filtration incubation->filtration nsb Non-specific Binding Control (+ Haloperidol) nsb->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways of the Sigma-1 Receptor

The σ1 receptor is a ligand-operated chaperone protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] Upon stimulation by agonists, such as selective benzo[d]oxazol-2(3H)-one derivatives, the σ1 receptor can dissociate from its binding partner, the Binding immunoglobulin Protein (BiP), and translocate to other subcellular compartments to interact with and modulate the function of various "client" proteins.[1][8] This modulation of downstream signaling pathways is central to its therapeutic potential.

Key signaling events modulated by the σ1 receptor include:

  • Calcium Signaling: The σ1 receptor directly interacts with and modulates the activity of inositol 1,4,5-trisphosphate receptors (IP3R) at the ER, thereby regulating intracellular calcium homeostasis.[5]

  • Ion Channel Modulation: It can directly interact with and modulate the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels.[1][9]

  • Neurotransmitter Receptor Modulation: The σ1 receptor can form complexes with and modulate the function of N-methyl-D-aspartate (NMDA) receptors, influencing synaptic plasticity.[1]

  • Neurotrophic Factor Signaling: Activation of the σ1 receptor has been shown to enhance the signaling of Brain-Derived Neurotrophic Factor (BDNF) through pathways involving protein kinase C (PKC) and the ERK and Akt signaling cascades.[10]

G cluster_pathway Sigma-1 Receptor Signaling Cascade cluster_downstream Downstream Effects ligand Benzo[d]oxazol-2(3H)-one Derivative (Agonist) sigma1 Sigma-1 Receptor (at ER-Mitochondria) ligand->sigma1 Binds to bip BiP sigma1->bip Dissociates from ip3r IP3 Receptor sigma1->ip3r Modulates ion_channels Ion Channels (K+, Na+, Ca2+) sigma1->ion_channels Modulates nmdar NMDA Receptor sigma1->nmdar Modulates bdnf BDNF Signaling (ERK, Akt) sigma1->bdnf Potentiates ca_release Ca2+ Release ip3r->ca_release channel_mod Modulation of Neuronal Excitability ion_channels->channel_mod plasticity Synaptic Plasticity nmdar->plasticity neuroprotection Neuroprotection & Cell Survival bdnf->neuroprotection

Caption: Simplified signaling pathway of the sigma-1 receptor.

Conclusion

Benzo[d]oxazol-2(3H)-one derivatives represent a promising class of highly selective ligands for the σ1 receptor. The demonstrated high affinity and, in particular, the high selectivity over the σ2 receptor subtype, make these compounds valuable tools for further investigation of σ1 receptor function and as starting points for the development of novel therapeutics for CNS disorders. The experimental protocols outlined provide a standardized approach for the continued evaluation and optimization of this and other chemical series targeting the σ1 receptor.

References

Safety Operating Guide

Safe Disposal of 2(3H)-Oxazolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2(3H)-oxazolone and its derivatives is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Contaminated clothing should be removed immediately and washed before reuse.[1][2][3] In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][2][4]

Disposal Protocol: A Step-by-Step Approach

The universally recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste contaminated with this compound. The container must be compatible with the chemical.

  • Halogenated vs. Non-Halogenated Waste: As this compound is a nitrogen-containing heterocyclic compound and may be part of a process involving halogenated materials, it is critical to segregate waste streams appropriately. If mixed with halogenated solvents, it must be collected in a designated halogenated waste stream.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect contaminated lab supplies such as gloves, weighing paper, and pipette tips in a designated solid waste container.

    • Liquid Waste: Collect unused or waste solutions of this compound in a separate, compatible liquid waste container.

Step 2: Container Labeling

  • Proper Identification: The hazardous waste container must be clearly labeled with the full chemical name, "this compound," and any other constituents of the waste mixture.

  • Hazard Communication: Indicate the primary hazards on the label (e.g., "Harmful," "Irritant").

Step 3: Storage Pending Disposal

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Regulatory Limits: Be aware of the maximum volume of hazardous waste that can be accumulated in the laboratory (e.g., no more than 55 gallons) and the time limits for storage before it must be transferred to the central accumulation area.[5]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Hazard and Disposal Summary

For quick reference, the following table summarizes the key hazard and disposal information for this compound and its derivatives.

ParameterInformationSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][3][4]
Hazard Statements May cause skin irritation, serious eye irritation, and respiratory irritation. Some derivatives may be flammable.[1][4]
Personal Protective Equipment Chemical-resistant gloves, safety glasses or goggles, lab coat.[1][2][3]
Environmental Precautions Do not let product enter drains, other waterways, or soil.[1]
Accidental Release Measures Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 cluster_1 Start Start Identify_Waste Identify this compound Waste (Solid or Liquid) Start->Identify_Waste Segregate_Waste Segregate into a Designated, Compatible Container Identify_Waste->Segregate_Waste Label_Container Label Container with Chemical Name and Hazards Segregate_Waste->Label_Container Store_Securely Store in a Secure, Well-Ventilated Area Label_Container->Store_Securely Contact_EHS Contact Environmental Health & Safety (EHS) Store_Securely->Contact_EHS Schedule_Pickup Schedule Waste Pickup Contact_EHS->Schedule_Pickup End End Schedule_Pickup->End Safety_Precautions Throughout the process: - Wear appropriate PPE - Avoid spills and direct contact - Do not dispose in regular trash or drain

References

Essential Safety and Operational Guide for Handling 2(3H)-Oxazolone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2(3H)-oxazolone. Adherence to these protocols is critical for ensuring laboratory safety and proper chemical management.

Core Hazards: this compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Some oxazolone derivatives are also known to cause allergic skin reactions.[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.[2]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).To prevent skin contact, irritation, and potential allergic reactions.[2]
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. A chemically resistant apron is recommended when handling larger quantities.To minimize skin exposure and prevent contamination of personal clothing.[1][2]
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation, which may cause respiratory irritation.[2]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

  • Facilities should be equipped with an eyewash fountain.[1]

Handling and Experimental Protocols:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Work should be conducted within a chemical fume hood.[2]

  • Procedure:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.[1]

    • Avoid breathing fumes, dust, or vapors.[1]

    • Use non-sparking tools and take precautionary measures against static discharge.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Experiment:

    • Immediately change any contaminated clothing.

    • Wash hands and face after working with the substance.

Spill Response:

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[2]

  • Contain: For small spills, absorb with an inert material such as vermiculite or sand. Avoid generating dust.[2]

  • Collect: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[2]

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste. Consult local, regional, and national regulations for approved disposal methods.[1][2]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Dispose of the rinsed container in accordance with local regulations.[2]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated hazardous waste container. Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_chem Handle this compound prep_hood->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash disp_chem Dispose of Chemical Waste post_wash->disp_chem disp_ppe Dispose of Contaminated PPE disp_chem->disp_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.